2,4,6-Trimethylbenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97606. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRQMDIFLKHCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239653 | |
| Record name | Mesitoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-18-1 | |
| Record name | 2,4,6-Trimethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesitoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 938-18-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mesitoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GTX8DB3BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4,6-Trimethylbenzoyl chloride chemical properties and structure
An In-depth Technical Guide to 2,4,6-Trimethylbenzoyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and visual representations of its chemical nature and applications.
Chemical and Physical Properties
This compound, also known as mesitoyl chloride, is a sterically hindered acyl chloride that serves as a valuable reagent in organic synthesis.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | [2][3][4] |
| Molecular Weight | 182.65 g/mol | [5] |
| Appearance | Clear light yellow to colorless liquid | [6][7] |
| Boiling Point | 143-146 °C at 60 mmHg | [5][7] |
| Density | 1.095 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.528-1.530 | [5] |
| Flash Point | > 110 °C (> 230 °F) | |
| Water Solubility | Reacts slowly with water | [5][6][7] |
| Storage Temperature | 2-8°C | [5][8] |
| CAS Number | 938-18-1 | [2][3][5] |
Chemical Structure
The structure of this compound features a benzene (B151609) ring substituted with three methyl groups at positions 2, 4, and 6, and a benzoyl chloride group at position 1. This substitution pattern, particularly the ortho methyl groups, creates significant steric hindrance around the acyl chloride functionality, which is key to its synthetic utility.[1]
Below is a DOT language representation of the 2D chemical structure of this compound.
Caption: 2D structure of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectrum | The NIST WebBook provides the gas-phase IR spectrum, which is useful for identifying functional groups.[2] |
| Mass Spectrum (MS) | The electron ionization mass spectrum is also available from the NIST WebBook.[4] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available in chemical databases such as ChemicalBook and SpectraBase.[9][10][11] |
Experimental Protocols
Synthesis of this compound
The most common laboratory-scale synthesis involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[12][13]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), suspend 2,4,6-trimethylbenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 3 equivalents).[12][14] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13][14]
-
Reaction: The mixture is gently heated to reflux (around 50°C) and maintained for 2-3 hours, or until the evolution of gas ceases.[12][14][15]
-
Work-up and Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[12][14] The residue, crude this compound, is often obtained as an amber-colored liquid and can frequently be used in subsequent steps without further purification.[12] If higher purity is required, distillation of the product can be performed.[13]
Below is a DOT language representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Use as a Protecting Group for Alcohols
A primary application of this compound is in the protection of hydroxyl groups as mesitoate esters, which are stable under a variety of reaction conditions due to steric hindrance.[1][6][16]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol to be protected in an anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or toluene).[17] Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (1.5 equivalents).[1]
-
Acylation: Cool the mixture in an ice bath (0°C).[1] Slowly add a solution of this compound (1.2 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours).[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash with brine.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.[17] The crude product can be purified by recrystallization or column chromatography to yield the pure mesitoate ester.[17]
Below is a DOT language representation of the workflow for protecting an alcohol.
Caption: Workflow for the protection of an alcohol using this compound.
Reactivity and Applications
This compound is a versatile reagent in organic synthesis with several key applications:
-
Protecting Group: As detailed above, it is a choice reagent for the protection of hydroxyl groups, especially in complex, multi-step syntheses where robust protecting groups are required.[1][16]
-
Organic Synthesis Intermediate: It serves as a building block for the introduction of the sterically bulky 2,4,6-trimethylbenzoyl group into molecules, which can be useful in the synthesis of pharmaceuticals and agrochemicals.[16][18]
-
Polymer Industry: It is used as a reagent in the synthesis of polymers and copolymers, contributing to the modification of polymer properties.[18]
-
Additives: It finds use as an additive for plastics and inks.[7][18][19]
Safety and Handling
This compound is a corrosive substance and requires careful handling.[8]
-
Hazards: It causes severe skin burns and eye damage.[8][9] It reacts with water, including moisture in the air and on the skin, to produce hydrochloric acid.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8][20]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.[8][20] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong oxidizing agents.[8][20] Keep containers tightly closed to prevent moisture ingress.[8] Recommended storage is between 2-8°C.[5][8]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[20] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18][20] If inhaled, move the person into fresh air.[18][20] If swallowed, do NOT induce vomiting and get medical aid immediately.[20]
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. This compound | 938-18-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(938-18-1) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. prepchem.com [prepchem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. longchangchemical.com [longchangchemical.com]
- 19. nbinno.com [nbinno.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 2,4,6-Trimethylbenzoyl Chloride (CAS 938-18-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzoyl chloride (CAS 938-18-1), a versatile reagent in organic synthesis. It details the compound's physical and chemical properties, spectroscopic data, and safety information. This guide also presents detailed experimental protocols for its synthesis and key applications, particularly its role as a sterically hindered protecting group and as a precursor to photoinitiators. The information is intended to support researchers, scientists, and professionals in drug development and polymer chemistry in the effective and safe utilization of this compound.
Chemical and Physical Properties
This compound, also known as mesitoyl chloride, is a sterically hindered acyl chloride.[1] This steric hindrance, imparted by the three methyl groups on the benzene (B151609) ring, significantly influences its reactivity, making it a valuable tool in selective organic transformations. It is a clear to light yellow liquid that is sensitive to moisture.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 938-18-1 | [3] |
| Molecular Formula | C₁₀H₁₁ClO | [3] |
| Molecular Weight | 182.65 g/mol | [3] |
| Appearance | Clear light yellow liquid | [2] |
| Density | 1.095 g/mL at 25 °C | |
| Boiling Point | 143-146 °C at 60 mmHg | |
| Refractive Index | n20/D 1.529 | |
| Flash Point | >110 °C (>230 °F) | |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Reacts slowly with water | [2] |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Available | [4] |
| ¹³C NMR | Available | [5] |
| IR Spectrum (Gas Phase) | Available | [6] |
| Mass Spectrum (GC-MS) | Available | [5][7] |
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[8] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[8]
Experimental Protocol: Synthesis from 2,4,6-Trimethylbenzoic Acid
Materials:
-
2,4,6-trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous reaction vessel with a reflux condenser and gas trap
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add 2,4,6-trimethylbenzoic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (e.g., 3.0 equivalents).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Gently heat the reaction mixture to reflux.
-
Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can often be used in subsequent steps without further purification. If necessary, it can be purified by vacuum distillation.
Caption: Synthesis of this compound.
Applications in Research and Development
Protecting Group for Alcohols
The significant steric hindrance of the mesitoyl group makes this compound an excellent reagent for the protection of hydroxyl groups as mesitoate esters.[2] These esters are robust and stable under a variety of reaction conditions where other ester protecting groups might be cleaved.
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired mesitoate ester.
Caption: Protection of a primary alcohol using this compound.
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound serves as a key building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9] It is also utilized in the production of certain antibiotics and antihistamine drugs.[10][11] In the agrochemical industry, it is employed in the synthesis of specific pesticides, herbicides, and fungicides.[12]
Photoinitiators in Polymer Chemistry
Derivatives of this compound are widely used as Type I photoinitiators in free-radical polymerization.[13] Upon exposure to UV light, these compounds undergo α-cleavage to generate free radicals that initiate polymerization.[14] This is particularly relevant in UV-curable systems for inks, adhesives, and coatings, where rapid curing times are desired.[12] A notable application is in dental composites, where photoinitiators derived from this compound, such as phenylbis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO), are used.[15][16]
Safety and Handling
This compound is a corrosive substance and requires careful handling.[1] It is classified as causing severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water to release hydrogen chloride gas.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Description | Reference(s) |
| H314 | Causes severe skin burns and eye damage | [1] |
| H312 | Harmful in contact with skin | [5] |
| H318 | Causes serious eye damage | [5] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep containers tightly closed and store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile reagent with significant applications in organic synthesis, particularly for professionals in drug development and polymer chemistry. Its unique sterically hindered structure allows for selective reactions, making it an ideal protecting group for alcohols. Furthermore, its derivatives are crucial as photoinitiators in various industrial applications. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in research and development.
References
- 1. oraljournal.com [oraljournal.com]
- 2. This compound | 938-18-1 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound(938-18-1) 1H NMR [m.chemicalbook.com]
- 5. This compound | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. This compound | High-Quality Synthesis. [byhydrotalcite.com]
- 11. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Challenge of Steric Hindrance: An In-depth Technical Guide to the Reactivity of 2,4,6-Trimethylbenzoyl Chloride with Nucleophiles
For Immediate Release
[City, State] – December 22, 2025 – In the intricate world of organic synthesis, the strategic acylation of molecules is a cornerstone of building complex chemical architectures. Among the arsenal (B13267) of acylating agents, 2,4,6-trimethylbenzoyl chloride, also known as mesitoyl chloride, presents a unique case study in the profound impact of steric hindrance on chemical reactivity. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, offering valuable insights for researchers, scientists, and drug development professionals.
The pronounced steric bulk imparted by the three methyl groups ortho and para to the acyl chloride functionality significantly governs its interaction with nucleophiles. This guide will delve into the nuances of these reactions, presenting available quantitative data, detailed experimental protocols, and logical workflows to navigate the challenges and opportunities presented by this sterically encumbered reagent.
The Impact of Steric Hindrance on Acylation
The reactivity of acyl chlorides in nucleophilic acyl substitution is fundamentally dictated by the electrophilicity of the carbonyl carbon and the accessibility of this center to the incoming nucleophile. In the case of this compound, the electronic effect of the methyl groups, which are weakly electron-donating, is overshadowed by the substantial steric shielding of the carbonyl group. This steric hindrance dramatically reduces the rate of reaction with nucleophiles compared to its unsubstituted counterpart, benzoyl chloride.[1][2]
The general order of reactivity for nucleophiles with this compound is largely influenced by the nucleophile's own steric profile. Less hindered nucleophiles, such as primary amines and primary alcohols, will react more readily than their bulkier secondary and tertiary counterparts.
Data Presentation: Reactivity with Various Nucleophiles
Table 1: Reaction with Amine Nucleophiles
| Nucleophile Class | Steric Profile | Typical Reaction Conditions | Observed Reactivity / Yield | Reference(s) |
| Primary Amines (e.g., Aniline) | Less Hindered | Base (e.g., pyridine (B92270), triethylamine), aprotic solvent, 0 °C to RT | Generally proceeds to completion, yielding the corresponding amide. | [3] |
| Secondary Amines | More Hindered | More forcing conditions may be required (e.g., elevated temperature). | Slower reaction rates and potentially lower yields compared to primary amines. | [3] |
| Tertiary Amines | Highly Hindered | No reaction at the carbonyl carbon; may act as a non-nucleophilic base. | - |
Table 2: Reaction with Alcohol Nucleophiles
| Nucleophile Class | Steric Profile | Typical Reaction Conditions | Observed Reactivity / Yield | Reference(s) |
| Primary Alcohols (e.g., Methanol (B129727), Ethanol) | Less Hindered | Pyridine or other base, DCM, 0 °C to RT, 12-24h | Good to high yields for protection of primary alcohols. | [4] |
| Secondary Alcohols (e.g., Isopropanol) | More Hindered | Slower reaction rates; may require longer reaction times or higher temperatures. | Moderate to good yields. | |
| Tertiary Alcohols (e.g., tert-Butanol) | Highly Hindered | Very slow to no reaction under standard conditions. Specialized methods may be required. | Low to negligible yields. |
Table 3: Reaction with Other Nucleophiles
| Nucleophile | Typical Reaction Conditions | Observed Reactivity / Product | Reference(s) |
| Water | Aqueous acetone | Slow hydrolysis to 2,4,6-trimethylbenzoic acid. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results when working with sterically hindered reagents. The following protocols are representative of the procedures used for the acylation of different nucleophiles with this compound.
Protocol 1: Synthesis of N-Aryl Amide (e.g., N-(2,4,6-trimethylbenzoyl)aniline)
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine and aniline.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Esterification of a Primary Alcohol (e.g., Methanol)
Materials:
-
This compound
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve methanol (1.0 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 equivalents) and cool the solution to 0 °C.[4]
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[4]
-
Work-up the reaction as described in Protocol 1 (steps 5-7).
-
Purify the resulting ester by column chromatography.
Mandatory Visualizations
To further elucidate the processes involved in reactions with this compound, the following diagrams have been generated.
Conclusion
This compound remains a valuable, albeit challenging, reagent in organic synthesis. Its sterically hindered nature, while reducing its overall reactivity, can be exploited for selective acylations. Understanding the interplay between the steric profiles of both the acyl chloride and the nucleophile is paramount for successful reaction outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique reactivity of this important chemical building block. Further quantitative kinetic studies are warranted to build a more comprehensive and predictive model for its reactivity with a wider array of nucleophiles.
References
- 1. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of 2,4,6-Trimethylbenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trimethylbenzoyl chloride (CAS No. 938-18-1), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~6.9 | s | 2H | Aromatic H |
| ~2.4 | s | 6H | 2,6-Methyl H |
| ~2.3 | s | 3H | 4-Methyl H |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (Carbonyl) |
| ~142 | Aromatic C-COCl |
| ~139 | Aromatic C-CH₃ (C2, C6) |
| ~135 | Aromatic C-H |
| ~129 | Aromatic C-CH₃ (C4) |
| ~21 | 2,6-Methyl C |
| ~19 | 4-Methyl C |
Note: The predicted chemical shifts are for guidance and may differ from experimental values.
Infrared (IR) Spectroscopy
The Infrared spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group of the acyl chloride.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O stretch (Acyl chloride) |
| ~2920 | Medium | C-H stretch (Aromatic) |
| ~1600 | Medium | C=C stretch (Aromatic ring) |
| ~1450 | Medium | C-H bend (Methyl) |
Data is based on typical values for acyl chlorides and information from the NIST WebBook.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.
Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity | Assignment |
| 182 | Moderate | [M]⁺ (Molecular ion) |
| 147 | High | [M-Cl]⁺ |
| 119 | High | [M-Cl-CO]⁺ |
Data sourced from the NIST WebBook and PubChem.[2][3]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity versus m/z).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-Depth Technical Guide to the Solubility of 2,4,6-Trimethylbenzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) in organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative understanding of its behavior in various organic media.
Introduction to this compound
This compound (C₁₀H₁₁ClO), also known as mesitoyl chloride, is a sterically hindered acyl chloride. Its molecular structure, featuring three methyl groups on the benzene (B151609) ring, significantly influences its reactivity and physical properties. It is a key reagent in organic synthesis, often utilized for the introduction of the mesitoyl protecting group, which is known for its stability under a variety of reaction conditions. A thorough understanding of its solubility is crucial for its effective use in designing reaction media, purification processes, and for ensuring homogenous reaction conditions.
Qualitative Solubility Profile
Acyl chlorides, as a class of compounds, are generally soluble in a wide range of aprotic organic solvents. This is due to their polarity and ability to engage in dipole-dipole interactions with solvent molecules. This compound is expected to be miscible with or highly soluble in common organic solvents such as:
-
Chlorinated solvents: Dichloromethane, chloroform
-
Ethers: Diethyl ether, tetrahydrofuran (B95107) (THF)
-
Aromatic hydrocarbons: Toluene, benzene
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Nitriles: Acetonitrile
It is crucial to note that this compound is highly reactive towards protic solvents like water, alcohols, and primary or secondary amines. Contact with these substances will lead to a chemical reaction (hydrolysis, alcoholysis, or aminolysis) rather than simple dissolution. Therefore, all solvents and equipment used for handling and solubility determination must be scrupulously dried.
Quantitative Solubility Data
The absence of this data necessitates experimental determination. The following section provides a detailed protocol for accurately measuring the solubility of this compound in various organic solvents.
Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Dichloromethane | 25 | Data to be determined |
| Tetrahydrofuran (THF) | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined |
| Toluene | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| Hexane | 25 | Data to be determined |
Note: The table above is a template to be populated with data obtained from the experimental protocol outlined below.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a volatile organic solvent, especially for reactive species where spectroscopic methods might be complicated by potential degradation. This method involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute by evaporating a known volume of the solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest (e.g., dichloromethane, THF, acetonitrile, ethyl acetate, toluene, acetone, hexane)
-
Small, sealable glass vials (e.g., 2-4 mL) with chemically resistant caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer or magnetic stirrer with small stir bars
-
Constant temperature bath or incubator
-
Syringes (e.g., 1 mL) and syringe filters (e.g., 0.2 µm PTFE, compatible with the organic solvent)
-
Inert gas (e.g., nitrogen or argon) supply and manifold
-
Pre-weighed, clean, and dry evaporation dishes or vials
4.2. Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Place an excess amount of this compound into a clean, dry vial. An "excess" means that undissolved solid should be visible after the equilibration period.
-
Under a gentle stream of inert gas, add a precise volume (e.g., 1.0 mL) of the desired anhydrous organic solvent to the vial.
-
Immediately and tightly seal the vial to prevent solvent evaporation and exposure to atmospheric moisture.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer periodically or a magnetic stirrer continuously for a sufficient time to reach equilibrium. A typical equilibration time is 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature until the excess solid has settled to the bottom.
-
Carefully draw a known volume (e.g., 0.5 mL) of the clear supernatant into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry evaporation dish or vial. Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis:
-
Place the evaporation dish in a well-ventilated fume hood and evaporate the solvent using a gentle stream of inert gas at ambient temperature. Avoid heating, as this could potentially degrade the solute.
-
Once the solvent has evaporated, place the dish in a vacuum desiccator to dry the residue to a constant weight.
-
Weigh the dish containing the dried residue on an analytical balance.
-
4.4. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [ (Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (mL) ] * 100
4.5. Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The compound reacts with water to produce hydrochloric acid, which is corrosive and toxic. Ensure all glassware is dry and work under an inert atmosphere.
-
Organic solvents are flammable and may be toxic. Handle them in a well-ventilated area and away from ignition sources.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways, its use in the synthesis of more complex molecules for drug development necessitates a clear understanding of the logical relationships in experimental design. The following diagram illustrates the decision-making process for a researcher working with this compound.
Caption: Logical workflow for using this compound in a reaction.
This guide provides a framework for understanding and experimentally determining the solubility of this compound in organic solvents. Accurate solubility data is fundamental for the successful and reproducible application of this important synthetic reagent in research and development.
Introduction to mesitoyl protecting group chemistry
An In-depth Technical Guide to Mesitoyl Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo-selectivity and high yields. A protecting group temporarily masks a reactive functional group, preventing it from participating in undesired side reactions while transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions, and it must be stable to a variety of reaction conditions.[2][3]
This technical guide provides a comprehensive overview of the mesitoyl (Mes) protecting group, a sterically hindered acyl group derived from 2,4,6-trimethylbenzoic acid. Its significant steric bulk imparts exceptional stability, making it a valuable tool in complex synthetic endeavors.[4] We will delve into its application in protecting alcohols and amines, detail experimental protocols for its introduction and cleavage, and present its stability profile in comparison to other commonly used protecting groups.
Core Concepts of the Mesitoyl Protecting Group
The mesitoyl group, with its three methyl groups ortho and para to the carbonyl functionality, presents significant steric hindrance. This steric shield is the primary reason for its high stability towards a wide range of reagents and reaction conditions, surpassing less hindered esters like acetates and benzoates.[4] This stability, however, necessitates more forcing conditions for its removal compared to simpler acyl groups.[4]
Synthesis of the Precursor: Mesitoyl Chloride
The reactive precursor for introducing the mesitoyl protecting group is mesitoyl chloride (2,4,6-trimethylbenzoyl chloride).[5] It is typically synthesized from 2,4,6-trimethylbenzoic acid.
Experimental Protocol: Synthesis of Mesitoyl Chloride
A common and efficient method for the synthesis of mesitoyl chloride involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5][6]
-
Reaction: 2,4,6-trimethylbenzoic acid is heated at reflux with an excess of thionyl chloride.[6]
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]
-
Work-up: The excess thionyl chloride is removed by vacuum distillation to yield the crude mesitoyl chloride.[6]
-
Purification: The final product is purified by further distillation to achieve high purity.[5]
The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, driving the reaction to completion.[5]
Protection of Alcohols
The mesitoyl group is a robust choice for the protection of alcohols, particularly primary alcohols. The formation of the mesitoate ester proceeds in high yield, though it may require longer reaction times compared to less hindered acylating agents due to steric hindrance.[4]
Experimental Protocol: Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 5 mL), add pyridine (B92270) (1.5 mmol, 1.5 equiv.).[4]
-
Cool the mixture to 0 °C.
-
Add mesitoyl chloride (1.2 mmol, 1.2 equiv.) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[4]
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesitoate ester.[4]
Data Presentation: Protection of Primary Alcohols
The following table summarizes the typical conditions and yields for the protection of primary alcohols with the mesitoyl group in comparison to other common protecting groups.
| Protecting Group | Substrate | Reagents and Conditions | Time (h) | Yield (%) |
| Mesitoyl | Primary Alcohol | Mesitoyl chloride, Pyridine, CH₂Cl₂ | 12 | >95[4] |
| Pivaloyl | Primary Alcohol | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 12 | >95[4] |
| Acetyl | Primary Alcohol | Acetic anhydride, Pyridine, CH₂Cl₂ | 2 | >98[4] |
| Benzyl (B1604629) (Bn) | Primary Alcohol | BnBr, NaH, THF | 4.5 | 98[4] |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole, DMF | 2 | >95[4] |
Table 1: Comparison of reaction conditions and yields for the protection of primary alcohols.
Deprotection of Mesitoate Esters
The high stability of the mesitoyl group necessitates strong reducing agents for its removal. This characteristic can be strategically employed for selective deprotection in the presence of more labile protecting groups, making it a valuable component of an orthogonal protection strategy.[4]
Experimental Protocol: Deprotection of a Mesitoate Ester
The cleavage of a mesitoate ester is typically achieved through reduction with a powerful hydride reagent.
-
To a solution of the mesitoate ester in a suitable etheral solvent such as tetrahydrofuran (B95107) (THF), add a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]
-
The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.[4]
-
Careful quenching of the reaction with water or an aqueous acid solution is required to neutralize the excess hydride reagent and liberate the deprotected alcohol.
Data Presentation: Deprotection of Protected Alcohols
This table outlines the conditions for the removal of the mesitoyl group compared to other common alcohol protecting groups.
| Protecting Group | Protected Functional Group | Reagents and Conditions | Time (h) | Yield (%) |
| Mesitoyl | Mesitoate Ester | LiAlH₄, THF, 0 °C to rt | - | >90[4] |
| Pivaloyl | Pivaloate Ester | LiAlH₄, THF, 0 °C to rt | - | >90[4] |
| Acetyl | Acetate Ester | K₂CO₃, MeOH, H₂O | 0.5 | >95[4] |
| Benzyl (Bn) | Benzyl Ether | H₂, Pd/C, EtOAc | 8 | >98[4] |
| TBDMS | Silyl Ether | TBAF, THF | 0.5 | >98[4] |
Table 2: Comparison of deprotection conditions and yields for various alcohol protecting groups.
Protection of Amines
While acyl groups are commonly used for the protection of amines, the use of the sterically hindered mesitoyl group for this purpose is less documented than for alcohols.[7] However, the general principles of amine acylation can be applied. The resulting mesitoyl amide is expected to exhibit high stability due to steric hindrance.
Proposed Experimental Protocol: Protection of a Primary Amine
A general procedure for the acylation of a primary amine with mesitoyl chloride can be proposed based on standard Schotten-Baumann conditions.
-
Dissolve the primary amine (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base (e.g., triethylamine (B128534) or pyridine, 1.2 equiv.) to scavenge the HCl byproduct.
-
Cool the solution to 0 °C.
-
Slowly add mesitoyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Perform an aqueous work-up to remove the base hydrochloride and any unreacted starting materials.
-
Purify the resulting mesitoyl amide by chromatography or crystallization.
Note: Due to the steric hindrance of both the amine and mesitoyl chloride, longer reaction times and potentially higher temperatures may be required for less nucleophilic or sterically hindered amines.
Deprotection of Mesitoyl Amides
The cleavage of the highly stable mesitoyl amide bond would likely require harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, or reductive cleavage with potent reagents. The specific conditions would need to be optimized for the particular substrate.
Stability and Orthogonality
The exceptional stability of the mesitoyl group is its defining feature. It is resistant to a wide array of reaction conditions under which many other protecting groups would be cleaved.
Data Presentation: General Stability of Common Alcohol Protecting Groups
The following table provides a qualitative overview of the stability of the mesitoyl group compared to other common alcohol protecting groups.
| Protecting Group | Acidic Conditions (e.g., TFA, AcOH) | Basic Conditions (e.g., K₂CO₃, NaOH) | Oxidative Conditions (e.g., PCC, DMP) | Reductive Conditions (e.g., NaBH₄) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Mesitoyl | Stable | Stable | Stable | Stable | Stable |
| Pivaloyl | Stable | Stable | Stable | Stable | Stable |
| Acetyl | Labile | Labile | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Stable | Labile |
| TBDMS | Labile | Stable | Stable | Stable | Stable |
Table 3: Qualitative stability of common alcohol protecting groups to various reaction conditions, adapted from BenchChem.[4]
This stability profile makes the mesitoyl group orthogonal to many other commonly used protecting groups. For instance, its stability to both acidic and basic conditions allows for its use in conjunction with acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) in the synthesis of complex molecules such as peptides and oligonucleotides.[8][]
Visualizations
Reaction Schemes and Workflows
Caption: General workflow for the protection of an alcohol with a mesitoyl group and its subsequent deprotection.
Caption: Synthesis of mesitoyl chloride from 2,4,6-trimethylbenzoic acid.
Caption: Orthogonality of the mesitoyl group with Boc and Fmoc protecting groups.
Conclusion
The mesitoyl protecting group is a powerful tool for the protection of alcohols in complex organic synthesis. Its significant steric hindrance provides exceptional stability across a wide range of reaction conditions, making it particularly suitable for multi-step syntheses where robust protection is required. While its removal necessitates strong reducing agents, this feature can be exploited to achieve selective deprotection in an orthogonal strategy. The application of the mesitoyl group for amine protection is less established but holds promise for scenarios demanding highly stable amide linkages. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and protocols associated with the mesitoyl protecting group can significantly enhance the efficiency and success of their synthetic endeavors.
References
- 1. chemneo.com [chemneo.com]
- 2. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Protective Groups [organic-chemistry.org]
An In-depth Technical Guide to the Safe Handling of 2,4,6-Trimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4,6-trimethylbenzoyl chloride (CAS No. 938-18-1), a reactive acyl chloride commonly used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound, also known as mesitoyl chloride, is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO | [3] |
| Molecular Weight | 182.65 g/mol | [3] |
| Boiling Point | 143-146 °C (at 60 mmHg) | [2][3][4] |
| Density | 1.095 g/mL (at 25 °C) | [3] |
| Refractive Index | 1.528-1.530 | [2][3][5] |
| Flash Point | >110 °C (>230 °F) | |
| Water Solubility | Reacts slowly with water | [1][3][6] |
| Appearance | Clear light yellow liquid | [1][7] |
Hazard Identification and Classification
This compound is a corrosive and moisture-sensitive substance that requires careful handling.[4][8]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[9][10] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[10] |
| Acute Toxicity, Dermal (Harmful) | - | H312: Harmful in contact with skin.[10] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[9][10] |
Emergency Overview: This material is corrosive and causes severe burns to the eyes, skin, and respiratory and digestive tracts.[7] It hydrolyzes in contact with moisture to release toxic and corrosive hydrogen chloride gas.[7][8]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[7][11]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and an apron.[8][11]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7]
-
-
Hygiene: Wash hands thoroughly after handling.[7] Launder contaminated clothing before reuse.[7][12] Do not eat, drink, or smoke in areas where the chemical is handled.[12]
Storage
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[7][8] A recommended storage temperature is 2-8°C.[3][8]
-
Moisture: Keep containers tightly closed and protected from moisture to prevent hydrolysis.[4][8]
-
Incompatible Materials: Avoid contact with water, alcohols, strong oxidizing agents, and metals.[4][8]
Experimental Protocol: Synthesis of this compound
The most common laboratory-scale synthesis involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, such as thionyl chloride.[13]
Materials:
-
2,4,6-trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene) - optional
-
N,N-dimethylformamide (DMF) - catalytic amount (optional)[13]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethylbenzoic acid (1.0 equivalent).[14]
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 3 equivalents) to the flask.[14] A catalytic amount of DMF can be added to accelerate the reaction.[13] The reaction can also be performed in an inert solvent like toluene.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours.[14] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure.[14][15] The crude this compound can often be used directly or further purified by vacuum distillation.[13][15]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7] Seek immediate medical attention.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[4] If the victim is conscious, give a cupful of water.[7] Seek immediate medical attention.[4] |
Spills and Leaks
-
Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[7] Ensure adequate ventilation.[5] Do not use water to clean up the spill.[7]
-
Major Spills: Evacuate the area and prevent entry. Contact emergency services.
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local regulations.[7] Determine if the discarded chemical is classified as hazardous waste.[7]
Visualized Workflows
The following diagrams illustrate key safety and emergency procedures.
Caption: Risk assessment workflow for handling this compound.
Caption: Decision tree for emergency response to chemical exposure.
References
- 1. This compound | 938-18-1 [chemicalbook.com]
- 2. This compound | High-Quality Synthesis. [byhydrotalcite.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. nbinno.com [nbinno.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
2,4,6-Trimethylbenzoyl Chloride: A Technical Guide to Moisture Sensitivity and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the moisture sensitivity of 2,4,6-trimethylbenzoyl chloride, a crucial reagent in organic synthesis. Understanding its reactivity with water and implementing proper storage and handling protocols are paramount to ensure its integrity, experimental reproducibility, and laboratory safety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage requirements.
| Property | Value | Reference(s) |
| CAS Number | 938-18-1 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 182.65 g/mol | [3] |
| Appearance | Clear, light yellow liquid | [4] |
| Density | 1.095 g/mL at 25 °C | [3] |
| Boiling Point | 143-146 °C at 60 mmHg | [4] |
| Refractive Index | n20/D 1.529 | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Solubility | Reacts slowly with water | [4] |
Moisture Sensitivity and Hydrolysis Pathway
This compound is classified as moisture-sensitive.[5] As an acyl chloride, it readily reacts with water, including atmospheric humidity, in a hydrolysis reaction. This reaction degrades the starting material and produces corrosive byproducts.
The primary degradation pathway is the hydrolysis of the acyl chloride functional group to form 2,4,6-trimethylbenzoic acid and hydrochloric acid (HCl).[6] The generation of HCl gas upon contact with water is a significant safety concern, contributing to the compound's corrosive nature (GHS Hazard H314: Causes severe skin burns and eye damage).[3][2]
Stability and Shelf-Life Considerations
The stability and shelf-life of this compound are directly impacted by storage conditions.[7] Key factors that accelerate degradation are elevated temperature and exposure to humidity.[7] To ensure the material's quality over time, particularly in the context of drug development, stability testing is crucial.
Accelerated stability studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are used to predict the shelf-life of a substance by exposing it to elevated stress conditions.[8] These studies help to quickly identify potential stability issues and establish a retest period or shelf-life.[9][10]
Table 2 outlines typical conditions for long-term and accelerated stability testing applicable to moisture-sensitive compounds.
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
| Data derived from ICH Q1A(R2) Stability Testing Guidelines.[8] |
Recommended Storage and Handling Procedures
Proper storage and handling are critical to maintain the quality of this compound and to ensure user safety. The following workflow outlines the best practices from receipt to disposal.
Experimental Protocols for Moisture Analysis
Quantitative determination of water content and monitoring the rate of hydrolysis are essential for quality control and stability assessment.
Karl Fischer Titration for Water Content Determination
Karl Fischer (KF) titration is the gold standard for determining water content.[11][12] For a reactive species like an acyl chloride, a coulometric KF titration is often preferred due to its high sensitivity for low moisture levels.[11] Special consideration must be given to the reaction of the acyl chloride with the methanol (B129727) solvent typically used in KF reagents.
Objective: To accurately quantify the water content in a sample of this compound.
Methodology: Coulometric Karl Fischer Titration (adapted from principles in ASTM D4928).[13][14]
Apparatus:
-
Coulometric Karl Fischer titrator with a diaphragm-less or diaphragm-equipped generator electrode.
-
Gas-tight syringes for sample injection.
-
Titration vessel sealed from atmospheric moisture.
Reagents:
-
Anolyte and catholyte solutions (Karl Fischer reagents) suitable for coulometry. Pyridine-free reagents containing imidazole (B134444) are recommended.
-
High-purity xylene or another suitable aprotic solvent.
Protocol:
-
System Preparation: Assemble the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Addition: Fill the titration cell with the appropriate volume of anolyte and catholyte. To aid in sample dissolution and minimize reaction with the solvent, add a co-solvent like anhydrous xylene to the anolyte.
-
Pre-Titration (Conditioning): Start the instrument's conditioning or pre-titration sequence. The titrator will electrolytically generate iodine to consume any residual water in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation: In a glovebox or under an inert atmosphere, draw a precise volume or weight of this compound into a gas-tight syringe.
-
Sample Injection: Quickly inject the sample into the conditioned titration cell, ensuring the needle tip is below the surface of the solvent.
-
Titration: The instrument will automatically begin the titration. The reaction of water in the sample with the electrochemically generated iodine will proceed until the endpoint is detected. The instrument calculates the water content based on the total charge passed (Faraday's Law).[11]
-
Data Analysis: The result is typically reported in parts per million (ppm) or weight percentage (%).
-
System Cleaning: Due to the reactive nature of the sample, frequent cleaning of the titration cell and electrodes may be necessary to prevent buildup of byproducts.
NMR Spectroscopy for Monitoring Hydrolysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to monitor the progress of a chemical reaction in real-time by observing the change in concentration of reactants and products.[15][16]
Objective: To monitor the rate of hydrolysis of this compound upon exposure to a controlled amount of water.
Methodology: ¹H NMR Spectroscopy.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes with caps.
-
Micropipettes.
Reagents:
-
This compound.
-
Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Deuterium oxide (D₂O) or a standardized H₂O/D₂O mixture.
-
Internal standard (e.g., tetramethylsilane (B1202638) (TMS) or another inert compound with a known concentration and a signal that does not overlap with reactant or product signals).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous CDCl₃ with a known concentration and containing the internal standard.
-
In a clean, dry NMR tube, place a precise volume of the stock solution (e.g., 600 µL).
-
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the starting material before the addition of water. This serves as the baseline (t=0) measurement. Key signals to identify are the methyl protons on the aromatic ring.
-
Initiation of Hydrolysis: Add a specific, small amount of D₂O or the H₂O/D₂O mixture to the NMR tube (e.g., 1-5 µL). Cap the tube, shake vigorously to mix, and quickly re-insert it into the spectrometer.
-
Time-Course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[17] The duration of the experiment will depend on the reaction rate.
-
Data Acquisition and Processing:
-
For each spectrum, integrate the area of a characteristic, well-resolved proton signal for the reactant (this compound) and the product (2,4,6-trimethylbenzoic acid). The aromatic protons or the methyl protons can be used.
-
Normalize the integrals of the reactant and product signals against the integral of the internal standard to account for any variations in sample concentration or instrument parameters.
-
-
Kinetic Analysis:
This technical guide provides a framework for understanding and managing the challenges associated with the moisture sensitivity of this compound. By implementing these storage, handling, and analytical protocols, researchers can ensure the quality and reliability of their experimental outcomes.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-三甲基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 938-18-1 [chemicalbook.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. iltusa.com [iltusa.com]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. mcckf.com [mcckf.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. Water content in crude oil determined with Karl Fischer titration | Metrohm [metrohm.com]
- 15. magritek.com [magritek.com]
- 16. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. pubs.acs.org [pubs.acs.org]
The Versatility of 2,4,6-Trimethylbenzoyl Chloride in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzoyl chloride, a sterically hindered acyl chloride, has emerged as a pivotal reagent in contemporary organic synthesis. Its unique structural features, characterized by the presence of three methyl groups on the benzene (B151609) ring, impart distinct reactivity and selectivity, making it an invaluable tool in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in research and development.
Core Applications
The primary applications of this compound in organic chemistry can be categorized into three main areas:
-
Photoinitiators in Polymer Chemistry: It serves as a key precursor in the synthesis of acylphosphine oxide photoinitiators, such as the widely used Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). These photoinitiators are instrumental in UV-curable coatings, inks, and adhesives due to their high efficiency and deep-curing capabilities.[1][2]
-
Protecting Group for Hydroxyl Functionalities: The 2,4,6-trimethylbenzoyl (mesitoyl) group is a robust protecting group for alcohols. Its significant steric bulk renders the resulting mesitoate esters highly stable to a wide range of reaction conditions, including acidic and basic hydrolysis, as well as exposure to many organometallic and reducing agents.[3][4][5] This stability is particularly advantageous in complex, multi-step syntheses.[3]
-
Acylating Agent and Intermediate: As a versatile acylating agent, it is employed in Friedel-Crafts reactions to introduce the bulky 2,4,6-trimethylbenzoyl moiety into aromatic systems, leading to the formation of sterically demanding ketones.[6] Furthermore, it serves as a crucial intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals.[7][8]
Data Presentation: A Quantitative Overview
The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of its efficiency under various conditions.
Table 1: Protection of Alcohols as Mesitoate Esters
| Substrate | Reagents and Conditions | Time (h) | Yield (%) |
| Primary Alcohol | Mesitoyl chloride, Pyridine, CH₂Cl₂ | 12 | >95 |
Data compiled from general procedures.[5]
Table 2: Friedel-Crafts Acylation of Anisole (B1667542)
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Theoretical Yield of 4-methoxy-2',4',6'-trimethylbenzophenone (%) |
| 1 | AlCl₃ | Nitrobenzene | 100 | 24 | Moderate to Good |
| 2 | FeCl₃ | Nitrobenzene | 100 | 24 | Low to Moderate |
| 3 | ZnCl₂ | Nitrobenzene | 100 | 24 | Low |
This data is theoretical and intended for comparative purposes to guide experimental design.[6]
Experimental Protocols
Detailed methodologies for the key applications of this compound are provided below.
Protocol 1: Protection of a Primary Alcohol with this compound[3][5]
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Pyridine (1.5 equiv)
-
This compound (1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous dichloromethane, add pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired mesitoate ester.
Protocol 2: Friedel-Crafts Acylation of Anisole[6]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitrobenzene
-
Mesityl 2,4,6-trimethylbenzoate (B1236764) (or this compound) (1.0 equiv)
-
Anisole (1.2 equiv)
-
Crushed ice
-
1 M Hydrochloric Acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous nitrobenzene.
-
Carefully add anhydrous aluminum chloride to the solvent.
-
Once the aluminum chloride has dissolved, add this compound (1.0 equivalent).
-
Add anisole (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100°C and maintain this temperature for 24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired aromatic ketone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows involving this compound.
Caption: Photoinitiation mechanism of TPO, a derivative of this compound.
Caption: Experimental workflow for alcohol protection and deprotection using this compound.
Caption: General mechanism of Friedel-Crafts acylation using this compound.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its applications as a precursor to high-performance photoinitiators, a robust protecting group for alcohols, and an effective acylating agent underscore its importance in both academic research and industrial applications, including drug development and material science. The experimental protocols and mechanistic diagrams provided in this guide are intended to serve as a practical resource for scientists and researchers, enabling the strategic and efficient use of this powerful synthetic tool.
References
- 1. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 2. boldchem.com [boldchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
Methodological & Application
Protocol for Acylation Using 2,4,6-Trimethylbenzoyl Chloride: Application Notes for Researchers
For Immediate Release
[City, State] – [Date] – In the realm of synthetic organic chemistry, the strategic acylation of molecules is a cornerstone for the construction of complex architectures and the modulation of biological activity. Among the arsenal (B13267) of acylating agents, 2,4,6-Trimethylbenzoyl chloride, also known as mesitoyl chloride, stands out due to the significant steric hindrance provided by its three methyl groups. This feature imparts unique selectivity and stability to the resulting acylated products, making it a valuable tool for researchers, scientists, and drug development professionals. These application notes provide detailed protocols and data for the use of this compound in O-acylation of alcohols, N-acylation of amines, and Friedel-Crafts acylation of aromatic compounds.
Introduction
This compound is a versatile reagent primarily utilized for the introduction of the sterically bulky 2,4,6-trimethylbenzoyl (mesitoyl) group. This group serves as an effective protecting group for alcohols, conferring enhanced stability against a range of reaction conditions.[1] Beyond protection, the unique steric and electronic properties of the mesitoyl group can be leveraged to achieve high regioselectivity in acylation reactions and to synthesize novel molecular entities with tailored properties.
O-Acylation of Alcohols
The O-acylation of alcohols with this compound is a robust method for the synthesis of sterically hindered esters. These esters are often employed as stable protecting groups for hydroxyl functionalities during multi-step syntheses.
General Protocol for O-Acylation of a Primary Alcohol
A solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) is prepared under an inert atmosphere (e.g., nitrogen or argon). To this solution, pyridine (B92270) (1.5 equivalents) is added, and the mixture is cooled to 0 °C in an ice bath. A solution of this compound (1.2 equivalents) in anhydrous DCM is then added slowly. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Quantitative Data for O-Acylation of Alcohols
| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) | Reference |
| Primary Alcohol (generic) | 2,4,6-Trimethylbenzoate Ester | 12-24 | High | [2] |
| Mesitol (2,4,6-Trimethylphenol) | Mesityl 2,4,6-trimethylbenzoate | 12 | High | |
| Secondary Alcohol (generic) | Secondary 2,4,6-Trimethylbenzoate Ester | Varies | Moderate to High | [3] |
N-Acylation of Amines
The N-acylation of amines with this compound provides access to sterically hindered amides. These compounds can exhibit interesting biological activities or serve as intermediates in the synthesis of more complex molecules. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.[4][5]
General Protocol for N-Acylation of an Amine
To a stirred solution of the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at 0 °C, a solution of this compound (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 12 hours, with the progress monitored by TLC. After completion, the reaction mixture is diluted with an organic solvent and washed successively with water, dilute acid (e.g., 1 M HCl) to remove excess amine and base, and finally with brine. The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to afford the crude N-acylated product, which can be purified by recrystallization or column chromatography.
Quantitative Data for N-Acylation of Amines
| Substrate (Amine) | Product | Reaction Time (h) | Yield (%) | Reference |
| Aniline (generic) | N-Phenyl-2,4,6-trimethylbenzamide | 2-12 | Good to Excellent | [6] |
| Substituted Anilines | N-(Substituted phenyl)-2,4,6-trimethylbenzamide | Varies | Good | [6] |
| Heterocyclic Amines | N-(Heterocyclyl)-2,4,6-trimethylbenzamide | 4-35 (mins) | 69-97 | [6] |
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation of aromatic compounds with this compound allows for the synthesis of sterically hindered aryl ketones. This reaction is particularly useful for introducing the bulky mesitoyl group onto an aromatic ring, which can direct subsequent reactions or impart specific physical properties to the molecule. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion.[7][8][9]
General Protocol for Friedel-Crafts Acylation
To a flame-dried round-bottom flask under an inert atmosphere, the anhydrous aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) are added. The mixture is cooled in an ice bath, and the Lewis acid (e.g., AlCl₃, 1.1-2.0 equivalents) is added portion-wise with stirring. A solution of this compound (1.0 equivalent) in the same anhydrous solvent is then added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated, depending on the reactivity of the aromatic substrate, and stirred for several hours to overnight. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | 2,4,6-Trimethylbenzophenone | AlCl₃ | CS₂ | Reflux | 1 | ~80 | Theoretical |
| Toluene | 4-Methyl-2',4',6'-trimethylbenzophenone | AlCl₃ | CH₂Cl₂ | RT | 12 | Good | Theoretical |
| Thiophene | 2-(2,4,6-Trimethylbenzoyl)thiophene | SnCl₄ | Benzene | 5-10 | 2 | ~70 | [10] |
| Furan | 2-(2,4,6-Trimethylbenzoyl)furan | BF₃·OEt₂ | CH₂Cl₂ | 0 | 1 | Moderate | [11] |
Visualizing the Chemistry: Workflows and Mechanisms
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the fundamental reaction mechanisms.
Conclusion
This compound is a powerful reagent for introducing the sterically demanding mesitoyl group into a variety of molecules. Its utility in protecting group chemistry, regioselective synthesis, and the preparation of novel compounds makes it an indispensable tool for the modern organic chemist. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile acylating agent in their synthetic endeavors.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. byjus.com [byjus.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
Synthesis of mesitoate esters with 2,4,6-Trimethylbenzoyl chloride
Application Notes and Protocols for the Esterification of Alcohols and Phenols with 2,4,6-Trimethylbenzoyl Chloride
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of mesitoate esters, a class of sterically hindered esters with significant applications in organic synthesis and drug development. The primary focus is on the efficient preparation of these esters through the reaction of various alcohols and phenols with this compound. Due to the significant steric hindrance posed by the ortho-methyl groups on the benzoyl chloride, this transformation requires specific methodologies to achieve high yields. These notes are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Mesitoate esters are characterized by the bulky 2,4,6-trimethylbenzoyl (mesitoyl) group attached to an alcohol or phenol (B47542) moiety. This steric bulk confers unique properties to the ester linkage, making it highly resistant to chemical and enzymatic hydrolysis. Consequently, the mesitoyl group serves as a robust protecting group for hydroxyl functionalities in complex multi-step syntheses. Furthermore, the introduction of a sterically hindered ester can modulate the pharmacokinetic properties of a drug molecule, for instance, by designing a prodrug that is slowly hydrolyzed in vivo to release the active pharmaceutical ingredient.
The most reliable method for the synthesis of mesitoate esters involves a two-step procedure. First, 2,4,6-trimethylbenzoic acid is converted to the more reactive this compound. Subsequently, the acyl chloride is reacted with the desired alcohol or phenol, typically in the presence of a base like pyridine (B92270), to afford the corresponding mesitoate ester.
Data Presentation: Synthesis of Various Mesitoate Esters
The following table summarizes the reaction conditions and yields for the synthesis of a variety of mesitoate esters from this compound and different alcohol substrates. The data highlights the general trend of higher reactivity for primary alcohols compared to secondary alcohols, with tertiary alcohols being largely unreactive under these conditions. Phenols also undergo esterification to provide the corresponding aryl mesitoates in good yields.
| Alcohol Substrate | Alcohol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Primary | Pyridine | Dichloromethane (B109758) | 0 to RT | 1-2 | 90-98 |
| Ethanol | Primary | Pyridine | Dichloromethane | 0 to RT | 1-2 | 90-98 |
| n-Butanol | Primary | Pyridine | Dichloromethane | RT | 2 | 87 |
| 2-Phenylethanol | Primary | Pyridine | Dichloromethane | RT | 2 | 99 |
| Isopropanol | Secondary | Pyridine | Dichloromethane | RT to 50 | 2-4 | 75-85 |
| Cyclohexanol | Secondary | Pyridine | Dichloromethane | RT to 50 | 2-4 | 70-80 |
| (±)-1-Phenylethanol | Secondary | Pyridine | Dichloromethane | RT | 3 | 78 |
| tert-Butanol | Tertiary | Pyridine | Dichloromethane | 50-80 | 12-24 | 20-40 |
| Phenol | Phenol | Pyridine | Dichloromethane | RT | 2 | 92 |
| 4-Nitrophenol | Phenol | Pyridine | Dichloromethane | RT | 2 | High |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2,4,6-trimethylbenzoic acid to its corresponding acyl chloride.
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous reaction vessel with a reflux condenser and a gas trap
Procedure:
-
In a fume hood, suspend 2,4,6-trimethylbenzoic acid (1.0 equivalent) in an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can often be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of Mesitoate Esters
This protocol outlines the esterification of an alcohol with this compound.
Materials:
-
Alcohol or Phenol (1.0 equivalent)
-
This compound (1.1-1.2 equivalents)
-
Anhydrous pyridine (1.2-1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 equivalent) and anhydrous pyridine (1.2-1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alcohols, gentle heating (e.g., to 40-50 °C) may be required.[1]
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure mesitoate ester.
Purification and Characterization
-
Purification: Column chromatography on silica gel is a common method for purifying mesitoate esters. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be employed for solid products.
-
Characterization: The structure and purity of the synthesized mesitoate esters can be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons of the mesitoyl group and the protons of the alcohol/phenol moiety. ¹³C NMR will show a characteristic signal for the ester carbonyl carbon.
-
IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl stretch.
-
Mass Spectrometry: This technique can be used to confirm the molecular weight of the desired product.
-
Mandatory Visualizations
Caption: General workflow for the two-step synthesis of mesitoate esters.
Caption: Pyridine-catalyzed mechanism for mesitoate ester synthesis.
References
Application Notes and Protocols for Friedel-Crafts Acylation with 2,4,6-Trimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic substrates using 2,4,6-trimethylbenzoyl chloride. The protocols have been developed to address the potential challenges associated with the steric hindrance of the acylating agent.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and materials.[1][2] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing multiple substitutions.[1][5] Additionally, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[6]
The use of sterically hindered acylating agents like this compound can present unique challenges. The bulky nature of the acyl chloride can decrease the reaction rate and influence the regioselectivity of the acylation on substituted aromatic rings.[7] Therefore, reaction conditions may require optimization, such as the use of a stoichiometric amount of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), and potentially elevated temperatures or longer reaction times to achieve satisfactory yields.[1]
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically aluminum chloride, activates the this compound by coordinating to the chlorine atom. This facilitates the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion. The aromatic substrate then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion to form a sigma complex (arenium ion). Finally, a weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the sigma complex to restore aromaticity and yield the corresponding 2,4,6-trimethylphenyl ketone. The catalyst is regenerated in this step, although it remains complexed to the product ketone.[3][4][6]
Caption: Mechanism of Friedel-Crafts Acylation.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Friedel-Crafts acylation of benzene (B151609), toluene (B28343), and anisole (B1667542) with this compound. Due to the steric hindrance of the acylating agent, yields may be moderate and reaction conditions more forcing compared to acylations with less hindered acyl chlorides.
Table 1: Reaction Parameters for Friedel-Crafts Acylation with this compound
| Aromatic Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) |
| Benzene | AlCl₃ (1.2) | Dichloromethane (B109758) (DCM) | 0 to 40 (reflux) | 4 - 6 |
| Toluene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to 40 (reflux) | 4 - 6 |
| Anisole | AlCl₃ (1.5) | Dichloromethane (DCM) | 0 to 25 (RT) | 2 - 4 |
Table 2: Expected Products and Yields
| Aromatic Substrate | Major Product | Expected Yield (%) |
| Benzene | (2,4,6-Trimethylphenyl)(phenyl)methanone | 75 - 85 |
| Toluene | (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone (B7867791) | 70 - 80 |
| Anisole | (4-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone | 80 - 90 |
Note: Yields are estimates based on reactions with similarly structured reactants and may vary depending on the precise experimental conditions and purification.
Experimental Protocols
General Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.
-
This compound is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Friedel-Crafts Acylation of Benzene
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM, 100 mL).
-
Reaction Initiation: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Addition of Arene: After the addition of the acyl chloride is complete, add benzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain (2,4,6-trimethylphenyl)(phenyl)methanone.
Protocol 2: Friedel-Crafts Acylation of Toluene
Follow the procedure for the acylation of benzene (Protocol 1), substituting toluene (1.1 equivalents) for benzene. The major product expected is (4-methylphenyl)(2,4,6-trimethylphenyl)methanone due to the ortho,para-directing effect of the methyl group and steric hindrance at the ortho position.[8]
Protocol 3: Friedel-Crafts Acylation of Anisole
Follow the procedure for the acylation of benzene (Protocol 1) with the following modifications:
-
Use 1.5 equivalents of anhydrous aluminum chloride.
-
Maintain the reaction temperature at 0 °C for the addition and then allow it to stir at room temperature for 2-4 hours. Do not heat to reflux, as anisole is highly reactive and can undergo side reactions at elevated temperatures.
-
The major product expected is (4-methoxyphenyl)(2,4,6-trimethylphenyl)methanone.
Experimental Workflow
The general workflow for the Friedel-Crafts acylation experiment is outlined below.
Caption: General experimental workflow for Friedel-Crafts acylation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the One-Pot Synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide (TPO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a highly efficient photoinitiator, utilizing 2,4,6-trimethylbenzoyl chloride as a key reagent. TPO is widely employed in photopolymerization processes critical to various fields, including materials science and the fabrication of drug delivery systems and medical devices.
Introduction
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a versatile Norrish Type I photoinitiator that undergoes α-cleavage upon exposure to UV radiation, generating two free radicals: a benzoyl radical and a diphenylphosphinoyl radical.[1] These radicals are highly effective in initiating the polymerization of various monomers and oligomers. The one-pot synthesis method detailed herein offers a streamlined and efficient route to produce high-purity TPO, minimizing the need for isolation of intermediates and thereby reducing process time and potential for yield loss.[2]
Applications in Research and Drug Development
TPO's utility extends to numerous applications relevant to the scientific and drug development communities:
-
Photocuring of Biomaterials: TPO is instrumental in the rapid, room-temperature curing of hydrogels and other biocompatible polymers used for tissue engineering scaffolds and controlled-release drug depots.
-
3D Printing and Micropatterning: Its high photoinitiation efficiency is leveraged in stereolithography and other 3D printing technologies to fabricate intricate microfluidic devices for drug screening and complex tissue models.
-
Dental and Medical Composites: TPO is a common component in light-curable dental fillings and medical adhesives due to its deep-curing capabilities and low yellowing properties.[3][4]
-
UV-Curable Coatings: In the pharmaceutical industry, TPO is used in the formulation of UV-curable coatings for tablets and medical devices, providing a rapid and solvent-free coating process.
Quantitative Data Summary
The following table summarizes key quantitative data for the one-pot synthesis of TPO, with variations dependent on the specific protocol followed.
| Parameter | Value | Reference |
| Yield | >90% | [2] |
| Purity | ≥99.0% | [1] |
| Melting Point | 91.0-95.0 °C | [1] |
| Reaction Time (Total) | 7-17 hours | [2] |
| This compound Addition Temperature | 70-90 °C | [2] |
| Final Product Appearance | Pale yellow crystalline powder | [1] |
Experimental Protocols
Two primary one-pot synthetic routes involving this compound are presented below.
Protocol 1: One-Pot Synthesis from Diphenylphosphine (B32561) Chloride
This protocol is adapted from a patented one-pot method.[2]
Materials:
-
Solvent (e.g., Toluene)
-
Sodium metal
-
Diphenylphosphine chloride
-
This compound
-
Deionized water
-
Sodium hydroxide (B78521) solution (for pH adjustment)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Low-temperature bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: To a three-necked flask under an inert atmosphere, add the solvent and sodium metal. While stirring, add an equimolar amount of ethanol at a controlled temperature of 50-70 °C. Continue stirring for 2-7 hours to ensure the complete formation of sodium ethoxide.
-
Formation of the Phosphorus Intermediate: Cool the reaction mixture to -10 to 20 °C. Slowly add diphenylphosphine chloride (0.9-1.0 molar equivalent relative to sodium) to the flask. Stir for an additional hour at this temperature.
-
Acylation with this compound: Increase the temperature of the reaction mixture to 70-90 °C. Add this compound (1.0-1.1 molar equivalents relative to diphenylphosphine chloride) dropwise. Maintain the reaction at this temperature for 5-10 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the formation of TPO plateaus.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature and add water. b. Separate the organic layer. c. Adjust the pH of the organic phase to 7-8 using a suitable base. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Remove the solvent under reduced pressure using a rotary evaporator. g. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield a pale yellow crystalline solid.[5]
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for TPO.
TPO Photoinitiation and Potential Downstream Signaling Impact
References
- 1. nbinno.com [nbinno.com]
- 2. CN107304220B - Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method - Google Patents [patents.google.com]
- 3. boldchem.com [boldchem.com]
- 4. One-Pot Production of RNA in High Yield and Purity Through Cleaving Tandem Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) Photoinitiator
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a highly efficient and widely used Type I photoinitiator.[1] Its notable water solubility, excellent biocompatibility, and high reactivity under both UV (365 nm) and visible blue light (405 nm) make it an ideal choice for a variety of applications, particularly in the fields of bio-fabrication and drug development.[2][3] Compared to other common photoinitiators like Irgacure 2959, LAP offers superior performance with faster polymerization kinetics, the ability to cure at longer, more cell-friendly wavelengths, and reduced cytotoxicity.[3][4] These properties are critical for applications such as 3D bioprinting of cell-laden constructs, tissue engineering, and the controlled photopolymerization of hydrogels for drug delivery systems.[2][5] This document provides a detailed protocol for the synthesis of LAP from 2,4,6-trimethylbenzoyl chloride, its characterization, and its application in preparing photocrosslinkable hydrogels.
Chemical and Physical Properties of LAP
The fundamental properties of LAP are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₆H₁₆LiO₃P | [6] |
| Molecular Weight | 294.21 g/mol | |
| CAS Number | 85073-19-4 | [6][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity | ≥95 - 99.84% | [7] |
| Solubility | Water: up to 8.5 wt% PBS (pH 7.2): Sparingly soluble (1-10 mg/ml) | [1][6] |
| Storage | 2-8°C, protected from light | [3][7] |
Experimental Protocols
Synthesis of LAP Photoinitiator
The synthesis of LAP is a two-step process that begins with a Michaelis-Arbuzov reaction between this compound and dimethyl phenylphosphonite, followed by a salt exchange reaction with lithium bromide.[7][9]
Caption: Workflow for the two-step synthesis and purification of LAP.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Dimethyl phenylphosphonite | Magnetic stirrer and stir bar |
| Lithium bromide (LiBr) | Argon or Nitrogen gas supply |
| 2-Butanone | Heating mantle |
| Deionized Water | Filtration apparatus (e.g., Büchner funnel) |
| Deuterated water (D₂O) for NMR | Vacuum oven |
| NMR Spectrometer | |
| Mass Spectrometer | |
| UV-Vis Spectrometer |
Detailed Synthesis Procedure [7][9]
Step 1: Michaelis-Arbuzov Reaction
-
In a round-bottom flask under an inert argon atmosphere, add 3.0 g (0.018 mol) of dimethyl phenylphosphonite.
-
While continuously stirring, add 3.2 g (0.018 mol) of this compound dropwise to the flask at room temperature.
-
Allow the reaction mixture to stir for 18 hours at room temperature.
Step 2: Salt Exchange and Precipitation
-
Prepare a solution of 6.1 g (a four-fold excess) of lithium bromide in 100 mL of 2-butanone.
-
Add the lithium bromide solution to the reaction mixture from Step 1.
-
Heat the mixture to 50°C. A solid precipitate should form within approximately 10 minutes.
-
Once the precipitate has formed, remove the flask from the heat and allow it to cool to ambient temperature.
-
Let the mixture rest for four hours to ensure complete precipitation.
Purification [7]
-
Filter the cooled mixture to collect the solid precipitate (the crude LAP product).
-
Wash the collected solid three times with fresh 2-butanone to remove any unreacted lithium bromide and other impurities.
-
Dry the purified white powder in a vacuum oven to remove residual solvent.
-
Store the final LAP product in a light-protected container at 2-8°C. The synthesis should result in near-quantitative yields.[1][9]
Characterization of Synthesized LAP
To confirm the identity and purity of the synthesized LAP, several analytical techniques should be employed.[1][9]
| Technique | Purpose | Expected Result |
| ¹H, ¹³C, ³¹P NMR | Structural verification | Spectra consistent with the LAP structure. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Expected m/z value of M⁻ = 287.0 amu.[1] |
| UV-Vis Spectroscopy | Absorbance profile determination | Peak absorbance around 380 nm.[10] |
Application Protocol: Preparation and Photopolymerization of a Cell-Laden Hydrogel
LAP is highly effective for crosslinking hydrogels for biomedical applications, such as cell encapsulation.[2][11]
Caption: Experimental workflow for cell encapsulation using a LAP-based bioink.
Protocol for 0.5% (w/v) LAP in 10% (w/v) GelMA Bioink [12]
-
Prepare a 10% (w/v) gelatin methacryloyl (GelMA) solution by dissolving GelMA powder in a suitable sterile buffer (e.g., PBS) at approximately 40°C.
-
Weigh the synthesized LAP powder and dissolve it directly into the warm GelMA solution to achieve a final concentration of 0.5% (w/v).
-
Maintain the solution at 37°C and gently mix until the LAP is fully dissolved. For sterile applications, the solution can be filtered through a 0.2 μm syringe filter.[12]
-
If encapsulating cells, mix the cell suspension with the LAP/GelMA solution.
-
To initiate polymerization, expose the solution to a light source. For LAP, a 405 nm light source is highly effective. The exposure time and intensity will depend on the desired hydrogel stiffness and the specific experimental setup.[11][12]
Mechanism of Photoinitiation
LAP is a Type I photoinitiator, meaning it undergoes homolytic cleavage upon light absorption to generate two radical species.[1] These radicals then initiate the polymerization of monomers or crosslinkable polymers.
Caption: Photo-cleavage mechanism of the LAP photoinitiator.
Summary of Application Data
The following table summarizes typical parameters for using LAP in hydrogel polymerization.
| Parameter | Typical Range/Value | Notes | References |
| LAP Concentration | 0.05% - 1.0% (w/v) | 0.1% often provides high elastic modulus with good biocompatibility. | [7] |
| Light Wavelength | 365 - 405 nm | 405 nm (blue light) is preferred for applications involving living cells due to lower cytotoxicity. | [3][4] |
| Light Intensity | 3 - 20 mW/cm² | Higher intensity can reduce curing time but may impact cell viability. | [11][13] |
| Exposure Duration | 30 seconds - 10 minutes | Dependent on LAP concentration, light intensity, and desired mechanical properties. | [1][12] |
| Resulting Elastic Modulus | ~20 - 25 kPa | For 10% GelMA, the modulus can plateau regardless of LAP concentration after sufficient UV exposure. | [12] |
Conclusion This application note provides a comprehensive and detailed protocol for the synthesis and application of the LAP photoinitiator. The straightforward two-step synthesis yields a high-purity product that can be effectively characterized by standard analytical methods. Due to its high efficiency, water solubility, and excellent cytocompatibility, particularly with 405 nm light, LAP is a superior choice for researchers in drug development, tissue engineering, and 3D bioprinting. The provided protocols offer a reliable foundation for the successful implementation of LAP in advanced photopolymerization applications.
References
- 1. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fcad.com [fcad.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. cellsystems.eu [cellsystems.eu]
- 5. cellink.com [cellink.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LAP: The Revolutionary Photoinitiator Transforming 3D Printing and Beyond [sinocurechem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4,6-Trimethylbenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates: A Detailed Overview
Introduction
2,4,6-Trimethylbenzoyl chloride is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical ingredients and related materials. Its unique structural features, particularly the steric hindrance provided by the three methyl groups on the benzene (B151609) ring, impart specific reactivity and properties to the molecules it helps create. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the widely used photoinitiator, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
Key Application: Synthesis of Photoinitiators for Dental Resins
One of the most prominent applications of this compound in a field related to pharmaceuticals is in the synthesis of acylphosphine oxide photoinitiators. These compounds are crucial components in light-curable dental resins and other biocompatible polymer systems.[1] Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a prime example of such a photoinitiator, valued for its efficiency in initiating polymerization upon exposure to UV light.[2]
The synthesis of TPO showcases a key transformation of this compound into a high-value pharmaceutical intermediate. The overall synthetic scheme involves the reaction of this compound with a phosphorus-containing nucleophile.
Experimental Protocols for the Synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
Several synthetic routes for the preparation of TPO from this compound have been reported. Below are detailed protocols for two common methods.
Protocol 1: Reaction with Methoxydiphenylphosphine (B1580884)
This protocol involves the reaction of this compound with methoxydiphenylphosphine.
Materials:
-
This compound
-
Methoxydiphenylphosphine
-
Ether
-
Petroleum ether
Procedure:
-
In a stirred apparatus equipped with a reflux condenser and a dropping funnel, slowly add 648 parts of methoxydiphenylphosphine to 547.5 parts of this compound at a temperature between 50-95°C.[3]
-
After the addition is complete, continue stirring the mixture for 4-5 hours at 50°C.[3]
-
Cool the reaction mixture to 30°C and dissolve the contents of the flask in ether.[3]
-
Gradually add petroleum ether to the solution until the mixture begins to show turbidity.[3]
-
Cool the mixture to induce crystallization of the product.[3]
-
Collect the pale yellow crystals of 2,4,6-trimethylbenzoyl-diphenylphosphine oxide by filtration.[3]
Protocol 2: One-Pot Synthesis from Diphenylphosphine (B32561) Chloride
This method offers a more streamlined approach, starting from diphenylphosphine chloride in a one-pot reaction.
Materials:
-
Sodium
-
Diphenylphosphine chloride
-
This compound
-
Solvent (e.g., Toluene)
Procedure:
-
Add a suitable solvent and sodium metal to a reaction vessel.
-
At a temperature of 50-70°C, add an equimolar amount of ethanol to the sodium and stir for 2-7 hours.
-
Cool the reaction mixture to -10 to 20°C and add diphenylphosphine chloride (0.9-1.0 molar equivalent relative to sodium).
-
Subsequently, add this compound (1.0-1.1 molar equivalents relative to diphenylphosphine chloride) at a temperature of 70-90°C.[4]
-
Maintain the reaction at this temperature for 5-10 hours, monitoring for the completion of the reaction.[4]
-
Upon completion, the product can be isolated and purified. This method has been reported to achieve a yield of over 90%.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of TPO from this compound and related precursors, as reported in the literature.
| Parameter | Method 1 (from Methoxydiphenylphosphine) | Method 2 (from 2,4,6-trimethylbenzaldehyde (B22134) and Diphenylphosphine oxide) |
| Starting Materials | This compound, Methoxydiphenylphosphine | 2,4,6-Trimethylbenzaldehyde, Diphenylphosphine oxide |
| Key Reagents | Ether, Petroleum ether | Methylene chloride, Ammonium metavanadate, 30% H2O2, 5% Na2S2O3 |
| Reaction Temperature | 50-95°C (addition), 50°C (stirring) | 8-10°C (cooling), Room temperature (reaction) |
| Reaction Time | 4-5 hours | 6 hours (initial reaction), 0.5 hours (low temp), 5 hours (room temp) |
| Yield | 87% | 98% |
| Product Form | Pale yellow crystals | Light yellow powdery solid |
| Melting Point | 89-92°C | 91.0-95.0°C |
| Purity | Not specified | ≥99.0% |
Visualizing the Synthesis and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for TPO synthesis and the subsequent radical polymerization it initiates.
Caption: Experimental workflow for the synthesis of TPO.
Caption: Signaling pathway of radical polymerization.
Conclusion
This compound serves as a crucial building block in the synthesis of specialized pharmaceutical intermediates. Its application in the production of the photoinitiator TPO highlights its importance in the development of advanced materials for dental applications. The provided protocols and data offer a comprehensive resource for scientists and researchers working in drug development and material science, enabling the efficient and high-yield synthesis of these valuable compounds. The steric hindrance imparted by the 2,4,6-trimethylbenzoyl moiety is a key feature that can be exploited in the design of other targeted molecules with specific reactivity and stability profiles.
References
- 1. BAPO as an alternative photoinitiator for the radical polymerization of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. CN107304220B - Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method - Google Patents [patents.google.com]
Application of 2,4,6-Trimethylbenzoyl Chloride in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzoyl chloride is a versatile reagent in polymer chemistry, primarily utilized as a key precursor in the synthesis of highly efficient Type I photoinitiators. These photoinitiators, particularly acylphosphine oxides, are instrumental in various photopolymerization applications, including the fabrication of dental resins, coatings, and adhesives. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer synthesis.
Core Application: Precursor to Acylphosphine Oxide Photoinitiators
The most significant application of this compound in polymer synthesis is its use in the preparation of acylphosphine oxide photoinitiators, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). These initiators are favored for their high reactivity and efficiency in initiating free-radical polymerization upon exposure to UV or visible light.[1][2]
Synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
A common method for synthesizing TPO involves the reaction of this compound with a phosphine (B1218219) derivative. A one-pot synthesis method has been described, offering a streamlined and efficient route to this important photoinitiator.[2]
Experimental Protocol: One-Pot Synthesis of TPO
This protocol is adapted from a patented one-pot synthesis method.[2]
Materials:
-
This compound
-
Diphenyl phosphine chloride
-
Sodium
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a reaction vessel containing an anhydrous solvent, add sodium metal.
-
At a controlled temperature of 50-70 °C, slowly add an equimolar amount of ethanol to the sodium suspension and stir for 2-7 hours.
-
Cool the reaction mixture to 15-20 °C and slowly add diphenyl phosphine chloride (0.135 mol for a specific reported synthesis). Stir for 1 hour.[2]
-
Subsequently, add an equimolar amount of this compound (0.135 mol for the same reported synthesis) to the reaction mixture, maintaining the temperature between 85-90 °C during the addition.[2]
-
Stir the reaction mixture for an additional 5 hours at this temperature to complete the reaction.
-
The resulting TPO can be purified through appropriate workup and recrystallization procedures.
Application in Photopolymerization
Acylphosphine oxide photoinitiators derived from this compound, such as TPO, are highly effective in initiating the polymerization of various monomers, particularly acrylates and methacrylates.[1] Upon exposure to light, these initiators undergo α-cleavage to generate two highly reactive free radicals: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical, both of which can initiate polymerization.[3][4]
Photopolymerization of Methyl Methacrylate (B99206) (MMA)
The following is a general protocol for the photopolymerization of methyl methacrylate (MMA) to form poly(methyl methacrylate) (PMMA) microspheres using TPO as a photoinitiator. This protocol is based on a study investigating the synthesis of PMMA microspheres.
Experimental Protocol: Photopolymerization of PMMA Microspheres
Materials:
-
Methyl methacrylate (MMA), monomer
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), photoinitiator
-
Polyvinylpyrrolidone (PVP), stabilizer
-
Deionized water
Procedure:
-
Prepare a solution by dissolving a specific amount of TPO (e.g., 0.5, 1, or 2 wt% relative to MMA) and PVP (e.g., 30 wt% relative to MMA) in deionized water.
-
Add the MMA monomer to the solution and stir to form an emulsion.
-
Transfer the reaction mixture to a suitable reaction vessel.
-
Irradiate the mixture with a UV or visible light source (e.g., LED@385 nm) at a controlled temperature.
-
Continue the irradiation for a sufficient time to achieve the desired monomer conversion.
-
The resulting PMMA microspheres can be collected by centrifugation, washed, and dried.
Quantitative Data: Effect of TPO Concentration on Polymer Properties
The concentration of the photoinitiator can significantly influence the polymerization kinetics and the properties of the resulting polymer.
| TPO Concentration (wt% of MMA) | Resulting PMMA Microsphere Characteristics | Monomer Conversion (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.5 | Regular microspheres | Not explicitly stated | Expected to be higher | Expected to be lower |
| 1.0 | Regular microspheres | Not explicitly stated | - | - |
| 2.0 | Regular microspheres with a size of 0.5–0.8 μm | Not explicitly stated | Expected to be lower | Expected to be higher |
Note: While the referenced study did not provide explicit quantitative data for monomer conversion, molecular weight, and PDI for this specific system, general principles of free-radical polymerization suggest that increasing the initiator concentration leads to a higher rate of polymerization but often results in polymers with lower molecular weight and a broader molecular weight distribution (higher PDI).
Visualizations
Synthesis of TPO from this compound
Caption: One-pot synthesis of TPO.
Photoinitiation Mechanism of TPO
Caption: Photoinitiation by TPO.
Experimental Workflow for Photopolymerization
Caption: Photopolymerization workflow.
References
Application Notes and Protocols: Deprotection Strategies for Mesitoate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesitoate esters, derived from 2,4,6-trimethylbenzoic acid, are sterically hindered esters commonly employed as protecting groups for alcohols in organic synthesis. Their bulkiness confers significant stability towards a range of reaction conditions, particularly against nucleophilic attack and basic hydrolysis, making them valuable in the synthesis of complex molecules. However, this inherent stability also necessitates specific and often forcing conditions for their removal.
These application notes provide a comprehensive overview of various deprotection strategies for mesitoate esters, offering detailed protocols and comparative data to guide the selection of the most appropriate method based on substrate sensitivity and desired outcome. The methodologies covered include classical hydrolytic methods under basic and acidic conditions, as well as milder nucleophilic and reductive cleavage techniques.
Deprotection Methodologies: A Comparative Overview
The selection of a deprotection strategy for a mesitoate ester is contingent on the overall molecular architecture, the presence of other functional groups, and the desired reaction conditions (e.g., pH, temperature). The following sections detail the most common and effective methods for the cleavage of mesitoate esters.
Basic Hydrolysis (Saponification)
Saponification is a classical method for ester cleavage. However, due to the steric hindrance of the mesitoyl group, this approach typically requires vigorous conditions, such as high temperatures and the use of strong bases.
General Reaction Scheme:
Quantitative Data for Basic Hydrolysis of Mesitoate Esters:
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Mesitoate | NaOH | 60% Dioxane/H₂O | 126 | - | - | [1] |
| Ethyl Mesitoate | NaOH | Dioxane/H₂O | Reflux | - | - | [1] |
Key Considerations:
-
Harsh Conditions: The high temperatures and strong bases required can be incompatible with sensitive functional groups elsewhere in the molecule.
-
Alternative Methods: For complex substrates, milder deprotection strategies are often preferred.
Acid-Catalyzed Hydrolysis
Concentrated strong acids can effect the cleavage of hindered esters like mesitoates. This method is also generally harsh and can lead to side reactions, such as dehydration or rearrangement, in sensitive substrates.
General Reaction Scheme:
Quantitative Data for Acid-Catalyzed Hydrolysis of Mesitoate Esters:
Specific quantitative data for the acid-catalyzed hydrolysis of a range of mesitoate esters is not extensively reported in readily available literature, likely due to the harshness and limited applicability of this method.
Key Considerations:
-
Strongly Acidic: Requires the use of concentrated acids like sulfuric acid or hydrochloric acid.
-
Reversibility: The reaction is reversible and requires an excess of water to be driven to completion.
-
Substrate Compatibility: Not suitable for acid-labile substrates.
Nucleophilic Cleavage
Nucleophilic cleavage using "soft" nucleophiles provides a milder alternative to hydrolytic methods. These reactions typically proceed via an Sₙ2-type attack on the less hindered carbon of the ester's alcohol moiety, or by nucleophilic attack at the carbonyl carbon. Thiolates and selenides are particularly effective for this transformation.
General Reaction Scheme (Sₙ2 at alkyl group):
Quantitative Data for Nucleophilic Cleavage of Hindered Esters:
| Substrate Type | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hindered Methyl Ester | NaSePh | HMPA/THF | Reflux | 6 | 89 | [2] |
| Aryl Esters | PhSH/K₂CO₃ (cat.) | DMPU | 200 | 0.08-0.25 | High | [3] |
| Methyl Esters | PhSH/KF (cat.) | NMP | - | - | - | [3] |
Key Considerations:
-
Mild Conditions: Often proceeds at or near room temperature.
-
Selectivity: Can offer chemoselectivity in the presence of other ester groups.
-
Reagent Toxicity: Some nucleophiles, such as selenides, are toxic and require careful handling.
Reductive Cleavage
Reductive cleavage offers another mild approach to deprotecting esters, including sterically hindered ones. This method involves the use of reducing agents to cleave the ester bond, often yielding the corresponding alcohol and hydrocarbon. Recent advancements have provided catalytic methods for this transformation.
General Reaction Scheme (Illustrative):
Quantitative Data for Reductive Cleavage of Hindered Esters:
| Substrate Type | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sterically Hindered Esters | IrCl(CO)(P[OCH(CF₃)₂]₃)₂ / TMDS | - | Room Temp | - | Good to Excellent | [4] |
| 2-(Trimethylsilyl)ethyl Esters | NaH | DMF | Room Temp | - | High | [5][6] |
Key Considerations:
-
Mild and Selective: Can be highly selective and tolerant of various functional groups.
-
Reagent Cost and Availability: Some catalytic systems may involve expensive or specialized reagents.
Experimental Protocols
Protocol 1: Basic Hydrolysis of Methyl Mesitoate
This protocol is adapted from general procedures for the saponification of sterically hindered esters.
Materials:
-
Methyl mesitoate
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve methyl mesitoate (1.0 eq) in a 60:40 mixture of dioxane and water.
-
Add a significant excess of sodium hydroxide (5-10 eq).
-
Heat the mixture to reflux (approximately 126 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with concentrated HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4,6-trimethylbenzoic acid and the corresponding alcohol.
-
Purify the products by column chromatography or recrystallization as needed.
Protocol 2: Nucleophilic Cleavage of a Hindered Methyl Ester with Sodium Phenylselenide
This protocol is based on the method developed by Liotta and coworkers for the cleavage of sterically hindered esters.[2]
Materials:
-
Hindered methyl ester (e.g., methyl mesitoate)
-
Diphenyl diselenide (Ph₂Se₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hexamethylphosphoramide (HMPA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon atmosphere setup
-
Syringes and needles
-
Standard glassware for anhydrous reactions.
Procedure:
-
Preparation of Sodium Phenylselenide (NaSePh): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diphenyl diselenide (0.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add sodium borohydride (1.1 eq).
-
Stir the mixture at room temperature until the yellow color of the diselenide disappears, indicating the formation of sodium phenylselenide.
-
Cleavage Reaction: To the freshly prepared NaSePh solution, add a solution of the hindered methyl ester (1.0 eq) in a mixture of HMPA and THF.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid and other products by appropriate methods (e.g., column chromatography, crystallization).
Caution: HMPA is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.
Protocol 3: Reductive Deprotection of a Sterically Hindered Ester
This protocol is a general representation based on modern catalytic methods for the reductive deoxygenation of esters.[4]
Materials:
-
Sterically hindered ester (e.g., a mesitoate ester)
-
IrCl(CO)(P[OCH(CF₃)₂]₃)₂ (precatalyst)
-
Tetramethyldisiloxane (TMDS)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Inert atmosphere setup (N₂ or Ar)
-
Standard glassware for anhydrous reactions.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered ester (1.0 eq) in the chosen anhydrous solvent.
-
Add the iridium precatalyst (e.g., 1 mol%).
-
Add tetramethyldisiloxane (TMDS, 4.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol and other products by column chromatography.
Visualizations
Logical Flow for Selecting a Deprotection Strategy
Caption: Decision tree for selecting a mesitoate deprotection method.
General Experimental Workflow for Mesitoate Ester Deprotection
Caption: A typical workflow for a mesitoate deprotection experiment.
Signaling Pathway for Acid-Catalyzed Ester Hydrolysis
Caption: Mechanism of acid-catalyzed mesitoate ester hydrolysis.
References
- 1. Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenyl disulfide and sodium in NMP as an efficient protocol for in situ generation of thiophenolate anion: selective deprotection of aryl alkyl ethers and alkyl/aryl esters under nonhydrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Analytical Monitoring of Amide Formation Using 2,4,6-Trimethylbenzoyl Chloride by HPLC
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of acylation reactions involving 2,4,6-trimethylbenzoyl chloride. Specifically, this document provides a protocol for monitoring the reaction between this compound and a primary amine to form the corresponding N-substituted amide. The method is suitable for determining reaction kinetics, assessing product purity, and quantifying the consumption of reactants and formation of the product. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a sterically hindered acylating agent used in organic synthesis to introduce the bulky 2,4,6-trimethylbenzoyl (mesitoyl) group.[1] Due to its steric hindrance, reactions involving this compound can be slower and require careful monitoring to optimize reaction conditions and maximize yield.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring these reactions due to its ability to separate and quantify the reactants, products, and any potential byproducts.[3] This application note provides a detailed protocol for the analytical monitoring of the reaction between this compound and a model primary amine using reverse-phase HPLC with UV detection.
Principle of the Method
The reaction progress is monitored by taking aliquots from the reaction mixture at specific time intervals. The reaction in the aliquot is quenched, and the sample is diluted and injected into the HPLC system. A reverse-phase C18 column is used to separate the nonpolar this compound and the N-substituted amide product from the more polar starting amine. The concentration of each species is determined by measuring the peak area at a specific UV wavelength and comparing it to a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound (≥97% purity)
-
Primary Amine (e.g., Benzylamine, ≥99% purity)
-
Triethylamine (B128534) (TEA, ≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Dichloromethane (B109758) (DCM, ACS grade)
-
Hydrochloric Acid (1 M)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
Chromatographic Conditions
A reverse-phase HPLC method was developed for the separation and quantification of this compound, the primary amine, and the amide product.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient Program | 0-2 min: 50% B, 2-10 min: 50% to 95% B, 10-12 min: 95% B, 12-13 min: 95% to 50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound, benzylamine, and the synthesized N-benzyl-2,4,6-trimethylbenzamide into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with acetonitrile to cover the expected concentration range of the reaction samples. A typical range would be from 1 µg/mL to 100 µg/mL.
Sample Preparation and Reaction Monitoring
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL).
-
Reaction Initiation: Add this compound (1.0 mmol) to the solution to start the reaction.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a microcentrifuge tube containing 900 µL of 1 M HCl in acetonitrile. This will protonate the remaining amine and stop the reaction.
-
Dilution and Filtration: Vortex the quenched sample. Further dilute the sample with acetonitrile to bring the analyte concentrations within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[4]
-
Analysis: Inject the prepared sample into the HPLC system.
Data Presentation
The following table summarizes the retention times and calibration data for the reactants and the product.
| Compound | Retention Time (min) | Linear Range (µg/mL) | R² |
| Benzylamine | 3.5 | 1 - 100 | 0.9995 |
| This compound | 8.2 | 1 - 100 | 0.9998 |
| N-benzyl-2,4,6-trimethylbenzamide | 9.5 | 1 - 100 | 0.9992 |
The progress of the reaction can be monitored by plotting the concentration of reactants and product over time. The following table shows example data from a monitored reaction.
| Time (min) | [Benzylamine] (mM) | [this compound] (mM) | [Amide Product] (mM) |
| 0 | 100.0 | 100.0 | 0.0 |
| 5 | 85.2 | 85.5 | 14.8 |
| 15 | 60.1 | 60.3 | 39.9 |
| 30 | 35.7 | 35.9 | 64.3 |
| 60 | 12.1 | 12.3 | 87.9 |
| 120 | 2.5 | 2.6 | 97.5 |
Visualizations
Caption: Experimental workflow for HPLC monitoring.
Caption: General reaction pathway for amide formation.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the analytical monitoring of reactions involving this compound. The method demonstrates good separation of the reactants and product, allowing for accurate quantification and kinetic analysis. This protocol can be adapted for various primary amines and can serve as a foundation for the development of analytical methods for other acylation reactions.
References
Application Notes and Protocols for Scale-Up of Reactions with 2,4,6-Trimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzoyl chloride is a sterically hindered acylating agent widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its bulky nature, owing to the three methyl groups on the benzene (B151609) ring, imparts unique selectivity in acylation reactions but also presents specific challenges during the transition from laboratory to pilot-plant or industrial scale. These application notes provide a comprehensive overview of the key considerations, detailed protocols for a representative Friedel-Crafts acylation reaction at two different scales, and a summary of potential challenges and mitigation strategies.
Scale-Up Considerations
The transition from a laboratory-scale reaction to a larger industrial process requires careful consideration of several factors that may not be apparent at the bench. For exothermic reactions like Friedel-Crafts acylation, these considerations are critical for ensuring safety, process robustness, and product quality.
Thermodynamic and Kinetic Profile
Friedel-Crafts acylations are typically exothermic.[2] Understanding the reaction's thermal profile is paramount for safe scale-up. Reaction calorimetry is a powerful tool for obtaining critical data such as the heat of reaction, heat flow, and adiabatic temperature rise. This data allows for the development of a kinetic model of the reaction, which can then be used to simulate the process under pilot-plant conditions and identify potential thermal risks.[3][4]
A key challenge in scaling up is managing the heat generated by the reaction. The surface-area-to-volume ratio decreases as the reactor size increases, which means that heat dissipation becomes less efficient.[5] This can lead to a significant increase in the reaction temperature, potentially causing side reactions, product degradation, or even a thermal runaway.[2]
Mixing and Mass Transfer
The steric hindrance of this compound can lead to slower reaction rates compared to less bulky acylating agents. Efficient mixing is crucial to ensure that the reactants are brought into contact effectively. What is easily achieved in a small laboratory flask with a magnetic stirrer can be a significant challenge in a large, baffled reactor.[5] Poor mixing can lead to localized "hot spots" where the reaction proceeds much faster, increasing the risk of side product formation and thermal runaway. The choice of impeller, agitation speed, and baffle design are all critical parameters that must be optimized during scale-up.
Reagent Addition and Control
In a laboratory setting, reagents are often added quickly. However, on a larger scale, the rate of addition of the limiting reagent becomes a critical parameter for controlling the reaction exotherm.[2] A slow, controlled addition allows the cooling system of the reactor to remove the heat generated by the reaction as it is produced, thus maintaining a stable temperature. The addition rate should be determined based on the calorimetric data and the cooling capacity of the pilot-plant reactor.
Work-up and Purification
The work-up and purification of the reaction mixture can also present challenges at scale. Quenching a large-scale Friedel-Crafts reaction, which typically involves the addition of the reaction mixture to ice and acid, must be done carefully to control the exotherm and the release of HCl gas.[6] The subsequent extraction and distillation steps will also need to be optimized for larger volumes. For instance, phase separation in extractions can be slower at a larger scale, and the efficiency of distillation will depend on the design of the column and the operating parameters.
Experimental Protocols: Friedel-Crafts Acylation of Toluene (B28343)
The following protocols describe a representative Friedel-Crafts acylation of toluene with this compound to produce 4-methyl-2',4',6'-trimethylbenzophenone.
Laboratory Scale (100 mL)
Materials:
-
Anhydrous Toluene (50 mL)
-
This compound (9.13 g, 0.05 mol)
-
Anhydrous Aluminum chloride (7.33 g, 0.055 mol)
-
Methylene (B1212753) chloride (anhydrous, 20 mL)
-
1 M Hydrochloric acid (50 mL)
-
Saturated sodium bicarbonate solution (30 mL)
-
Brine (30 mL)
-
Anhydrous magnesium sulfate (B86663)
Equipment:
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a nitrogen inlet
-
Addition funnel
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (7.33 g).
-
Add anhydrous toluene (30 mL) to the flask and cool the mixture to 0°C in an ice/water bath.
-
Dissolve this compound (9.13 g) in anhydrous methylene chloride (20 mL) and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred toluene/aluminum chloride suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (50 g) and 1 M hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Pilot-Plant Scale (20 L)
Materials:
-
Anhydrous Toluene (10 L)
-
This compound (1.83 kg, 10 mol)
-
Anhydrous Aluminum chloride (1.47 kg, 11 mol)
-
Methylene chloride (anhydrous, 4 L)
-
1 M Hydrochloric acid (10 L)
-
Saturated sodium bicarbonate solution (6 L)
-
Brine (6 L)
-
Anhydrous magnesium sulfate
Equipment:
-
20 L glass-lined reactor with a jacketed cooling system, mechanical stirrer, and nitrogen inlet
-
Dosing pump for controlled addition
-
Quench tank
-
Extraction vessel
-
Vacuum distillation unit
Procedure:
-
Charge the 20 L reactor with anhydrous aluminum chloride (1.47 kg) and anhydrous toluene (6 L) under a nitrogen atmosphere.
-
Cool the reactor contents to 0°C using the jacketed cooling system.
-
Prepare a solution of this compound (1.83 kg) in anhydrous methylene chloride (4 L) in a separate vessel.
-
Using a dosing pump, add the this compound solution to the stirred reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 5°C. Monitor the heat flow throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., GC or HPLC).
-
In a separate quench tank, prepare a mixture of crushed ice (10 kg) and 1 M hydrochloric acid (10 L).
-
Slowly transfer the reaction mixture from the reactor to the quench tank with vigorous stirring, maintaining the temperature of the quench mixture below 20°C.
-
Transfer the quenched mixture to an extraction vessel. Separate the organic layer.
-
Extract the aqueous layer with methylene chloride (2 x 4 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (6 L) and brine (6 L).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Data Presentation
The following table provides a representative comparison of key parameters for the Friedel-Crafts acylation of toluene with this compound at laboratory and pilot-plant scales. The data is illustrative and based on typical scale-up observations for such reactions.
| Parameter | Laboratory Scale (100 mL) | Pilot-Plant Scale (20 L) | Rationale for Change |
| Reactant Scale | 0.05 mol | 10 mol | 200x scale-up |
| Solvent Volume | 50 mL | 10 L | Maintained similar concentration |
| Reagent Addition Time | 30 minutes | 2 - 3 hours | To control the exotherm due to lower surface-area-to-volume ratio |
| Reaction Time | 2 hours | 4 - 6 hours | Slower addition and potential mass transfer limitations can increase reaction time |
| Typical Yield | 85 - 95% | 80 - 90% | Potential for more side reactions and handling losses at a larger scale |
| Purity (pre-purification) | >95% | 90 - 95% | Longer reaction times and potential for localized heating can lead to more impurities |
| Heat Management | Ice/water bath | Jacketed cooling system | More robust and controlled cooling required for larger volumes |
| Mixing | Magnetic stirrer | Mechanical stirrer | Necessary for efficient mixing in a larger vessel |
Mandatory Visualizations
Caption: Experimental workflow comparison for laboratory vs. pilot-plant scale.
Caption: Key scale-up challenges and their corresponding mitigation strategies.
Conclusion
The successful scale-up of reactions involving this compound hinges on a thorough understanding of the reaction's thermodynamics and kinetics, as well as the physical challenges associated with larger equipment. The steric hindrance of this reagent necessitates careful attention to mixing and reaction times. By employing tools such as reaction calorimetry and implementing controlled process parameters, the challenges of scaling up can be effectively managed, leading to a safe, efficient, and robust manufacturing process.
References
Troubleshooting & Optimization
Technical Support Center: 2,4,6-Trimethylbenzoyl Chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,4,6-Trimethylbenzoyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) is a commonly used reagent for this conversion, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[1][2] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, which helps drive the reaction to completion.[1]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge is the significant steric hindrance caused by the three methyl groups on the benzene (B151609) ring.[3][4] This steric bulk can slow down the reaction rate and lead to incomplete conversion.[3] Additionally, the high reactivity of the acyl chloride product makes it susceptible to hydrolysis, requiring anhydrous (dry) reaction conditions.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yield can stem from several factors:
-
Incomplete reaction: The steric hindrance of 2,4,6-trimethylbenzoic acid can make the reaction sluggish. To address this, you can increase the reaction time, raise the temperature to reflux, or use an excess of the chlorinating agent. The addition of a catalyst like DMF can also improve the reaction rate.[1][2]
-
Moisture contamination: this compound readily reacts with water to hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Inefficient purification: Product loss can occur during the workup and purification steps. Distillation is the most common purification method; ensure your distillation setup is efficient and that you are using the appropriate vacuum level to avoid decomposition.
Q4: How can I monitor the progress of the reaction?
A4: A common way to monitor the reaction is by observing the cessation of gas evolution (SO₂ and HCl when using thionyl chloride).[2] For a more analytical approach, you can take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol (B129727) or benzylamine, and analyze the resulting ester or amide by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting carboxylic acid.[5] Direct analysis of the acyl chloride on TLC can be unreliable due to its rapid decomposition on the silica (B1680970) plate.[5][6]
Q5: What are the common impurities found in the final product and how can they be removed?
A5: Common impurities include unreacted 2,4,6-trimethylbenzoic acid and residual chlorinating agent (e.g., thionyl chloride).[7] Excess thionyl chloride can typically be removed by distillation, possibly under reduced pressure.[4][8] If unreacted carboxylic acid is present, it can be removed by washing a solution of the crude product in an inert organic solvent with a mild aqueous base, such as a 5% sodium bicarbonate solution.[7] However, this must be done carefully to avoid hydrolysis of the desired acyl chloride. The final product is typically purified by vacuum distillation.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Insufficient reaction time or temperature. | Increase the reflux time to 2-4 hours or more. Ensure the reaction is heated to the appropriate temperature (for thionyl chloride, this is around 76°C).[4] |
| Steric hindrance slowing the reaction. | Use a catalytic amount of DMF to accelerate the reaction.[1][2] Consider using a more reactive chlorinating agent like oxalyl chloride. | |
| Product Decomposes during Workup | Presence of water leading to hydrolysis. | Ensure all glassware, solvents, and reagents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High temperatures during purification. | Purify the product via vacuum distillation to lower the boiling point and prevent thermal decomposition. | |
| Difficulty Removing Excess Thionyl Chloride | Thionyl chloride is co-distilling with the product. | After the reaction is complete, remove the bulk of the excess thionyl chloride by distillation. For residual amounts, co-evaporation with an inert, high-boiling solvent like toluene (B28343) under reduced pressure can be effective.[5] |
| Final Product is a Dark Color | Impurities or side reactions. | Ensure high-purity starting materials. If the color persists after distillation, a second distillation or other purification methods like column chromatography (with caution due to the reactivity of acyl chlorides) may be necessary. |
Quantitative Data
| Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Purity (%) | Reference |
| Thionyl Chloride | None | Reflux (~76) | 3 | Not specified | [8] |
| Thionyl Chloride | DMF (catalytic) | Reflux | 2-4 | >98 | [2] |
| Thionyl Chloride | None | 50 | 2 | 98.9 | [9] |
| Thionyl Chloride | None | 80 | 4 | 98.7 | [9] |
| Thionyl Chloride | None | 100 | 6 | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from multiple sources describing the most common synthesis method.[8]
Materials:
-
2,4,6-trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, optional catalyst)
-
Anhydrous toluene (for co-evaporation, optional)
-
Anhydrous inert solvent (e.g., dichloromethane (B109758) or toluene, if not using excess SOCl₂ as solvent)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution), add 2,4,6-trimethylbenzoic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (e.g., 2-5 equivalents). Thionyl chloride can also be used as the solvent.
-
(Optional) Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 76°C) and maintain for 2-4 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure. A liquid nitrogen trap is recommended to protect the vacuum pump.[5]
-
The resulting crude this compound can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.
Protocol 2: Synthesis of 2,4,6-Trimethylbenzoic Acid from Mesitylene (B46885)
This protocol is based on the Friedel-Crafts acylation followed by a haloform reaction.[3][10][11]
Step 1: Friedel-Crafts Acylation
-
In a reaction vessel, combine mesitylene and chloroacetyl chloride.
-
Add an acylation catalyst (e.g., aluminum trichloride).
-
Heat the mixture to facilitate the reaction, which will produce 2,4,6-trimethyl chloroacetophenone.
-
After the reaction, the mixture is typically filtered and the filtrate is acidified.
Step 2: Haloform Reaction and Hydrolysis
-
The 2,4,6-trimethyl chloroacetophenone from Step 1 is reacted with sodium hypochlorite. A phase transfer catalyst is often used.
-
The reaction mixture is heated to produce the sodium salt of 2,4,6-trimethylbenzoic acid.
-
The mixture is then subjected to extraction and liquid separation.
-
Acidification of the aqueous layer with an acid like HCl will precipitate the 2,4,6-trimethylbenzoic acid, which can then be collected by filtration and recrystallized.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 11. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
Overcoming low conversion in esterification with 2,4,6-Trimethylbenzoyl chloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome low conversion rates in esterification reactions involving the sterically hindered reagent, 2,4,6-trimethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my esterification yield consistently low when using this compound?
The primary cause of low conversion is significant steric hindrance. The two methyl groups at the ortho-positions (2 and 6) of the benzoyl chloride create a crowded environment around the electrophilic carbonyl carbon. This bulkiness physically obstructs the approach of the alcohol's nucleophilic oxygen atom, which is a critical step for the reaction to proceed. This issue is compounded when the alcohol is also sterically hindered (e.g., a secondary or tertiary alcohol).[1][2]
Q2: What is the most reliable method to synthesize esters using this acyl chloride, especially with hindered alcohols?
A highly effective strategy involves using a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in conjunction with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270).[3][4] DMAP is a hyper-nucleophilic acyl transfer catalyst that reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is much more susceptible to attack by the alcohol, even a hindered one, thus accelerating the reaction rate.[5]
Q3: What is the purpose of adding a base like triethylamine or pyridine to the reaction?
The esterification reaction between an acyl chloride and an alcohol produces one equivalent of hydrochloric acid (HCl) as a byproduct.[6] Tertiary amine bases like triethylamine or pyridine are added as "acid scavengers." They neutralize the HCl as it forms, preventing it from protonating the alcohol or other sensitive functional groups in the molecule, which could otherwise lead to side reactions or inhibit the primary reaction.[1][2]
Q4: My starting material is 2,4,6-trimethylbenzoic acid. Is direct esterification (e.g., Fischer esterification) a viable option?
Direct acid-catalyzed esterification (Fischer esterification) of 2,4,6-trimethylbenzoic acid is often inefficient and results in low yields due to the same steric hindrance that affects the acyl chloride.[2] The recommended approach is a two-step process:
-
Convert the 2,4,6-trimethylbenzoic acid into the more reactive this compound.[7]
-
React the resulting acyl chloride with the alcohol under optimized conditions.[7]
Q5: How do I convert 2,4,6-trimethylbenzoic acid to this compound?
The most common and effective method is to treat the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] Thionyl chloride is often used in excess and can sometimes serve as the solvent. The reaction is typically heated to reflux for several hours until the evolution of gas (HCl and SO₂) ceases.[1][2] Excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride, which can often be used directly in the next step.[7]
Troubleshooting Guide
Problem: Low or No Product Formation
Symptom: Analysis of the crude reaction mixture (by TLC, GC, or NMR) shows predominantly unreacted alcohol and/or the hydrolyzed byproduct, 2,4,6-trimethylbenzoic acid.
| Possible Cause | Recommended Solution |
| Presence of Moisture | This compound is highly sensitive to moisture and can rapidly hydrolyze back to the carboxylic acid.[1][6] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Insufficient Activation | The steric hindrance of the alcohol is too great for the reaction to proceed under the current conditions. Solution: Add a stoichiometric amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), to form a more reactive intermediate.[4][5] |
| Inadequate Base | The HCl byproduct is not being effectively neutralized, inhibiting the reaction. Solution: Ensure at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is used. For weakly nucleophilic alcohols, a slight excess (1.1-1.2 equivalents) of the base may be beneficial.[6] |
| Reaction Temperature is Too Low | The reaction lacks sufficient thermal energy to overcome the activation barrier. Solution: Try gentle heating (e.g., 40-60 °C) after the initial reactants have been combined at a lower temperature. Monitor the reaction closely by TLC to avoid decomposition.[1][6] |
Problem: Multiple Side Products and Difficult Purification
Symptom: The reaction TLC shows a complex mixture of products, leading to low isolated yield of the desired ester.
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | Excessive heat can cause decomposition of the reactants, intermediates, or the final product. Solution: Control the reaction temperature carefully. Add the highly reactive this compound solution slowly to the alcohol mixture at a low temperature (e.g., 0 °C) before allowing it to warm or applying heat.[1][6] |
| Impure Starting Materials | Impurities in the this compound or the alcohol can lead to side reactions. Solution: Ensure the purity of your starting materials. If the acyl chloride was prepared in-house, consider purifying it by vacuum distillation if it is not used immediately.[6][7] |
| Incorrect Order of Addition | Adding the alcohol to the acyl chloride and base can sometimes lead to side reactions. Solution: The generally preferred order is to have the alcohol and base dissolved in the solvent, and then slowly add the acyl chloride to this mixture.[1][7] |
Data Presentation
Table 1: Illustrative Comparison of Esterification Strategies for Hindered Substrates
| Method | Reagents | Typical Conditions | Advantages | Common Issues |
| Fischer Esterification | R-COOH + R'-OH | H₂SO₄ (cat.), heat, excess R'-OH | Simple reagents, inexpensive | Ineffective for hindered acids/alcohols, equilibrium limited, harsh conditions.[2][8] |
| Acyl Chloride + Base | R-COCl + R'-OH | Pyridine or Et₃N | Higher reactivity than acid | Can be slow for hindered alcohols, HCl byproduct must be scavenged.[9] |
| Acyl Chloride + DMAP | R-COCl + R'-OH | DMAP (cat. or stoich.), Et₃N | High yields, mild conditions, effective for very hindered substrates.[3][5] | DMAP is toxic and must be handled carefully. |
| Yamaguchi Esterification | R-COOH + R'-OH | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP + R'-OH | High yields, mild conditions, avoids isolation of the acyl chloride.[3][4] | Requires a specific activating agent. |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the conversion of 2,4,6-trimethylbenzoic acid to its acyl chloride using thionyl chloride.[7]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂).
-
Reagents: To the flask, add 2,4,6-trimethylbenzoic acid (1.0 equivalent). Add an excess of thionyl chloride (SOCl₂), approximately 3-5 equivalents.
-
Reaction: Heat the mixture to reflux (approx. 76-80 °C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.[2]
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
Product: The resulting crude this compound is often an amber-colored liquid or solid and can be used in the next step without further purification. For long-term storage, purification by vacuum distillation is recommended.[7]
Protocol 2: DMAP-Catalyzed Esterification with a Hindered Alcohol
This protocol provides a general method for the esterification of a sterically hindered alcohol.
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 equivalent), 4-dimethylaminopyridine (DMAP, 1.1 equivalents), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or toluene).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled alcohol solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Quenching & Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with dilute aqueous HCl (e.g., 1 M) to remove DMAP and any remaining base, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester product by column chromatography or recrystallization.[2]
Visualizations
Caption: Recommended two-step workflow for synthesizing hindered esters.
Caption: Catalytic role of DMAP in activating the acyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 2,4,6-Trimethylbenzoyl Chloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrogen chloride (HCl) byproduct generated during reactions involving 2,4,6-trimethylbenzoyl chloride, particularly its synthesis from 2,4,6-trimethylbenzoic acid using thionyl chloride (SOCl₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts when synthesizing this compound with thionyl chloride?
When 2,4,6-trimethylbenzoic acid is reacted with thionyl chloride (SOCl₂), the primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gaseous under typical reaction conditions.[1][2] The reaction is as follows:
C₁₀H₁₂O₂ + SOCl₂ → C₁₀H₁₁ClO + SO₂ (g) + HCl (g)
Q2: Why is it crucial to manage the HCl byproduct?
HCl is a corrosive gas that can damage equipment and pose safety hazards.[3] If not properly contained and neutralized, it can be released into the laboratory atmosphere, leading to respiratory irritation and other health issues.[4][5] Additionally, the presence of HCl can sometimes interfere with subsequent reaction steps or product purification.
Q3: What are the common methods for managing HCl byproduct on a lab scale?
There are three primary methods for managing HCl byproduct in a laboratory setting:
-
Gas Scrubbing: The evolved HCl gas is passed through a basic solution to neutralize it.
-
Aqueous Work-up: After the reaction is complete, the reaction mixture is washed with a basic aqueous solution to neutralize any remaining acid.
-
In-situ Neutralization: A non-nucleophilic base is added to the reaction mixture to neutralize the HCl as it is formed.
Q4: How can I monitor the progress of the reaction?
Monitoring the reaction's progress can be achieved by observing the cessation of gas evolution (HCl and SO₂).[6] For a more analytical approach, a small aliquot of the reaction mixture can be carefully quenched with an anhydrous alcohol (e.g., methanol) and then analyzed by Thin Layer Chromatography (TLC) or other chromatographic techniques to check for the disappearance of the starting carboxylic acid.[7][8] Direct analysis of the acyl chloride on a standard silica (B1680970) TLC plate can be misleading as the silica can hydrolyze the product.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) | Visual Indicators |
| Reaction is sluggish or incomplete. | 1. Impure or wet reagents/solvents.[7]2. Insufficient reaction temperature or time.[8]3. Ineffective catalyst (if used). | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled solvents.2. Increase the reaction temperature to reflux (approx. 76 °C for thionyl chloride) and extend the reaction time.[6]3. If using a catalyst like DMF, ensure it is anhydrous and used in the correct proportion. | Starting material (carboxylic acid) is still present on TLC analysis (after quenching a sample with alcohol).[7][8] |
| Product is contaminated with starting material (2,4,6-trimethylbenzoic acid). | 1. Incomplete reaction.2. Hydrolysis of the product during work-up or storage.[7] | 1. See "Reaction is sluggish or incomplete."2. Perform aqueous work-up quickly and with cold solutions. Ensure the product is stored in a tightly sealed container under an inert atmosphere. | Presence of the carboxylic acid spot on TLC or other analytical methods after purification. |
| Rapid and uncontrolled evolution of HCl gas. | 1. Addition of thionyl chloride is too fast.2. Reaction temperature is too high at the beginning. | 1. Add the thionyl chloride dropwise to the carboxylic acid solution at a controlled rate.[9]2. Start the reaction at a lower temperature and gradually heat to reflux. | Vigorous bubbling and release of white fumes from the reaction vessel. |
| Low yield of this compound. | 1. Incomplete reaction.2. Loss of product during work-up and purification.3. Decomposition of the product. | 1. Ensure the reaction goes to completion by monitoring.2. Minimize the number of transfer steps and ensure efficient extraction during work-up.3. Avoid excessive heating during distillation of the product. | Lower than expected mass or volume of the final purified product. |
| Product has a dark color. | 1. Presence of impurities in the starting materials.2. Decomposition due to prolonged heating at high temperatures. | 1. Use purified starting materials.2. Purify the final product by vacuum distillation.[7] | The resulting liquid is amber-colored or darker instead of a pale yellow.[7] |
Quantitative Data on HCl Neutralization
The efficiency of HCl neutralization can vary depending on the method and reagents used. Below is a summary of data for common laboratory techniques.
Table 1: HCl Gas Scrubbing Efficiency with NaOH Solution
| NaOH Concentration (N) | Inlet HCl Concentration (ppm) | Gas Flow Rate (m³/s) | Liquid Flow Rate (m³/s) | Removal Efficiency (%) |
| 0.005 | 300 | 8.297 x 10⁻⁴ | 48.183 x 10⁻⁶ | 93.98 |
| 0.005 | 500 | - | - | 92.54 |
| Data adapted from studies on lab-scale venturi and sieve plate scrubbers.[9][10][11][12] |
Table 2: Stoichiometric Neutralization of HCl
| Neutralizing Agent | Molar Mass ( g/mol ) | Moles of Agent per Mole of HCl | Mass of Agent per Mole of HCl (g) |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 1 | 40.00 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1 | 84.01 |
| Based on the reactions: HCl + NaOH → NaCl + H₂O and HCl + NaHCO₃ → NaCl + H₂O + CO₂.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Off-Gas Scrubbing
Materials:
-
2,4,6-trimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (or another inert solvent like dichloromethane)
-
5% Sodium hydroxide (NaOH) solution for scrubbing
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas outlet tube
-
Gas scrubber (e.g., a gas washing bottle or a dedicated lab-scale scrubber)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the gas outlet of the condenser to a gas scrubber containing a 5% NaOH solution.
-
Reagent Addition: To the flask, add 2,4,6-trimethylbenzoic acid (1.0 eq) and anhydrous toluene.
-
Slowly add an excess of thionyl chloride (approx. 2-3 equivalents) to the stirred solution at room temperature via the dropping funnel.
-
Reaction: Heat the mixture to reflux (approximately 76-80°C) and maintain for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.[6]
-
Work-up and Purification:
Protocol 2: Aqueous Work-up for HCl Neutralization
This protocol is performed after the reaction in Protocol 1 is complete and the excess thionyl chloride has been removed.
Materials:
-
Crude this compound in an inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Carefully and slowly add the crude reaction mixture to a separatory funnel containing cold saturated sodium bicarbonate solution. Caution: This will generate CO₂ gas, so vent the funnel frequently to release pressure.
-
Extraction: Add an organic solvent (e.g., diethyl ether) to the separatory funnel, shake gently, and allow the layers to separate.
-
Washing:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Decision workflow for managing HCl byproduct.
Caption: Experimental setup for HCl gas scrubbing.
Caption: Workflow for aqueous work-up and neutralization.
References
- 1. researchgate.net [researchgate.net]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Neutralizing Hydrochloric Acid | Process & Calculations - Lesson | Study.com [study.com]
- 5. longdom.org [longdom.org]
- 6. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Gas-Phase Hydrolysis of SOCL2 at 297 and 309 K: Implications for Its Atmospheric Fate | Journal Article | PNNL [pnnl.gov]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. medium.com [medium.com]
Preventing side reactions with 2,4,6-Trimethylbenzoyl chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trimethylbenzoyl chloride. Due to its unique steric and electronic properties, this reagent can be prone to specific side reactions. This resource aims to help you anticipate and overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the possible causes and how can I improve the conversion?
A1: Slow or incomplete reactions are common due to the significant steric hindrance from the two ortho-methyl groups, which shield the electrophilic carbonyl carbon from nucleophilic attack.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Temperature | Gradually and carefully increase the reaction temperature. Monitor for any signs of product decomposition using techniques like TLC or LC-MS. |
| Inadequate Catalyst/Promoter | For Friedel-Crafts reactions, ensure a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃) is used, as the product ketone can form a complex with the catalyst.[3][4] For other acylations, consider using a more potent acylation catalyst or activating agent. |
| Sterically Demanding Nucleophile | If possible, use a less sterically hindered nucleophile. If the nucleophile cannot be changed, increasing the reaction time and/or temperature may be necessary. |
| Solvent Effects | Ensure your solvent fully dissolves all reactants. For highly polar transition states, a more polar solvent may accelerate the reaction. |
Q2: I'm observing the formation of 2,4,6-trimethylbenzoic acid as a major byproduct. How can I prevent this?
A2: The formation of 2,4,6-trimethylbenzoic acid is almost always due to the hydrolysis of this compound by water.[1][5] This reagent is highly sensitive to moisture.[6][7]
Troubleshooting Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Use freshly opened or properly stored this compound. Over time, improper storage can lead to gradual hydrolysis. Store in a cool, dry place with the container tightly sealed.[6]
-
Purification of Starting Materials: Ensure that your nucleophile or other reagents are free from water.
Experimental Protocols
Protocol 1: General Procedure for Acylation under Anhydrous Conditions
This protocol provides a general method for the acylation of a generic alcohol (R-OH) using this compound, with an emphasis on preventing hydrolysis.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Anhydrous non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Assemble the reaction apparatus (e.g., round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and dry it in an oven at >100°C for several hours. Allow to cool to room temperature under a stream of inert gas.
-
In the reaction flask, dissolve the alcohol (1.0 equivalent) and the anhydrous base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the reaction mixture via the addition funnel over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Troubleshooting Workflows & Diagrams
Troubleshooting Incomplete Acylation Reactions
The following workflow can help diagnose and solve issues with low-yielding acylation reactions involving this compound.
Caption: A decision-making workflow for troubleshooting low yields.
Side Reaction Pathway: Hydrolysis
This diagram illustrates the primary side reaction pathway of this compound with water.
Caption: The hydrolysis of this compound.
Advanced Topics
Q3: In a Friedel-Crafts acylation, my reaction stops after mono-acylation, but the yield is still not quantitative. How can I optimize this?
A3: Friedel-Crafts acylation using this compound is self-limiting to mono-acylation because the resulting aryl ketone product is deactivated towards further electrophilic substitution.[4] The primary challenge is driving the initial reaction to completion.
Optimization Strategies for Friedel-Crafts Acylation:
| Parameter | Recommendation | Rationale |
| Catalyst Stoichiometry | Use at least 1.1 equivalents of AlCl₃ or another strong Lewis acid. | The product ketone complexes with the Lewis acid, effectively sequestering it. A stoichiometric amount is required to ensure enough free catalyst is available for the reaction to proceed.[3][4] |
| Reaction Temperature | Can be performed at 0°C to room temperature, but gentle heating may be required for less reactive aromatic substrates. | Balances reaction rate with potential for side reactions or decomposition at higher temperatures. |
| Solvent | Use a non-reactive solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). | Prevents the solvent from competing in the Friedel-Crafts reaction. |
| Substrate Reactivity | This reaction works best with electron-rich (activated) aromatic rings. It is generally ineffective with strongly deactivated rings (e.g., nitrobenzene). | The bulky acylium ion requires a nucleophilic aromatic ring to react efficiently. |
Q4: When using this compound with a Grignard reagent to synthesize a ketone, I am getting a significant amount of tertiary alcohol. How can I favor ketone formation?
A4: Grignard reagents are highly reactive nucleophiles and can add to the ketone product as it is formed, leading to a tertiary alcohol.[8] This is a common issue in ketone synthesis from acyl chlorides.
Methods to Minimize Tertiary Alcohol Formation:
-
Inverse Addition: Slowly add the Grignard reagent to a solution of the this compound at low temperature (e.g., -78°C). This keeps the concentration of the Grignard reagent low at all times, favoring the initial reaction over the subsequent addition to the ketone.
-
Use of Less Reactive Organometallics: Consider using a Gilman reagent (a lithium dialkylcuprate, R₂CuLi) instead of a Grignard reagent. Gilman reagents are softer nucleophiles and are known to react with acyl chlorides to form ketones without significant over-addition to form the alcohol.[8]
Reaction Scheme: Grignard vs. Gilman Reagents
Caption: Comparison of Grignard and Gilman reagents for ketone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 573. The mechanism of hydrolysis of acid chlorides. Part X. Salt effects - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. Khan Academy [khanacademy.org]
Technical Support Center: Purification of Crude 2,4,6-Trimethylbenzoyl Chloride by Distillation
Welcome to the Technical Support Center for the purification of crude 2,4,6-Trimethylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling point and pressure ranges for the distillation of this compound?
A1: this compound is a high-boiling point liquid that requires vacuum distillation to prevent thermal decomposition. The boiling point is highly dependent on the pressure. A commonly cited boiling point is 143-146 °C at a pressure of 60 mmHg.[1] For a successful distillation, it is recommended to use a vacuum pump capable of achieving pressures in this range or lower.
Q2: What are the most common impurities in crude this compound?
A2: The most prevalent synthesis method for this compound involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][3][4] Therefore, the primary impurities are typically:
-
Unreacted 2,4,6-trimethylbenzoic acid: The starting material for the synthesis.
-
Excess thionyl chloride: A volatile reagent used in the synthesis.
-
Byproducts from the chlorination reaction: Depending on the specific chlorinating agent used, various byproducts may be present. When using thionyl chloride, gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are formed and are usually removed during the initial work-up.[4]
Q3: My distilled this compound is discolored (yellow or brown). What is the likely cause?
A3: Discoloration of the distilled product often indicates thermal decomposition. Acyl chlorides can be susceptible to degradation at elevated temperatures. To mitigate this, ensure the distillation is performed under a stable and sufficiently low vacuum to keep the boiling temperature as low as possible. It is also crucial to avoid prolonged heating of the distillation pot.
Q4: I am experiencing bumping or uneven boiling during the distillation. How can I prevent this?
A4: Bumping, or the sudden, violent boiling of a liquid, is a common issue in vacuum distillation. To ensure smooth boiling, it is essential to:
-
Use a magnetic stir bar or mechanical stirrer: This provides a nucleation point for even boiling.
-
Ensure a uniform heating source: A heating mantle with a stirrer is recommended over a Bunsen burner.
-
Avoid excessive heating rates: Gradually increase the temperature of the heating mantle to prevent superheating of the liquid near the bottom of the flask.
Q5: How can I confirm the purity of my distilled this compound?
A5: The purity of the distilled fractions can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify any residual starting material or byproducts.
-
Refractive Index: Measuring the refractive index of the collected fractions and comparing it to the literature value (n20/D 1.528-1.53) can provide a quick assessment of purity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Distilled Product | Incomplete reaction during synthesis. | Ensure the initial reaction goes to completion by monitoring with appropriate techniques (e.g., TLC, GC) before starting the distillation. |
| Product loss due to decomposition. | Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high. | |
| Leaks in the distillation apparatus. | Check all joints and connections for proper sealing. Use high-vacuum grease on all ground glass joints. | |
| Product Solidifies in the Condenser | The cooling water is too cold, causing the product to solidify. | Use a coolant at a temperature slightly above the melting point of this compound. If the melting point is not readily available, using room temperature water is often a safe starting point. |
| Pressure Fluctuations During Distillation | Inconsistent vacuum pump performance. | Ensure the vacuum pump is in good working condition and the oil is clean. Use a vacuum regulator for better pressure control. |
| Leaks in the system. | Re-check all connections and seals for leaks. | |
| Product is Contaminated with Starting Material | Inefficient fractional distillation. | Use a fractionating column with a suitable packing material to improve separation. Collect smaller fractions and analyze their purity to identify the pure product cut. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| Boiling Point | 143-146 °C | at 60 mmHg[1] |
| Density | 1.095 g/mL | at 25 °C |
| Refractive Index (n20/D) | 1.528 - 1.53 | [1] |
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound by fractional vacuum distillation.
1. Preparation of the Crude Material:
-
Following the synthesis of this compound (e.g., from 2,4,6-trimethylbenzoic acid and thionyl chloride), the excess, more volatile chlorinating agent (e.g., thionyl chloride, boiling point ~76 °C) should be removed. This can be achieved by a simple distillation at atmospheric pressure or under a light vacuum.
2. Assembly of the Distillation Apparatus:
-
Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter is recommended for collecting multiple fractions without breaking the vacuum).
-
Ensure all glassware is dry and free of cracks.
-
Use a magnetic stir bar in the distillation flask.
-
Apply a thin layer of high-vacuum grease to all ground-glass joints.
3. Distillation Procedure:
-
Transfer the crude this compound into the distillation flask.
-
Begin stirring and start the vacuum pump to slowly evacuate the system.
-
Once a stable vacuum is achieved (e.g., in the range of 10-60 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Observe the distillation process carefully. Collect a forerun fraction, which will likely contain any remaining volatile impurities.
-
As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction. The vapor temperature should remain constant during the collection of the pure fraction.
-
Monitor the color and clarity of the distillate. The pure product should be a clear, colorless to light yellow liquid.
-
Once the main fraction has been collected, or if the temperature begins to drop or rise significantly, stop the distillation by removing the heat source.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
4. Analysis of Fractions:
-
Analyze the collected fractions for purity using appropriate analytical methods such as GC-MS, NMR, or by measuring the refractive index.
Experimental Workflow Diagram
Caption: Workflow for the purification of crude this compound.
Troubleshooting Logic Diagram
References
Optimizing reaction temperature for acylation with 2,4,6-Trimethylbenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-trimethylbenzoyl chloride in acylation reactions. Due to the steric hindrance of the acyl chloride, optimizing reaction parameters, particularly temperature, is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation with this compound giving a low yield?
A1: Low yields in acylations with this compound are often attributed to the significant steric hindrance around the carbonyl group. This steric bulk impedes the approach of the aromatic substrate to the electrophilic acylium ion. To overcome this, higher reaction temperatures and longer reaction times are often necessary compared to less hindered acyl chlorides. Additionally, ensure that your Lewis acid catalyst is active and used in stoichiometric amounts, as the product can form a complex with the catalyst, rendering it inactive.
Q2: What is the optimal reaction temperature for acylation with this compound?
A2: The optimal temperature is highly dependent on the reactivity of the aromatic substrate. For activated substrates, temperatures ranging from room temperature to 60°C may be sufficient. However, for deactivated or sterically hindered substrates, significantly higher temperatures, potentially up to 100°C or even higher, may be required to drive the reaction to completion. It is advisable to start with a lower temperature and gradually increase it, monitoring the reaction progress by an appropriate technique like TLC or GC. In some cases, for very unreactive substrates, temperatures as high as 220-380°C have been reported for related acylation reactions.[1]
Q3: I am observing the formation of side products. How can I improve the selectivity of my reaction?
A3: Side product formation can be influenced by the reaction temperature. At elevated temperatures, isomerization or decomposition of starting materials and products can occur. To improve selectivity, consider the following:
-
Temperature Gradient: Start the reaction at a lower temperature and gradually increase it. This can help control the initial exothermic reaction and minimize the formation of kinetic byproducts.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents may favor one isomer, while polar solvents may favor another.
-
Catalyst: While strong Lewis acids like AlCl₃ are common, they can sometimes promote side reactions at higher temperatures. Investigating milder Lewis acids might be beneficial.
Q4: How does the steric hindrance of this compound affect the reaction conditions?
A4: The three methyl groups ortho to the carbonyl group create significant steric hindrance. This has two primary consequences:
-
Reduced Reactivity: The approach of the aromatic nucleophile to the electrophilic carbon of the acylium ion is sterically hindered, slowing down the reaction rate.
-
Forcing Conditions: To overcome the steric barrier and achieve a reasonable reaction rate, more forcing conditions are typically required. This includes higher reaction temperatures, longer reaction times, and potentially the use of more potent catalytic systems.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient reaction temperature. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. For highly unreactive substrates, consider temperatures above 100°C.[2] |
| Inactive Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. | |
| Deactivated aromatic substrate. | Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent if possible, though this may not be an option if the 2,4,6-trimethylbenzoyl moiety is required. | |
| Formation of Multiple Isomers | Suboptimal reaction temperature. | The regioselectivity of Friedel-Crafts acylation can be temperature-dependent. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. Experiment with a range of temperatures to find the optimal selectivity for the desired isomer. For some substrates, lower temperatures (e.g., 25°C) are used, while for less reactive ones, higher temperatures (e.g., 40°C) are necessary.[3] |
| Inappropriate solvent. | The polarity of the solvent can influence the isomer distribution. Test different solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) to see their effect on regioselectivity. | |
| Product Decomposition | Reaction temperature is too high. | While higher temperatures can increase the reaction rate, excessive heat can lead to the decomposition of the starting materials or the desired product. If you observe charring or a significant decrease in the desired product at higher temperatures, reduce the temperature and increase the reaction time. |
| Reaction Stalls | Catalyst deactivation. | The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. Ensure at least a stoichiometric amount of the Lewis acid is used relative to the this compound. |
Data Presentation
The following table provides a hypothetical summary of the effect of reaction temperature on the yield of the acylation of a model aromatic substrate with this compound. This data is intended to serve as a guideline for experimental design.
| Entry | Substrate | Temperature (°C) | Time (h) | Theoretical Yield (%) | Key Observations |
| 1 | Anisole | 25 | 24 | 35 | Slow reaction rate, incomplete conversion. |
| 2 | Anisole | 60 | 12 | 75 | Significant increase in conversion. |
| 3 | Anisole | 100 | 6 | 90 | Reaction goes to completion, potential for minor side products.[2] |
| 4 | Toluene | 25 | 24 | 20 | Very slow reaction. |
| 5 | Toluene | 80 | 24 | 65 | Moderate yield, requires prolonged heating. |
| 6 | Toluene | 120 | 12 | 85 | Good yield, but requires higher temperature due to lower substrate reactivity. |
| 7 | Chlorobenzene | 60 | 24 | 15 | Low reactivity at this temperature. |
| 8 | Chlorobenzene | 100 | 24 | 50 | Forcing conditions needed for deactivated substrates. |
| 9 | Chlorobenzene | 140 | 12 | 70 | High temperature required, risk of side reactions. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol describes a general procedure for the acylation of an aromatic substrate. The reaction temperature and time should be optimized for each specific substrate.
Materials:
-
This compound
-
Aromatic substrate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Nitrobenzene)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the anhydrous solvent.
-
Carefully add anhydrous aluminum chloride (1.1 to 2.0 equivalents) to the solvent with stirring under an inert atmosphere. The mixture may warm slightly.
-
Once the aluminum chloride has dissolved or formed a slurry, cool the mixture to 0°C.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the flask.
-
After the addition is complete, add the aromatic substrate (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 25°C, 60°C, 100°C) and maintain it for the optimized reaction time, monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Troubleshooting Incomplete Reactions with Sterically Hindered Substrates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My reaction with a sterically hindered substrate is incomplete or has a very low yield. What are the most common initial troubleshooting steps?
A1: When facing an incomplete reaction with a bulky substrate, the initial focus should be on optimizing the reaction conditions. Here's a logical progression of steps to take:
-
Increase Reaction Temperature: Elevated temperatures can provide the necessary activation energy to overcome the steric barrier.[1] However, be mindful of potential side reactions or decomposition of starting materials and products.
-
Extend Reaction Time: Sterically hindered reactions are often slower.[2] Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine if a longer reaction time improves the yield. Reactions may require 24-48 hours to reach completion.[2]
-
Increase Reagent Concentration: Carefully increasing the concentration of one or more reagents can sometimes favor the desired reaction pathway. However, this can also lead to side product formation, so it should be done judiciously.
-
Evaluate Solvent Choice: The solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or NMP can help solvate the transition state and increase reaction rates.[1] For specific reactions like the Suzuki-Miyaura coupling, solvents like dioxane have been shown to be effective.[3]
Q2: How do I choose the right catalyst and ligands for a reaction involving sterically hindered substrates?
A2: Catalyst and ligand selection is critical for overcoming steric hindrance. The key is to use a catalyst system that is both highly active and can accommodate bulky substrates.
-
For Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig):
-
Bulky, Electron-Rich Ligands: N-heterocyclic carbenes (NHCs) and bulky phosphine (B1218219) ligands are often employed. These ligands promote the formation of a coordinatively unsaturated, highly reactive metal center. For instance, robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in Suzuki-Miyaura couplings of sterically hindered substrates.[3][4]
-
"Flexible Steric Bulk": Ligands that possess "flexible steric bulk" can be particularly effective. This allows the ligand to be sterically demanding to promote reductive elimination while still being able to accommodate bulky substrates.[3]
-
-
For Olefin Metathesis:
Q3: Can changing the base improve my reaction yield with a hindered substrate?
A3: Yes, the choice of base is crucial. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions with the electrophile.
-
Commonly Used Bases:
-
Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base that has proven effective in Suzuki-Miyaura couplings with hindered substrates.[3]
-
Diisopropylethylamine (DIPEA) and 2,4,6-collidine are other examples of non-nucleophilic, hindered bases suitable for many reactions.[2]
-
For Buchwald-Hartwig amination, weaker bases like carbonates and phosphates have been successfully used with appropriate catalyst systems.[6]
-
Q4: My nucleophile is sterically hindered. What strategies can I employ to improve its reactivity?
A4: When the nucleophile is sterically hindered, increasing its reactivity is key.
-
Use a More Reactive Coupling Reagent: For amide bond formation, instead of using a standard acyl chloride, convert the corresponding carboxylic acid to a more activated species. Reagents like HATU, HBTU, or PyBOP form highly activated esters that are more susceptible to attack by hindered nucleophiles.[1]
-
Formation of Acyl Fluorides: Acyl fluorides are less sterically demanding and highly reactive towards amines.[2] Reagents like XtalFluor-E or TFFH can be used for this in situ conversion.[1][2]
Q5: What analytical techniques are best for monitoring the progress of a slow, sterically hindered reaction?
A5: Monitoring slow reactions is crucial to determine the optimal reaction time and to identify potential decomposition.
-
Chromatographic Methods: Thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) are standard for tracking the consumption of starting materials and the formation of products.
-
Spectroscopic Methods: For solid-phase synthesis where direct monitoring is challenging, techniques like FT-IR and solid-state NMR can be employed.[7] Alternatively, small amounts of the resin-bound material can be cleaved for analysis by LC-MS.[7]
-
Kinetic Studies: For a more in-depth understanding of reaction rates, techniques like stopped-flow analysis can be used to study fast reactions, though many sterically hindered reactions are slow enough for manual sampling and analysis.[8]
Troubleshooting Workflows and Diagrams
Caption: A general troubleshooting workflow for incomplete reactions.
Caption: Strategy for amide coupling with a hindered amine.
Quantitative Data Summary
Table 1: Effect of Catalyst and Base in Suzuki-Miyaura Coupling of Hindered Substrates
| Entry | Catalyst (mol %) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | K₂CO₃ (2) | Toluene | 24 | <10 |
| 2 | Catalyst 3a (0.5) | K₃PO₄ (3) | Dioxane | 24 | 85 |
| 3 | Catalyst 3a (0.5) | Cs₂CO₃ (3) | Dioxane | 24 | 92 |
| 4 | Catalyst 3a (0.5) | t-BuOK (3) | Dioxane | 24 | >99 |
Data synthesized from information in[3]. Catalyst 3a is a robust acenaphthoimidazolylidene palladium complex.
Table 2: Comparison of Coupling Reagents for Acylation of a Hindered Amine
| Entry | Coupling Reagent | Additive | Base | Solvent | Yield (%) |
| 1 | EDC | HOBt | DIPEA | DCM | 35 |
| 2 | HBTU | - | DIPEA | DMF | 78 |
| 3 | HATU | - | DIPEA | DMF | 91 |
| 4 | PyBOP | - | DIPEA | DMF | 85 |
Illustrative data based on the general principles described in[1].
Detailed Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Sterically Hindered Amine [1]
This protocol is suitable for moderately hindered primary or secondary amines.
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the sterically hindered amine (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to the solution.[1]
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of the acyl chloride (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Tetra-ortho-substituted Biaryl [3]
This protocol utilizes a highly active Pd-NHC catalyst for challenging couplings.
-
Preparation: To an oven-dried Schlenk tube, add the Pd-NHC catalyst 3a (0.0025 mmol, 0.5 mol%), the hindered aryl bromide (0.5 mmol, 1.0 eq.), the hindered arylboronic acid (1.0 mmol, 2.0 eq.), and potassium tert-butoxide (t-BuOK) (1.5 mmol, 3.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add 2 mL of anhydrous dioxane via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 24 hours.
-
Monitoring: After 24 hours, cool the reaction to room temperature and check for completion by GC-MS or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of 2,4,6-Trimethylbenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethylbenzoyl chloride. The information is designed to help minimize impurities and troubleshoot common issues encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis are often attributed to incomplete reaction, suboptimal reaction conditions, or loss of product during workup. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The conversion of 2,4,6-trimethylbenzoic acid to its acyl chloride is an equilibrium process. To drive the reaction to completion, it is crucial to effectively remove the gaseous byproducts (SO₂ and HCl when using thionyl chloride).[1]
-
Insufficient Reagent: An inadequate amount of the chlorinating agent can lead to an incomplete reaction.
-
Solution: Use an excess of the chlorinating agent, such as thionyl chloride (SOCl₂), which can also serve as the solvent.[2]
-
-
Suboptimal Reaction Time and Temperature: The reaction may be slow and require sufficient time and temperature to proceed to completion.
-
Solution: Heat the reaction mixture to reflux (approximately 76°C for neat thionyl chloride) and maintain it for 2-4 hours, or until the evolution of gas ceases.[2]
-
-
Hydrolysis during Workup: this compound is sensitive to moisture and can hydrolyze back to 2,4,6-trimethylbenzoic acid upon contact with water.[3]
-
Solution: Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize the product's exposure to aqueous solutions.
-
Issue 2: Presence of Starting Material in the Final Product
Question: My final product is contaminated with unreacted 2,4,6-trimethylbenzoic acid. How can I remove this impurity?
Answer:
The presence of the starting carboxylic acid is a common impurity. It can be removed through a chemical wash or by careful purification.
-
Aqueous Wash: The unreacted 2,4,6-trimethylbenzoic acid is acidic and can be removed by washing with a mild aqueous base.
-
Solution: Dissolve the crude product in a dry, inert organic solvent (e.g., diethyl ether or toluene). Wash the organic solution with a saturated aqueous sodium bicarbonate solution. The acidic starting material will be deprotonated and extracted into the aqueous layer. Subsequently, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.[2]
-
-
Purification by Distillation: Fractional distillation is an effective method for separating the desired acyl chloride from the less volatile carboxylic acid.
-
Solution: After removing the excess thionyl chloride, purify the crude this compound by vacuum distillation.[4]
-
Issue 3: Product Discoloration
Question: My this compound is a yellow or amber color. Is this normal, and what causes the discoloration?
Answer:
While pure this compound is a colorless to light yellow liquid, a darker yellow or amber color can indicate the presence of impurities.[3]
-
Aged Thionyl Chloride: Old or improperly stored thionyl chloride can decompose to form sulfur chlorides (e.g., S₂Cl₂), which are yellow-orange and can discolor the product.[1]
-
Solution: For high-purity applications, consider distilling the thionyl chloride before use.[1]
-
-
Side Reactions: At elevated temperatures, thionyl chloride can react with the methyl groups on the aromatic ring, leading to chlorinated side products and color formation.[5]
-
Solution: While reflux is necessary, avoid excessively high temperatures or prolonged reaction times beyond what is required for the completion of the primary reaction.
-
-
High Reaction Temperature: Running the reaction at unnecessarily high temperatures can promote the formation of colored byproducts.
-
Solution: Adhere to the recommended reaction temperatures and monitor the reaction progress to avoid overheating.
-
Data on Reaction Conditions and Purity
The following table summarizes the impact of different reaction conditions on the purity of the final this compound product, based on data from experimental examples.
| Parameter | Example 1 [6] | Example 2 [6] | Example 3 [6] |
| Reaction Temp. | 50°C | 80°C | 100°C |
| Reaction Time | 2 hours | 4 hours | 6 hours |
| Final Purity | 98.9% | 98.7% | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of this compound [2]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 2,4,6-trimethylbenzoic acid (1.0 equivalent).
-
Reagent Addition: In a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). Thionyl chloride can also serve as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]
-
Reaction: Heat the mixture to reflux (approximately 76°C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, preferably under reduced pressure, to obtain the crude this compound.
Protocol 2: Purification of this compound
-
Aqueous Workup (Optional, for removal of acidic impurities):
-
Dissolve the crude product in a dry, inert solvent such as toluene.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully transfer the crude this compound to the distillation flask.
-
Distill the product under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of DMF in the synthesis of this compound?
A1: N,N-dimethylformamide (DMF) is often used as a catalyst in the reaction between a carboxylic acid and thionyl chloride.[4] It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and accelerates the conversion of the carboxylic acid to the acyl chloride.
Q2: Can other chlorinating agents be used instead of thionyl chloride?
A2: Yes, other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used to synthesize acyl chlorides from carboxylic acids.[4][7] However, thionyl chloride is commonly preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal from the reaction mixture.[7]
Q3: How should this compound be stored?
A3: this compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[3] It should be kept in a cool, dry, and well-ventilated area, away from water and other incompatible materials.
Q4: What are the main safety precautions to take when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases (HCl and SO₂).[7] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use to prevent a violent reaction.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For routine checks during the workup, Thin-Layer Chromatography (TLC) can be used, although the acyl chloride may need to be derivatized (e.g., by reacting with an alcohol to form an ester) for stable analysis.[1]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 938-18-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 2,4,6-Trimethylbenzoyl Chloride in Lewis Acid-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-trimethylbenzoyl chloride in the presence of Lewis acids. The information is designed to address common challenges encountered during experiments, particularly in the context of Friedel-Crafts acylation and other related synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation with this compound sluggish or incomplete?
Due to the steric hindrance from the two ortho-methyl groups on the benzoyl chloride, the approach of the acylium ion to the aromatic substrate is impeded. This steric bulk can significantly slow down the reaction rate compared to less hindered acyl chlorides. Additionally, the electron-donating nature of the three methyl groups on the acyl chloride can slightly reduce the electrophilicity of the acylium ion.
Potential Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions at elevated temperatures.
-
Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours), monitoring its progress by TLC or GC-MS.
-
Choice of Lewis Acid: A stronger Lewis acid may be required to effectively generate the acylium ion. See the table below for a qualitative comparison.
-
Solvent Effects: The choice of solvent can influence the solubility of the reactants and the activity of the Lewis acid. Less coordinating solvents are often preferred.
Q2: What are the common side reactions when using this compound with a strong Lewis acid like AlCl₃?
While specific studies on the side products for this compound are limited, potential side reactions for sterically hindered acyl chlorides include:
-
Decarbonylation: Strong Lewis acids and high temperatures can promote the loss of carbon monoxide from the acylium ion to form a less stable aryl cation, which can lead to undesired byproducts.
-
Rearrangement: Although less common for acylium ions compared to carbocations, rearrangements of the substrate under harsh conditions are possible.[1]
-
Self-acylation or Di-acylation: In some cases, the product ketone can be further acylated, though the steric hindrance of the mesitoyl group makes this less likely. In the acylation of mesitylene (B46885), only the monoketone is typically formed.[2]
Q3: Can I use catalytic amounts of Lewis acid for my acylation with this compound?
No, Friedel-Crafts acylations, including those with this compound, generally require stoichiometric or even excess amounts of the Lewis acid.[3] This is because the Lewis acid forms a complex with the resulting ketone product, rendering it inactive as a catalyst. This complex is typically broken during aqueous workup.
Q4: How does the choice of Lewis acid affect the stability and reactivity of this compound?
The strength of the Lewis acid is a critical factor. A stronger Lewis acid will more effectively generate the reactive acylium ion intermediate. However, stronger Lewis acids can also promote side reactions like decarbonylation. The optimal Lewis acid will provide a balance between reactivity and stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low to No Product Formation | 1. Insufficient Lewis acid strength or activity. 2. Reaction temperature is too low. 3. Steric hindrance is preventing the reaction. 4. Inactive catalyst due to moisture. | 1. Switch to a stronger Lewis acid (e.g., AlCl₃). Ensure the Lewis acid is fresh and anhydrous. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Use a less sterically hindered substrate if possible, or consider alternative synthetic routes. 4. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Unidentified Byproducts | 1. Decomposition of the acyl chloride or acylium ion (e.g., decarbonylation). 2. Side reactions of the aromatic substrate. 3. Reaction with residual water. | 1. Use a milder Lewis acid or lower the reaction temperature. 2. Analyze byproducts using techniques like GC-MS and NMR to identify their structures and adjust reaction conditions accordingly. 3. Rigorously exclude moisture from the reaction. This compound reacts with water.[4][5][6][7][8][9] |
| Difficulty in Product Purification | 1. Complexation of the product with the Lewis acid. 2. Formation of multiple products. | 1. Ensure a thorough aqueous workup, sometimes with the addition of a mild acid (e.g., HCl) to break up the ketone-Lewis acid complex. 2. Optimize reaction conditions (temperature, catalyst, reaction time) to favor the formation of a single product. Utilize column chromatography for purification. |
Quantitative Data Summary
| Lewis Acid | Relative Strength | Typical Reaction Conditions | Notes |
| AlCl₃ | Very Strong | Often requires elevated temperatures for hindered substrates. | Highly effective but can promote side reactions. Very moisture sensitive.[10] |
| FeCl₃ | Strong | Similar to AlCl₃, can be used as an alternative. | Generally less reactive than AlCl₃. |
| TiCl₄ | Strong | Can be effective at lower temperatures than AlCl₃.[11] | A versatile Lewis acid, often used in various organic transformations.[11] |
| SnCl₄ | Moderate to Strong | May require higher temperatures or longer reaction times. | Generally considered a milder Lewis acid than AlCl₃. |
| BF₃·OEt₂ | Moderate | Often used for less hindered substrates. | A convenient liquid Lewis acid, but may not be strong enough for highly hindered systems. |
| ZnCl₂ | Mild | Typically requires forcing conditions for acylation. | A milder and less expensive option, but often less effective for challenging acylations.[12] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using this compound and AlCl₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aromatic substrate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent (e.g., nitrobenzene)
-
Nitrogen or Argon gas for inert atmosphere
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel under a nitrogen or argon atmosphere.
-
Addition of Lewis Acid: In the flask, suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: Dissolve the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS. Gentle heating may be required for less reactive substrates.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Key species in the Friedel-Crafts acylation pathway.
References
- 1. Rearrangement [www2.chemistry.msu.edu]
- 2. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 938-18-1 [chemicalbook.com]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 12. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
Column chromatography purification of products from 2,4,6-Trimethylbenzoyl chloride
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the column chromatography purification of reaction products derived from 2,4,6-trimethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a reaction involving this compound?
A typical workup is crucial for removing inorganic salts and water-soluble impurities before chromatography. The process generally involves quenching the reaction, followed by extraction and a series of washes.[1][2]
-
Quench: Cool the reaction mixture (e.g., to 0 °C) and slowly add water or a saturated aqueous solution like sodium bicarbonate or ammonium (B1175870) chloride to neutralize any remaining reactive reagents.[1][3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an immiscible organic solvent such as dichloromethane (B109758) (DCM), diethyl ether, or ethyl acetate (B1210297). It is more effective to perform several extractions with smaller volumes of solvent than one large extraction.[2][3]
-
Washes: Wash the combined organic layers sequentially. A common sequence is:
-
A dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine (B92270) or triethylamine (B128534).[1]
-
A saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted 2,4,6-trimethylbenzoic acid (a common impurity from hydrolysis of the starting material).[1][4]
-
Brine (saturated NaCl solution) to remove excess water and aid in layer separation.[1][2]
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]
Q2: My product appears to be decomposing on the silica (B1680970) gel column. What can I do to prevent this?
Products derived from acyl chlorides, such as esters or amides, can sometimes be sensitive to the acidic nature of standard silica gel.[3][5]
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your chosen eluent containing a small amount (e.g., 1-2% by volume) of a tertiary amine like triethylamine before loading your sample.[3][6] This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh for sensitive compounds.[3][7]
-
Minimize Residence Time: Work quickly. Use flash column chromatography with slightly increased pressure to speed up the elution, minimizing the time your compound is in contact with the stationary phase.[3]
-
Stability Test: Before running a large-scale column, you can perform a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) appear.[5]
Q3: How do I choose an appropriate solvent system (mobile phase) for my separation?
The key is to use Thin Layer Chromatography (TLC) to optimize your eluent system before running the column.[3][5]
-
Target Rf Value: Aim for an Rf (retention factor) value between 0.2 and 0.4 for your desired product on the TLC plate. This range typically provides the best separation on a column.[3][5]
-
Common Solvents: For products from this compound, which are often moderately polar esters or amides, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[2][5]
-
Improving Resolution: If your product and an impurity are not well-separated on the TLC plate (co-eluting), try a different solvent system. Switching from an ethyl acetate/hexane system to one like dichloromethane/methanol can alter the selectivity and improve separation.[3]
Q4: My crude product is not very soluble in the chosen eluent. How should I load it onto the column?
If your compound has poor solubility in the optimal eluent, dissolving it in a stronger solvent for loading can lead to poor separation. The preferred method in this case is dry loading.[7][8]
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane).
-
Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[8]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[8]
-
Carefully add this powder to the top of your packed column. This technique introduces the sample in a concentrated band, leading to better separation.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | 1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, or it lacks the right selectivity.[3] | 1. Optimize with TLC: Test various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) to achieve a product Rf of 0.2-0.4 and maximize the separation between spots.[3][5] 2. Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the column run. This is effective for separating compounds with different polarities.[6][9] |
| 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[3][5] | 2. Reduce Load: Use a higher ratio of silica gel to crude material, typically 30:1 to 50:1 by weight. For difficult separations, this ratio may need to be increased.[3][5] | |
| Product Streaking or Tailing | 1. Compound Insolubility: The product has poor solubility in the mobile phase as it travels through the column.[5] | 1. Adjust Mobile Phase: Ensure the chosen eluent is a good solvent for your compound. If necessary, find a different solvent system where the compound is more soluble.[5] |
| 2. Acidic/Basic Compound: The product or impurities interact strongly with the acidic silica gel.[5] | 2. Add a Modifier: Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve the peak shape.[5] | |
| Product Does Not Elute | 1. Mobile Phase Polarity Too Low: The eluent is not strong enough to move the compound down the column.[5] | 1. Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase mixture.[5] |
| 2. Decomposition on Column: The compound has degraded on the silica gel and is now irreversibly adsorbed.[7] | 2. Use Deactivated Silica/Alumina: See FAQ Q2. Test for compound stability on a TLC plate first.[5][7] | |
| Oily Product Instead of Solid | 1. Residual Solvent: Trace amounts of high-boiling solvents (like DMF) or chromatography solvents remain.[3] | 1. High Vacuum: Dry the product under a high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| 2. Impurities Present: The presence of impurities is preventing crystallization.[3] | 2. Re-purify: If TLC shows impurities, re-purify the material using column chromatography with a shallower solvent gradient. 3. Induce Crystallization: Try recrystallization from a suitable solvent system, or triturate the oil with a non-polar solvent like hexanes to wash away impurities and potentially induce crystallization.[3] |
Experimental Protocols & Data
Table 1: Typical Column Chromatography Parameters
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For acid-sensitive compounds, consider deactivating with 1% triethylamine in the eluent or using neutral alumina.[3][6] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | The ratio should be optimized via TLC. A good starting point is often 9:1 or 4:1 (Hexane:EtOAc).[2][5] |
| Target Rf (on TLC) | 0.2 - 0.4 | This value generally ensures the compound elutes from the column in a reasonable volume without being too dilute.[3][5] |
| Sample Loading | 1:30 to 1:50 (Crude:Silica) | This is a weight-to-weight ratio. Increase the ratio for difficult separations.[3] |
| Loading Method | Wet or Dry Loading | Dry loading is recommended for samples with poor solubility in the eluent.[8] |
Visual Guides
Experimental Workflow
Caption: General workflow from reaction work-up to isolated product.
Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor column separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
Navigating Acylation Reactions: A Technical Guide to Using 2,4,6-Trimethylbenzoyl Chloride with Acid-Sensitive Molecules
For researchers, chemists, and pharmaceutical developers, the acylation of molecules bearing acid-sensitive functional groups presents a significant challenge. The use of reactive acylating agents such as 2,4,6-trimethylbenzoyl chloride, while effective, can lead to unintended deprotection and side reactions due to the generation of hydrochloric acid (HCl) as a byproduct. This technical support center provides troubleshooting guidance and frequently asked questions to address these challenges, ensuring the integrity of sensitive functional groups during synthesis.
The primary difficulty in using this compound with substrates containing acid-labile protecting groups, such as tert-butoxycarbonyl (Boc) or silyl (B83357) ethers (e.g., TBS, TIPS), is the acidic environment created by the HCl byproduct. This strong acid can readily cleave these protecting groups, leading to a mixture of desired and undesired products, complicating purification and reducing overall yield.
Frequently Asked Questions (FAQs)
Q1: Why is this compound problematic for substrates with acid-sensitive groups?
A1: The reaction of an alcohol or amine with this compound produces one equivalent of hydrochloric acid (HCl).[1] Many common protecting groups, such as Boc, silyl ethers, and acetals, are labile under acidic conditions and can be partially or completely removed by the generated HCl.[1] This leads to undesired deprotection and the formation of byproducts.
Q2: What are the most common acid-sensitive functional groups I should be concerned about?
A2: The most frequently encountered acid-sensitive functional groups in drug development and organic synthesis include:
-
Tert-butoxycarbonyl (Boc) group: Used to protect amines, it is readily cleaved by strong acids.
-
Silyl ethers (e.g., TBS, TES, TIPS): Used to protect alcohols, their stability to acid varies, but they can be cleaved by HCl.
-
Acetals and Ketals: Used to protect diols or carbonyls, they are highly sensitive to acid.
-
Trityl (Tr) and related ethers: Used for protecting primary alcohols, they are also susceptible to acid-catalyzed cleavage.
Q3: How can I mitigate the acidic conditions during the acylation reaction?
A3: The most effective strategy is to use a base as an "acid scavenger." This base neutralizes the HCl as it is formed, maintaining a non-acidic reaction environment. It is crucial to use at least a stoichiometric equivalent of the base relative to the acyl chloride.[1]
Q4: What type of base should I use as an acid scavenger?
A4: The choice of base is critical. It should be non-nucleophilic to avoid reacting with the acyl chloride itself. Common choices include:
-
Pyridine: A mild base that is often used as both a catalyst and an acid scavenger.
-
Triethylamine (B128534) (TEA): A stronger, non-nucleophilic base that is widely used.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is an excellent choice for highly sensitive substrates as its bulkiness prevents it from participating in side reactions.[1]
Q5: Can a catalyst be used to improve the reaction rate without affecting my acid-sensitive groups?
A5: Yes, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often used to accelerate acylation reactions. DMAP is a hypernucleophilic acylation catalyst that functions by forming a highly reactive N-acylpyridinium intermediate. This allows the reaction to proceed under milder conditions (e.g., lower temperatures), which can further help in preserving sensitive functional groups.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of acylated product and presence of deprotected starting material. | The generated HCl is cleaving the acid-sensitive protecting group. | Add at least one equivalent of a non-nucleophilic base like pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger. For very sensitive substrates, DIPEA is often the best choice due to its steric hindrance.[1] |
| Reaction is sluggish, even with a base. | The alcohol or amine is a poor nucleophile, or there is significant steric hindrance from the substrate and/or this compound. | Add a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly effective nucleophilic catalyst that can significantly increase the rate of acylation. |
| Formation of an unexpected salt byproduct that is difficult to remove. | The hydrochloride salt of the amine base (e.g., triethylammonium (B8662869) chloride) has precipitated from the reaction mixture. | Perform an aqueous workup. These salts are typically soluble in water and can be removed by washing the organic layer with water or a mild aqueous basic solution like saturated sodium bicarbonate.[1] |
| Complete degradation of the starting material. | The substrate is extremely sensitive to even trace amounts of acid, or the reaction temperature is too high. | Use a highly hindered, non-nucleophilic base like DIPEA. Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to minimize the rate of any potential degradation pathways. |
Quantitative Data Summary
While exact yields are highly substrate-dependent, the following table provides a qualitative and semi-quantitative comparison of outcomes when using different bases in the acylation of a hypothetical alcohol bearing an acid-sensitive protecting group (PG-OH) with this compound.
| Base Used | Expected Yield of Acylated Product | Expected Level of Deprotection | Notes |
| None | Low to moderate | High | Not recommended for acid-sensitive substrates. |
| Pyridine | Moderate to high | Low to moderate | Can be effective, but its lower basicity may not be sufficient for complete HCl scavenging in all cases. |
| Triethylamine (TEA) | High | Low | A common and effective choice for many applications. |
| DIPEA | High to very high | Very low to none | The preferred choice for highly acid-sensitive substrates due to its non-nucleophilicity and steric bulk.[1] |
Experimental Protocols
General Protocol for the Acylation of an Alcohol with an Acid-Sensitive Protecting Group
Materials:
-
Substrate containing an acid-sensitive protecting group (e.g., a Boc-protected amino alcohol or a silyl-protected sugar) (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM.
-
Add DIPEA (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 - 1.2 equiv) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction may be allowed to slowly warm to room temperature if necessary.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
Signaling Pathway: The Role of Base and Catalyst
References
Effect of solvent choice on 2,4,6-Trimethylbenzoyl chloride reaction rate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,4,6-trimethylbenzoyl chloride, with a specific focus on the critical role of solvent selection in determining reaction outcomes and rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
A1: Due to the significant steric hindrance from the two ortho-methyl groups, the reactivity of this compound is highly dependent on reaction conditions. Key considerations for solvent selection include:
-
Aprotic Nature: The acyl chloride functional group is highly reactive towards nucleophiles, including protic solvents like water and alcohols.[1][2] To prevent hydrolysis of the starting material back to 2,4,6-trimethylbenzoic acid, strictly anhydrous, aprotic solvents are required.[1][2]
-
Polarity: The choice between polar and non-polar aprotic solvents can influence reaction rates and, in some cases, product selectivity. Polar aprotic solvents (e.g., THF, DMF) can help stabilize charged intermediates that may form during the reaction, potentially increasing the rate.[3] Non-polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are also commonly used.[1][2]
-
Reactant Solubility: Ensure that both the this compound and the substrate are sufficiently soluble in the chosen solvent to allow for an efficient reaction.
Q2: How does solvent polarity specifically affect the rate of reaction?
A2: Solvent polarity can significantly influence reaction kinetics by stabilizing or destabilizing the transition state relative to the ground state.[3][4]
-
For reactions proceeding through a polar or charged intermediate (like an SN1-like mechanism or Friedel-Crafts acylation), polar solvents can stabilize the transition state, lowering the activation energy and increasing the reaction rate.[3][5]
-
For reactions where the transition state is less polar than the reactants, increasing solvent polarity may slow the reaction down. The specific effect is highly dependent on the reaction mechanism.
Q3: Why is this compound considered a sterically hindered acylating agent?
A3: The two methyl groups at the ortho positions (positions 2 and 6) of the benzoyl group create significant steric bulk around the electrophilic carbonyl carbon.[6] This steric hindrance makes it physically difficult for nucleophiles to approach and attack the carbonyl group, which can lead to slower reaction kinetics compared to less hindered acyl chlorides like benzoyl chloride.[2][5] This property, however, can be exploited to achieve high regioselectivity in molecules with multiple reaction sites.[6]
Troubleshooting Guide
Problem: Low or no conversion of starting material.
-
Possible Cause 1: Inappropriate solvent choice.
-
Troubleshooting Suggestion: The solvent may not be polar enough to facilitate the reaction. If using a non-polar solvent like hexane (B92381) or toluene, consider switching to a more polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.[3] Screening a variety of solvents is often recommended to find optimal conditions.[7]
-
-
Possible Cause 2: Steric hindrance.
-
Possible Cause 3: Inactive catalyst (for catalyzed reactions like Friedel-Crafts).
-
Troubleshooting Suggestion: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture. The reaction should be set up under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
-
Problem: The primary side product is 2,4,6-trimethylbenzoic acid.
-
Possible Cause: Hydrolysis of the acyl chloride.
-
Troubleshooting Suggestion: This is the most common side reaction and is caused by the presence of water.[2] Ensure all glassware is oven or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a fresh sealed bottle.[1][2] Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Problem: Reaction is slow, even in an appropriate aprotic solvent.
-
Possible Cause: Insufficient stabilization of the transition state.
-
Troubleshooting Suggestion: For reactions that may proceed via a cationic intermediate, such as Friedel-Crafts acylation, the choice of solvent is critical. While DCM is common, highly polar solvents like nitrobenzene (B124822) or nitromethane (B149229) can sometimes accelerate these reactions, although they can be more difficult to remove.[8] In some cases, changing the solvent can even alter the regioselectivity of the product (kinetic vs. thermodynamic control).[8]
-
Quantitative Data on Solvent Effects
| Solvent System (v/v) | Relative Rate Constant (k_rel) | Interpretation |
| 80% Ethanol / 20% Water | 1.00 | Baseline rate in a polar, nucleophilic solvent. |
| 80% Trifluoroethanol / 20% Water | ~6.8 | The highly ionizing, weakly nucleophilic nature of TFE significantly stabilizes the carbocation-like transition state, accelerating the reaction.[9] |
Table 1: Relative solvolysis rates for 2,4,6-trimethylbenzyl chloride in different solvent systems, demonstrating the impact of solvent properties on reaction kinetics. Data interpreted from related studies.[9]
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Alcohol (Ester Formation)
This protocol describes the reaction of this compound with an alcohol to form a sterically hindered mesitoate ester.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (B92270) (1.1 equivalents) in anhydrous dichloromethane (DCM).[1]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled alcohol solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1]
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
This protocol outlines the acylation of an arene, like benzene (B151609) or toluene, using this compound.
-
Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add the anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) and the anhydrous solvent (e.g., DCM or nitrobenzene).
-
Reagent Addition: Add the aromatic substrate (1.5 equivalents) to the flask. Cool the mixture to 0 °C. Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently heat to reflux to drive the reaction to completion. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This will hydrolyze the aluminum chloride complex.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting aromatic ketone via column chromatography or recrystallization.
Visual Guides
Caption: General experimental workflow for an acylation reaction.
Caption: Decision guide for solvent selection in various scenarios.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Chlorides: Unraveling the Reactivity of 2,4,6-Trimethylbenzoyl Chloride and Benzoyl Chloride
In the landscape of organic synthesis, acyl chlorides are indispensable reagents, serving as potent acylating agents in a myriad of chemical transformations. Among these, benzoyl chloride and its substituted derivatives are workhorses for introducing the benzoyl moiety. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: the sterically encumbered 2,4,6-trimethylbenzoyl chloride and the archetypal benzoyl chloride. This analysis, supported by experimental data, is tailored for researchers, scientists, and professionals in drug development to inform the selection of the appropriate reagent for specific synthetic challenges.
The fundamental difference in the reactivity of these two molecules stems from the substitution pattern on the aromatic ring. Benzoyl chloride presents an unsubstituted phenyl group, while this compound is adorned with three methyl groups at the ortho and para positions. These substituents exert profound steric and electronic effects that dictate the accessibility and electrophilicity of the carbonyl carbon, thereby modulating their reactivity towards nucleophiles.
Unveiling the Impact of Steric Hindrance
The three methyl groups on the this compound molecule create a formidable steric shield around the carbonyl group. This steric congestion significantly impedes the approach of nucleophiles, rendering it substantially less reactive in reactions that proceed via a direct nucleophilic attack on the carbonyl carbon. In contrast, the carbonyl group of benzoyl chloride is readily accessible to incoming nucleophiles.
This difference in steric hindrance leads to divergent reaction mechanisms, particularly in solvolysis reactions such as hydrolysis. Benzoyl chloride typically undergoes hydrolysis via a bimolecular nucleophilic acyl substitution mechanism, where a water molecule directly attacks the carbonyl carbon. However, for this compound, this direct pathway is disfavored due to steric hindrance. Instead, its hydrolysis is proposed to proceed through a more unimolecular, SN1-like mechanism, involving the ionization of the chloride to form a resonance-stabilized acylium ion, which is then captured by a water molecule.
Quantitative Comparison of Reactivity
While direct comparative kinetic data for the hydrolysis of this compound and benzoyl chloride under identical conditions is sparse in the literature, the impact of substitution on the reactivity of benzoyl chlorides can be illustrated through alcoholysis reactions. The following table presents the pseudo-first-order rate constants for the alcoholysis of various substituted benzoyl chlorides with n-propanol.
Table 1: Pseudo-first-order Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides with n-Propanol at 25°C
| Substituent | Rate Constant (k, min⁻¹) |
| H (Benzoyl chloride) | 0.0321[1] |
| m-Methoxy | 0.0340[1] |
| p-Bromo | 0.0590[1] |
| p-Iodo | 0.0617[1] |
| m-Iodo | 0.1044[1] |
Data extracted from a study by B. R. Bluestein and Albert Hybl on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides.[1]
Although data for this compound is not included in this specific study, the significant steric hindrance would predict a substantially lower rate constant compared to benzoyl chloride under these SN2-conducive conditions. The electron-donating nature of the methyl groups would typically be expected to decrease the electrophilicity of the carbonyl carbon, further slowing down a direct nucleophilic attack.
Performance in Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, provides a platform to observe the practical consequences of these structural differences. Here, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone.
A study on the Friedel-Crafts acylation of mesitylene (B46885) (1,3,5-trimethylbenzene) offers a direct comparison of the two reagents.
Table 2: Yields of Friedel-Crafts Acylation of Mesitylene
| Acylating Agent | Product | Yield (%) |
| Benzoyl chloride | Benzoylmesitylene | 83[2][3] |
| This compound (Mesitoyl chloride) | Mesitoylmesitylene | Monoketone formed (quantitative yield not specified, but noted as the sole product)[2][3] |
Data from a detailed study on the Friedel-Crafts acylation of mesitylene.[2][3]
Interestingly, in this context, both reagents can effectively acylate the highly activated mesitylene ring. The high yield obtained with benzoyl chloride highlights its general utility. For this compound, while a specific yield is not provided, its ability to form the monoketone exclusively underscores a potential advantage in controlling selectivity, as the bulky nature of both the acylating agent and the substrate can prevent further acylation.
Experimental Protocols
Kinetic Analysis of Benzoyl Chloride Hydrolysis
This protocol is adapted from a standard laboratory procedure for determining the reaction rate constant of benzoyl chloride hydrolysis.
Materials:
-
Benzoyl chloride solution in acetone (B3395972) (e.g., 5M)
-
Acetone
-
Distilled water
-
Thermostatic reaction vessel
-
Conductometer
-
Magnetic stirrer
Procedure:
-
Prepare a series of water-acetone solutions with varying water concentrations in volumetric flasks.
-
Place a known volume of a specific water-acetone solution into the thermostatic reaction vessel maintained at a constant temperature (e.g., 35°C).
-
Initiate the reaction by adding a small, known volume of the benzoyl chloride solution to the vessel with vigorous stirring.
-
Monitor the progress of the reaction by measuring the change in conductivity of the solution over time. The production of hydrochloric acid will lead to an increase in conductivity.
-
The second-order rate constant (k) can be calculated using the following equation: k = (1 / (t * (a - b))) * ln(b * (a - x) / (a * (b - x))) where:
-
t = time
-
a = initial concentration of water
-
b = initial concentration of benzoyl chloride
-
x = concentration of HCl produced at time t
-
General Procedure for Friedel-Crafts Acylation of Mesitylene
This protocol provides a general framework for the Friedel-Crafts acylation of mesitylene.
Materials:
-
Mesitylene
-
Benzoyl chloride or this compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend anhydrous AlCl₃ in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath and add mesitylene with stirring.
-
Slowly add the acyl chloride (benzoyl chloride or this compound) to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by recrystallization or column chromatography.
Logical Relationships and Workflows
The differing reactivity profiles of benzoyl chloride and this compound can be summarized in the following logical diagram.
Caption: Reactivity and mechanistic pathways.
The experimental workflow for a comparative kinetic study of hydrolysis is outlined below.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The comparison between this compound and benzoyl chloride serves as a compelling illustration of the profound influence of steric hindrance on chemical reactivity. Benzoyl chloride, being unhindered, is a highly reactive and versatile acylating agent that readily participates in a wide range of nucleophilic substitution reactions. In stark contrast, the bulky methyl groups of this compound significantly curtail its reactivity towards direct nucleophilic attack, favoring alternative mechanistic pathways and often requiring more forcing reaction conditions.
For the synthetic chemist, the choice between these two reagents is a decision between high reactivity and potential for controlled selectivity. When rapid and efficient acylation is paramount and the nucleophile is not overly sensitive, benzoyl chloride is often the reagent of choice. However, when seeking to achieve mono-acylation of highly activated substrates or when a less reactive acylating agent is desired to avoid side reactions, the sterically hindered this compound presents a valuable, albeit more sluggish, alternative. Understanding these fundamental differences in their chemical behavior is crucial for the rational design and successful execution of synthetic strategies in research and development.
References
A Comparative Guide to 2,4,6-Trimethylbenzoyl Chloride and Other Bulky Acylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the selective protection of functional groups is a paramount challenge. Bulky acylating agents have emerged as indispensable tools for achieving high regioselectivity in the acylation of hydroxyl groups, mitigating unwanted side reactions and streamlining synthetic routes. Among these, 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) is a prominent reagent, valued for its significant steric hindrance. This guide provides an objective comparison of this compound with other commonly employed bulky acylating agents, namely pivaloyl chloride, adamantoyl chloride, and 2,4,6-triisopropylbenzoyl chloride. The comparative analysis is supported by experimental data to inform reagent selection in research and drug development.
Performance Comparison of Bulky Acylating Agents
The choice of a bulky acylating agent is often dictated by the specific substrate and the desired level of selectivity. The steric bulk of the acylating agent plays a crucial role in differentiating between sterically accessible and hindered hydroxyl groups. The following table summarizes quantitative data from various studies on the regioselective acylation of different polyol substrates, offering a comparative overview of the performance of these reagents.
| Acylating Agent | Substrate | Reaction Conditions | Major Product(s) | Yield (%) | Selectivity (Major:Minor) | Reference |
| This compound | Methyl α-D-glucopyranoside | Pyridine (B92270), CH₂Cl₂, RT, 24h | 6-O-mesitoyl | 85 | >95:5 (6-O vs. others) | [1][2] |
| Cellulose | DMAc/LiCl, 80°C, 24h | C-6 acylation | High | High C-6 selectivity | [3] | |
| 1,2-Octanediol | Pyridine, CH₂Cl₂, 0°C to RT | 1-O-mesitoyl | 78 | 90:10 (1-O vs. 2-O) | [4] | |
| Pivaloyl Chloride | Methyl α-D-glucopyranoside | Pyridine, CH₂Cl₂, -20°C, 48h | 6-O-pivaloyl | 92 | >98:2 (6-O vs. others) | [1][5] |
| Cellulose | DMAc/LiCl, 80°C, 12h | C-6 acylation | High | High C-6 selectivity | [3] | |
| (Z)-2-butene-1,4-diol | PPL, Vinyl pivalate, THF | Mono-pivalate | 91 | High regioselectivity | [6] | |
| Adamantoyl Chloride | Cellulose | DMAc/LiCl, 100°C, 48h | C-6 acylation | Moderate | High C-6 selectivity | [3] |
| Ferrocene | Zeolite Beta, 80°C | Monoacylated ferrocene | 45.9 | Exclusive monoacylation | [7] | |
| Cholic acid methyl ester | Pyridine, CH₂Cl₂, RT | 3-O-adamantoyl | 88 | Good selectivity for C3-OH | [8] | |
| 2,4,6-Triisopropylbenzoyl Chloride | Dimeric neomycin-neomycin conjugate | Not specified | Sulfonate ester formation | Not specified | Used as a coupling reagent | [9] |
| Glycerophospholipids | Not specified | Condensing agent | Not specified | Facilitates stable phospholipid formation | [10] |
Note: Yields and selectivities are highly dependent on the specific substrate, solvent, temperature, and reaction time. The data presented here is for comparative purposes. PPL = Porcine Pancreas Lipase.
Experimental Protocols
To provide a practical context for the application of these reagents, a detailed experimental protocol for the regioselective monoprotection of a symmetric diol is outlined below. This procedure is a representative example of how steric hindrance can be exploited to achieve selective acylation.
Regioselective Monopivaloylation of (R,R)-1,2-Cyclohexanediol
This protocol is adapted from established procedures for the selective acylation of diols.
Materials:
-
(R,R)-1,2-Cyclohexanediol
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R,R)-1,2-cyclohexanediol (1.0 g, 8.61 mmol).
-
Dissolve the diol in anhydrous dichloromethane (40 mL) and cool the solution to -20 °C in a cooling bath.
-
Add anhydrous pyridine (1.0 mL, 12.9 mmol, 1.5 equiv) to the solution.
-
Slowly add pivaloyl chloride (1.06 mL, 8.61 mmol, 1.0 equiv) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired mono-pivaloylated product.
Visualization of a Synthetic Workflow
The strategic use of bulky acylating agents is critical in multi-step syntheses, particularly in drug development where precise control over functional group manipulation is essential. The following diagram, generated using Graphviz (DOT language), illustrates a simplified workflow for the synthesis of a hypothetical kinase inhibitor intermediate, highlighting the role of selective acylation.
Caption: Synthetic workflow for a kinase inhibitor fragment.
This diagram illustrates a common strategy where a bulky acylating agent is used to selectively protect one hydroxyl group in a polyol starting material. This allows for subsequent chemical transformations on the unprotected hydroxyl group(s). The final step involves the removal of the bulky acyl protecting group to yield the desired kinase inhibitor fragment. The choice of a sterically demanding acylating agent is crucial for the success of the first step, ensuring high regioselectivity and minimizing the formation of undesired byproducts. This approach is particularly relevant in the synthesis of protein kinase inhibitors, where the precise orientation of hydroxyl groups is often critical for binding to the ATP pocket of the enzyme and achieving high potency and selectivity.[11][12]
Conclusion
This compound and other bulky acylating agents are powerful tools in modern organic synthesis, enabling chemists to achieve high levels of regioselectivity in the protection of hydroxyl groups. The choice among these reagents depends on a careful consideration of the substrate's steric and electronic properties, as well as the desired reaction outcome. While this compound offers a high degree of steric hindrance, alternatives like pivaloyl chloride can sometimes provide higher yields and are often more readily available. Adamantoyl chloride introduces a highly rigid and bulky group, which can be advantageous in specific applications. 2,4,6-triisopropylbenzoyl chloride, with its even greater steric bulk, is particularly useful in specialized applications like oligonucleotide synthesis. For researchers and professionals in drug development, a thorough understanding of the reactivity and selectivity of these reagents is crucial for the efficient and successful synthesis of complex molecular targets.
References
- 1. jocpr.com [jocpr.com]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. orgsyn.org [orgsyn.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 8. medium.com [medium.com]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sketchviz.com [sketchviz.com]
- 12. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]
A Comparative Guide to TPO Photoinitiators Derived from 2,4,6-Trimethylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Efficacy and Alternatives
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. Among the myriad of options, photoinitiators based on diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), synthesized from 2,4,6-Trimethylbenzoyl chloride, have garnered significant attention for their high efficiency, particularly in UV-A curing applications. This guide provides a comprehensive comparison of TPO and its derivatives with other commercially available photoinitiators, supported by experimental data and detailed methodologies to aid in the selection of the most suitable photoinitiator for your research and development needs.
Executive Summary
TPO is a highly efficient Norrish Type I photoinitiator that undergoes α-cleavage upon exposure to UV light to generate two free radicals: a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization.[1] This mechanism contributes to its high reactivity and effectiveness in curing. Key advantages of TPO include its broad absorption spectrum in the UV-A range (350-420 nm), making it suitable for curing thicker and pigmented systems, and its photobleaching property, which allows for deeper light penetration and reduced yellowing after curing.[1][2]
However, recent regulatory scrutiny and concerns over cytotoxicity have prompted the exploration of alternatives.[3] This guide evaluates the performance of TPO against prominent alternatives such as Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) and Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO or Irgacure 819), as well as newer generation photoinitiators. The comparison focuses on key performance metrics including curing efficiency, depth of cure, and color stability (yellowing).
Performance Comparison of Photoinitiators
The following tables summarize the quantitative performance of TPO and its alternatives based on data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
Table 1: Curing Efficiency
| Photoinitiator | Monomer System | Light Source (Wavelength, Intensity) | Degree of Conversion (%) | Polymerization Rate | Reference(s) |
| TPO | BisGMA/TEGDMA | Halogen lamp | 74% (at 0.86 wt%) | Higher than CQ | [4] |
| Acrylate blend | LED (395 nm) | - | Approached by novel TPO derivatives | [5] | |
| 3D printing resin | - | 81.75 ± 3.14 | - | [6] | |
| TPO-L | 3D printing resin | - | 85.57 ± 3.87 | - | [6] |
| BAPO (Irgacure 819) | BisGMA/UDMA | QTH Lamp | Higher than TPO and CQ | Highest among TPO, CQ, PPD | [4][7] |
| 3D printing resin | - | 83.16 ± 3.07 | - | [6] | |
| Camphorquinone (CQ) | BisGMA/TEGDMA | Halogen lamp | Lower than TPO | Slower than TPO and BAPO | [4][7] |
Table 2: Depth of Cure and Mechanical Properties
| Photoinitiator | Monomer System | Light Source (Wavelength, Intensity) | Depth of Cure (mm) | Hardness (Top/Bottom) | Reference(s) |
| TPO | Dental Composite | Polywave LED (1450 mW/cm²) | 3.2 ± 0.1 | 33.5 ± 2.4 / 24.4 ± 1.9 | [4] |
| Dental Composite | - | Lower than CQ | Higher surface hardness than CQ and BAPO | [4] | |
| BAPO (Irgacure 819) | Dental Composite | Polywave LED (1450 mW/cm²) | 3.6 ± 0.1 | 32.9 ± 1.7 / 25.6 ± 2.9 | [4] |
| Camphorquinone (CQ) | Dental Composite | - | Greater than TPO | Lower than TPO | [4] |
Table 3: Color Stability (Yellowing)
| Photoinitiator | Resin System | Aging Conditions | Yellowness Index (YI) / Color Change (ΔE) | Key Finding | Reference(s) |
| TPO | Dental Composite | - | Less yellow than CQ/DMAEMA system | Lower TPO concentration leads to less yellowing. | [8][9] |
| Dental Composite | - | Lower color values than CQ | TPO-containing resin showed the lowest color values. | [10] | |
| BAPO (Irgacure 819) | Dental Composite | 30 days in water | Highest ΔE | More prone to yellowing than TPO and CQ combinations. | [11] |
| Camphorquinone (CQ) | Dental Composite | - | More yellow than TPO-containing composites | CQ is inherently yellow and can lead to discoloration. | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Synthesis of TPO from this compound
A common industrial synthesis route involves the reaction of this compound with a phosphine (B1218219) derivative. A general approach is as follows:
-
Formation of Diphenylethoxy Phosphine: React chlorodiphenylphosphine (B86185) with ethanol (B145695) in the presence of a base (e.g., triethylamine) to form diphenylethoxy phosphine.
-
Reaction with this compound: The diphenylethoxy phosphine is then reacted with this compound in a suitable solvent like toluene.
-
Purification: The reaction mixture is heated and then cooled to allow for crystallization of the TPO product. The product is then filtered, dried, and can be further purified by recrystallization to achieve high purity.
Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
The degree of conversion of methacrylate-based resins is a critical parameter for evaluating the efficiency of a photoinitiator. A common method for its determination is Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: A small amount of the uncured resin containing the photoinitiator is placed between two potassium bromide (KBr) pellets or on a diamond attenuated total reflectance (ATR) crystal.
-
Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The peak corresponding to the aliphatic C=C stretching vibration of the methacrylate (B99206) group (typically around 1638 cm⁻¹) is identified.
-
Photopolymerization: The sample is irradiated with a UV/Vis light source for a specified time and at a controlled intensity.
-
Final Spectrum: Immediately after curing, another FTIR spectrum of the polymerized sample is recorded.
-
Calculation: The degree of conversion is calculated by comparing the decrease in the intensity of the C=C peak relative to an internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹). The formula used is:
DC (%) = [1 - (Area of aliphatic C=C peak after curing / Area of aromatic C=C peak after curing) / (Area of aliphatic C=C peak before curing / Area of aromatic C=C peak before curing)] x 100
Determination of Depth of Cure
The depth of cure is a measure of the thickness of a resin that can be effectively polymerized upon exposure to a light source.
-
Sample Preparation: The liquid resin is placed in a cylindrical mold of a specific diameter and height (e.g., 4 mm diameter, 10 mm height).
-
Curing: The top surface of the resin is exposed to the light source for a defined period.
-
Measurement: After curing, the mold is removed, and the uncured resin at the bottom is scraped away with a plastic spatula until a hard surface is reached. The height of the remaining cured cylinder is then measured using a digital caliper. This height represents the depth of cure.
Evaluation of Yellowing
The color stability of a photopolymer is crucial for aesthetic applications. The yellowness index (YI) is a standard measure to quantify the degree of yellowing.
-
Sample Preparation: Cured polymer samples of a standardized thickness are prepared.
-
Color Measurement: The color coordinates (CIE Lab*) of the samples are measured using a spectrophotometer or a colorimeter.
-
Calculation of Yellowness Index: The Yellowness Index is calculated from the tristimulus values (X, Y, Z) according to the ASTM E313 standard.[2][12][13] The formula is:
YI = 100 * (C_x * X - C_z * Z) / Y
where X, Y, and Z are the CIE tristimulus values, and C_x and C_z are coefficients that depend on the illuminant and observer.
-
Color Change (ΔE):* The overall color change after aging or exposure to specific conditions can be calculated using the formula:
ΔE* = √[(ΔL)² + (Δa)² + (Δb*)²]
Photoinitiation Mechanism and Experimental Workflow
The following diagrams illustrate the fundamental processes involved in TPO-initiated photopolymerization.
Caption: Photoinitiation and polymerization process initiated by TPO.
Caption: General workflow for evaluating the efficacy of photoinitiators.
Conclusion
TPO photoinitiators derived from this compound offer high efficiency and favorable properties for a wide range of photopolymerization applications. Their ability to absorb in the UV-A range and undergo photobleaching makes them particularly suitable for curing thick and pigmented materials. However, the emergence of alternatives like TPO-L and BAPO, driven by regulatory and safety considerations, provides researchers with a broader palette of options.
The choice of photoinitiator should be guided by a careful consideration of the specific application requirements. For applications demanding the highest curing speed and efficiency, BAPO may be a suitable alternative to TPO.[4] TPO-L presents a less toxic option, albeit with potentially lower initiation efficiency. For applications where color stability is paramount, TPO and its derivatives generally offer superior performance compared to traditional camphorquinone-based systems.
The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions in the selection and application of photoinitiators. Further investigation into the newer generations of photoinitiators, such as TDOPO which shows promise with low cytotoxicity, is warranted as the field continues to evolve.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Yellowness Index (YI) ASTM E313 [intertek.com]
- 3. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radtech.org [radtech.org]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Photoinitiator - Wikipedia [en.wikipedia.org]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
A Comparative Analysis of Photoinitiator Cytotoxicity: The Impact of the 2,4,6-Trimethylbenzoyl Moiety
For researchers, scientists, and drug development professionals, the selection of a photoinitiator for photopolymerization in biomedical applications is a critical decision that directly impacts the biocompatibility of the resulting material. A key consideration in this selection process is the cytotoxicity of the photoinitiator itself and its byproducts. This guide provides an objective comparison of the cytotoxicity of photoinitiators with and without the 2,4,6-trimethylbenzoyl moiety, supported by experimental data, to aid in making informed choices for your research and development.
This comparison focuses on commonly used photoinitiators, categorizing them by the presence or absence of the 2,4,6-trimethylbenzoyl chemical group. Those containing this moiety, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), are frequently utilized for their high photoinitiation efficiency. They are compared against photoinitiators lacking this structure, including Irgacure 2959, Camphorquinone (CQ), and Eosin Y, which are also prevalent in biomedical research.
Quantitative Cytotoxicity Data Summary
The following tables summarize the quantitative data on the cytotoxicity of various photoinitiators from multiple studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell types, and assays used.
Table 1: Cytotoxicity of Photoinitiators Containing the 2,4,6-Trimethylbenzoyl Moiety
| Photoinitiator | Cell Type | Assay | Key Findings |
| TPO | Human Oral Keratinocytes (OKF6/Tert2), V79 Fibroblasts | H33342, MTT | 50- to 250-fold higher cytotoxicity than CQ.[1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Live/Dead, MTT | Less apoptosis and necrosis induced compared to Irgacure 2959 at 10 µg/ml.[2] | |
| BAPO | Human Oral Keratinocytes (OKF6/Tert2), V79 Fibroblasts | H33342, MTT | 50- to 250-fold higher cytotoxicity than CQ; induced genotoxicity in V79 cells.[1] |
| Various cell lines | Not specified | The most toxic among seven tested photoinitiators.[3] | |
| LAP | M-1 Mouse Kidney Collecting Duct Cells | Alamar Blue, Neutral Red Uptake | ≤17 mmol/L (0.5 wt%) without light was not cytotoxic; ≥3.4 mmol/L with 405 nm light was cytotoxic.[4][5] |
| Human Primary Renal Proximal Tubule Epithelial Cells (hRPTEC) | Alamar Blue, CyQuant Direct | Concentrations commonly used in bioprinting (<0.5% w/w) were not found to be cytotoxic.[6] | |
| Not specified | ATP Assay | Exposure to unactivated LAP did not affect viability, suggesting it may be a better alternative to Irgacure.[7] |
Table 2: Cytotoxicity of Photoinitiators Without the 2,4,6-Trimethylbenzoyl Moiety
| Photoinitiator | Cell Type | Assay | Key Findings |
| Irgacure 2959 | Human Umbilical Vein Endothelial Cells (HUVECs) | Live/Dead, MTT | Induced more apoptosis and necrosis compared to TPO nanoparticles at 10 µg/ml.[2] |
| HN4 Cells | WST-1 | Tolerated at low concentrations (≤ 1 mg/ml).[8] | |
| Not specified | Not specified | Exposure to Irgacure decreased cell viability even without activation by light.[7] | |
| Camphorquinone (CQ) | Human Oral Keratinocytes (OKF6/Tert2), V79 Fibroblasts | H33342, MTT | 50- to 250-fold less cytotoxic than BAPO and TPO.[1] |
| Eosin Y | HN4 Cells | WST-1 | Tolerated over a wide range of concentrations.[8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing cytotoxicity data. Below are summaries of the experimental protocols used in the cited studies.
General Cytotoxicity Assay Protocol
This protocol outlines a general workflow for assessing photoinitiator cytotoxicity using common in vitro assays.
Caption: A generalized workflow for in vitro cytotoxicity testing of photoinitiators.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Expose cells to various concentrations of the photoinitiator for a specified duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Alamar Blue Assay Protocol
The Alamar Blue assay incorporates a resazurin-based indicator to measure the reducing power of living cells.[9][10][11]
-
Cell Preparation: Prepare a cell suspension and seed into a microplate.[9]
-
Reagent Addition: Add Alamar Blue reagent to the wells.[9]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[9]
-
Measurement: Read the fluorescence or absorbance.[9] The amount of signal is proportional to the number of living cells.[10]
Live/Dead Staining Protocol
This method uses fluorescent dyes to distinguish between live and dead cells.
-
Cell Treatment: Treat cells with the photoinitiator and/or light as required.
-
Staining: Wash the cells with PBS and then incubate with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for 30-45 minutes at room temperature.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the percentage of live and dead cells.
Signaling Pathways in Photoinitiator-Induced Cytotoxicity
The cytotoxicity of photoinitiators is often mediated by the generation of reactive oxygen species (ROS), which can trigger various intracellular signaling pathways leading to cell death. One such pathway is the AKT signaling pathway, which is crucial for cell survival and proliferation.
Some photoinitiators, like Irgacure 2959, have been shown to inhibit the phosphorylation of AKT, a key step in the activation of this pro-survival pathway.[8][12][13][14][15] This inhibition can lead to a cascade of events culminating in apoptosis.
Caption: Inhibition of the AKT signaling pathway by certain photoinitiators.
Concluding Remarks
The presence of the 2,4,6-trimethylbenzoyl moiety in photoinitiators appears to correlate with higher cytotoxicity in several studies, with BAPO and TPO showing significantly greater toxicity than CQ.[1] However, other factors such as the overall molecular structure, concentration, light exposure, and cell type play a crucial role in determining the ultimate cytotoxic response.
For instance, LAP, which contains the trimethylbenzoyl moiety, has demonstrated good cytocompatibility at concentrations typically used in bioprinting, especially in the absence of light.[4][5][6] Furthermore, modifications to the TPO structure have led to the development of less toxic alternatives.
Conversely, photoinitiators without the 2,4,6-trimethylbenzoyl moiety are not devoid of cytotoxic effects. Irgacure 2959, a commonly used "biocompatible" photoinitiator, can induce cell death, particularly at higher concentrations and upon light exposure.[2][7]
Therefore, a blanket statement about the cytotoxicity of an entire class of photoinitiators based solely on the presence of the 2,4,6-trimethylbenzoyl moiety is an oversimplification. A careful, case-by-case evaluation based on empirical data is essential for selecting the most appropriate photoinitiator for a specific biomedical application. Researchers are encouraged to perform their own cytotoxicity studies using the specific cell types and experimental conditions relevant to their intended application to ensure the biocompatibility of their photopolymerized materials.
References
- 1. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-absorbance water-soluble photoinitiator nanoparticle for hydrogel 3D printing: synthesis, characterization and in vitro cytotoxicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. allevi3d.com [allevi3d.com]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. allevi3d.com [allevi3d.com]
- 12. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "The Effect of Photoinitiators on Intracellular AKT Signaling Pathway i" by Leyuan Xu, Natasha D. Sheybani et al. [scholarsmine.mst.edu]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Performance of mesitoate as a protecting group versus other ester protecting groups
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the success of a multi-step organic synthesis. The ideal protecting group should be introduced efficiently, remain stable throughout various reaction conditions, and be removed selectively in high yield when no longer needed. This guide provides an objective comparison of the mesitoate protecting group against other common ester protecting groups—acetate (B1210297), pivaloate, and benzoate (B1203000)—with a focus on their performance, supported by experimental data and detailed protocols.
Performance Comparison of Ester Protecting Groups
The choice of an ester protecting group is primarily dictated by its stability under different reaction conditions and the ease of its removal. The steric and electronic properties of the acyl group play a significant role in determining these characteristics.
Qualitative Stability Comparison
The stability of an ester towards hydrolysis is significantly influenced by steric hindrance around the carbonyl group. An increase in steric bulk generally leads to greater stability. The following order reflects the general trend in stability to hydrolysis:
Mesitoate > Pivaloate > Benzoate > Acetate
-
Mesitoate , with its two ortho-methyl groups, provides the highest degree of steric shielding to the carbonyl center, making it exceptionally stable under a wide range of conditions, including strongly basic and moderately acidic environments.
-
Pivaloate also offers substantial steric hindrance due to the t-butyl group, rendering it significantly more stable than acetate and benzoate.[1]
-
Benzoate provides more steric hindrance than acetate and is also stabilized by resonance.
-
Acetate is the least sterically hindered and therefore the most labile of the four, readily cleaved under mild basic conditions.[1]
Quantitative Data on Protecting Group Stability and Cleavage
| Protecting Group | Structure | Relative Stability to Basic Hydrolysis | Common Deprotection Conditions |
| Mesitoate |
| Very High | MeLi, THF, 0 °C to rt; or strong acid (e.g., H₂SO₄) |
| Pivaloate (Piv) | High | NaOH or KOH in MeOH/H₂O, reflux; LiAlH₄ | |
| Benzoate (Bz) | Moderate | NaOH or K₂CO₃ in MeOH/H₂O; Na/NH₃ | |
| Acetate (Ac) | Low | K₂CO₃ in MeOH; mild aqueous acid or base |
| Protecting Group | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Hydrogenolysis | Stability to Oxidizing/Reducing Agents |
| Mesitoate | High (cleaved by strong, hot acid) | Very High | Stable | Stable |
| Pivaloate (Piv) | High | High | Stable | Generally Stable |
| Benzoate (Bz) | High | Moderate (cleavable) | Cleaved (reductive cleavage) | Generally Stable |
| Acetate (Ac) | Moderate (cleavable) | Low (readily cleaved) | Stable | Generally Stable |
Experimental Protocols
The following are representative protocols for the protection of a primary alcohol and the subsequent deprotection for each of the discussed ester protecting groups.
Mesitoate Protecting Group
Protection of a Primary Alcohol with Mesitoyl Chloride:
-
Reagents: Primary alcohol (1.0 mmol), mesitoyl chloride (1.2 mmol), pyridine (B92270) (1.5 mmol), anhydrous dichloromethane (B109758) (CH₂Cl₂, 5 mL).
-
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane and add pyridine.
-
Cool the mixture to 0 °C.
-
Add mesitoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mesitoate ester.
-
Deprotection of a Mesitoate Ester:
-
Reagents: Mesitoate ester (1.0 mmol), methyllithium (B1224462) (MeLi, 1.6 M in diethyl ether, 2.0 mmol), anhydrous tetrahydrofuran (B95107) (THF, 10 mL).
-
Procedure:
-
Dissolve the mesitoate ester in anhydrous THF and cool the solution to 0 °C.
-
Add methyllithium dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
-
Pivaloate (Piv) Protecting Group
Protection of a Primary Alcohol with Pivaloyl Chloride: [2]
-
Reagents: Primary alcohol (1.0 mmol), pivaloyl chloride (1.2 mmol), pyridine (1.5 mmol), anhydrous dichloromethane (CH₂Cl₂, 5 mL).
-
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane and add pyridine.
-
Cool the mixture to 0 °C.
-
Add pivaloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Follow the workup and purification procedure described for the mesitoate protection.
-
Deprotection of a Pivaloate Ester:
-
Reagents: Pivaloate ester (1.0 mmol), sodium hydroxide (B78521) (2.0 mmol), methanol (B129727) (5 mL), water (5 mL).
-
Procedure:
-
Dissolve the pivaloate ester in methanol.
-
Add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Cool the reaction mixture and remove methanol under reduced pressure.
-
Neutralize the aqueous solution with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Benzoate (Bz) Protecting Group
Protection of a Primary Alcohol with Benzoyl Chloride:
-
Reagents: Primary alcohol (1.0 mmol), benzoyl chloride (1.2 mmol), pyridine (1.5 mmol), anhydrous dichloromethane (CH₂Cl₂, 5 mL).
-
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane and add pyridine.
-
Cool the mixture to 0 °C.
-
Add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Follow the workup and purification procedure described for the mesitoate protection.
-
Deprotection of a Benzoate Ester: [3]
-
Reagents: Benzoate ester (1.0 mmol), potassium carbonate (2.0 mmol), methanol (10 mL).
-
Procedure:
-
Dissolve the benzoate ester in methanol.
-
Add potassium carbonate.
-
Stir the mixture at room temperature for 2-6 hours.
-
Neutralize the reaction with 1 M HCl.
-
Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Acetate (Ac) Protecting Group
Protection of a Primary Alcohol with Acetic Anhydride (B1165640): [4]
-
Reagents: Primary alcohol (1.0 mmol), acetic anhydride (1.5 mmol), pyridine (2.0 mmol), anhydrous dichloromethane (CH₂Cl₂, 5 mL).
-
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane and add pyridine.
-
Add acetic anhydride.
-
Stir the mixture at room temperature for 1-2 hours.
-
Follow the workup and purification procedure described for the mesitoate protection.
-
Deprotection of an Acetate Ester: [4]
-
Reagents: Acetate ester (1.0 mmol), potassium carbonate (1.5 mmol), methanol (10 mL).
-
Procedure:
-
Dissolve the acetate ester in methanol.
-
Add potassium carbonate.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Neutralize the reaction with 1 M HCl.
-
Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizing Workflows and Mechanisms
To aid in the selection and application of these protecting groups, the following diagrams illustrate key decision-making processes and reaction pathways.
Caption: Decision workflow for selecting an ester protecting group.
Caption: Ester protection and deprotection mechanism.
Conclusion
The mesitoate protecting group stands out for its exceptional stability, making it the preferred choice when subsequent reaction steps involve harsh conditions that other common ester protecting groups cannot withstand. However, its robust nature necessitates more forcing conditions for its removal. For syntheses requiring milder deprotection protocols, pivaloate, benzoate, and acetate offer a range of stabilities, allowing for a more tailored approach to protecting group strategy. The selection of the optimal ester protecting group will always be a balance between the required stability and the desired ease of cleavage, and should be carefully considered in the context of the overall synthetic plan.
References
Protecting the Unyielding: A Comparative Guide to Reagents for Hindered Alcohol Protection
In the intricate world of multi-step organic synthesis, the selective protection of functional groups is a critical maneuver. For researchers, scientists, and drug development professionals, the temporary masking of a hydroxyl group, particularly a sterically hindered one, presents a significant challenge. While 2,4,6-trimethylbenzoyl chloride has traditionally been a reliable reagent for this purpose, a range of alternative reagents offer distinct advantages in terms of reactivity, stability, and orthogonality. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols to inform the strategic selection of the optimal protecting group.
Acylating Agents: Beyond the Mesitoyl Group
Sterically hindered acylating agents are a primary alternative to this compound, offering similar ester-based protection with varying degrees of bulk and reactivity.
Pivaloyl Chloride (PivCl): A Classic Bulky Protecting Group
Pivaloyl chloride is a widely used reagent for the protection of alcohols, forming a pivaloate ester. Its tert-butyl group provides significant steric hindrance, making the resulting ester robust under many reaction conditions.
Comparative Performance of Acylating Agents
| Protecting Group | Reagent | Hindered Alcohol Substrate | Reaction Conditions | Time (h) | Yield (%) |
| Mesitoyl | This compound | Tertiary Alcohol | Pyridine (B92270), CH₂Cl₂ | 12-24 | >90 |
| Pivaloyl | Pivaloyl Chloride | Tertiary Alcohol | Pyridine, DMAP (cat.), CH₂Cl₂ | 12-24 | >95[1] |
Silyl (B83357) Ethers: A Versatile Toolkit for Hindered Alcohols
Silyl ethers are among the most popular choices for alcohol protection due to their ease of formation, tunable stability based on the substituents on the silicon atom, and mild deprotection conditions. For hindered alcohols, bulkier silylating agents are generally required.
Key Silyl Ether Protecting Groups:
-
tert-Butyldimethylsilyl (TBDMS or TBS): One of the most common silyl ethers, offering a good balance of stability and ease of removal. For very hindered alcohols, more forcing conditions or a more reactive silylating agent like TBDMS triflate (TBSOTf) may be necessary.[2]
-
Triisopropylsilyl (TIPS): The three isopropyl groups provide substantial steric bulk, making TIPS ethers more stable to acidic conditions than TBDMS ethers.[3]
-
tert-Butyldiphenylsilyl (TBDPS): With two phenyl groups and a tert-butyl group, TBDPS is one of the most robust silyl protecting groups, offering excellent stability under a wide range of conditions.[4][5]
Comparative Performance of Silyl Ethers for Hindered Alcohols
| Protecting Group | Reagent | Hindered Alcohol Substrate | Reaction Conditions | Time (h) | Yield (%) |
| TBDMS | TBDMSCl, Imidazole, DMF | Hindered Secondary Alcohol | Room Temp. | 12-24 | ~90-95[6] |
| TBDMS | TBSOTf, 2,6-Lutidine, CH₂Cl₂ | Tertiary Alcohol | 0 °C to Room Temp. | 1-4 | >95[2] |
| TIPS | TIPSCl, Imidazole, DMF | Hindered Secondary Alcohol | Room Temp. | 16 | 100[7] |
| TBDPS | TBDPSCl, Imidazole, DMF | Tertiary Alcohol | Room Temp. to 50 °C | 24-48 | >90[8] |
Advanced Esterification Methods for Protection
For particularly challenging hindered alcohols, direct acylation can be sluggish. In these cases, powerful esterification methods can be employed to form a protective ester group.
-
Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with a carboxylic acid (the protecting group), which is then reacted with the hindered alcohol in the presence of DMAP.[9][10] This is a highly effective method for the esterification of sterically demanding alcohols.[11][12]
-
Shiina Esterification: This method employs a substituted benzoic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a condensing agent for the esterification of a carboxylic acid and an alcohol.[13] It is particularly useful for macrolactonization but is also highly effective for intermolecular esterifications of hindered substrates.
These methods essentially use a carboxylic acid as the protecting group, with the esterification reagent facilitating its installation on the hindered alcohol. The choice of carboxylic acid will determine the properties of the resulting protective ester.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are for the protection of a generic hindered tertiary alcohol.
Protocol 1: Protection of a Hindered Tertiary Alcohol using Pivaloyl Chloride
-
Reaction Setup: To a solution of the hindered tertiary alcohol (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon), add pyridine (2.0 eq).
-
Acylation: Cool the mixture to 0 °C and add pivaloyl chloride (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Protection of a Hindered Tertiary Alcohol using TBSOTf
-
Reaction Setup: To a solution of the hindered tertiary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add 2,6-lutidine (1.5 eq).
-
Silylation: Cool the mixture to 0 °C and add tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf, 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Protection of a Hindered Tertiary Alcohol via Yamaguchi Esterification (using Benzoic Acid as the Protecting Group)
-
Anhydride Formation: To a solution of benzoic acid (1.2 eq) in anhydrous toluene, add triethylamine (B128534) (1.2 eq). Stir for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for 2 hours at room temperature.
-
Esterification: In a separate flask, dissolve the hindered tertiary alcohol (1.0 eq) and DMAP (3.0 eq) in anhydrous toluene. Add this solution to the mixed anhydride mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Filter the reaction mixture to remove triethylammonium (B8662869) hydrochloride and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Deprotection Strategies
The choice of protecting group is intrinsically linked to its removal. The following table summarizes the deprotection conditions for the discussed alternatives.
Deprotection Conditions for Various Protecting Groups
| Protected Alcohol | Reagents and Conditions |
| Mesitoyl Ester | LiAlH₄, THF, 0 °C to rt |
| Pivaloate Ester | LiAlH₄, THF, 0 °C to rt; or strong base (e.g., NaOH, MeOH, heat)[14] |
| TBDMS Ether | TBAF, THF, rt; or mild acid (e.g., AcOH/H₂O)[2][15] |
| TIPS Ether | TBAF, THF, rt (slower than TBDMS); or stronger acid[3][7] |
| TBDPS Ether | TBAF, THF, rt (slower than TIPS); or stronger acid[4][16] |
Visualizing the Workflows
General Workflow for Hindered Alcohol Protection and Deprotection
Caption: A generalized workflow for the protection of a hindered alcohol, subsequent synthetic modification, and final deprotection.
Decision Tree for Selecting a Protecting Group for a Hindered Alcohol
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. Yamaguchi Esterification [organic-chemistry.org]
- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 13. Shiina esterification - Wikipedia [en.wikipedia.org]
- 14. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. Protection of Alcohols | NROChemistry [nrochemistry.com]
Navigating Steric Hindrance: A Comparative Guide to Catalysts for Friedel-Crafts Acylation with 2,4,6-Trimethylbenzoyl Chloride
For Immediate Release
In the landscape of pharmaceutical and fine chemical synthesis, the Friedel-Crafts acylation stands as a cornerstone for the formation of aryl ketones. However, the introduction of sterically hindered acyl groups, such as the 2,4,6-trimethylbenzoyl moiety, presents significant synthetic challenges. This guide offers a comparative analysis of various catalysts for the Friedel-Crafts acylation of aromatic substrates with 2,4,6-trimethylbenzoyl chloride, providing researchers, scientists, and drug development professionals with essential data to navigate this demanding transformation.
The pronounced steric bulk of this compound, arising from the two ortho-methyl groups, necessitates the use of potent catalysts and often requires more forcing reaction conditions compared to less hindered acylating agents. The selection of an appropriate catalyst is therefore critical to achieving desirable yields and selectivities.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different classes of catalysts for the Friedel-Crafts acylation of a model aromatic substrate, such as toluene (B28343), with this compound. The data, compiled from various studies and extrapolated for this specific sterically hindered system, highlights the trade-offs between reactivity, catalyst loading, and reaction conditions. Due to the inherent difficulty of this transformation, traditional Lewis acids remain the most effective, albeit with the requirement of stoichiometric amounts.
| Catalyst Class | Catalyst Example | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Considerations |
| Traditional Lewis Acids | Aluminum Chloride (AlCl₃) | 110 - 200 | 0 - 80 | 2 - 24 | 70 - 90 | Highly reactive but moisture-sensitive; requires stoichiometric amounts due to complexation with the product ketone.[1][2] Vigorous reaction with water. |
| Ferric Chloride (FeCl₃) | 100 - 150 | 25 - 100 | 6 - 48 | 50 - 75 | Less potent than AlCl₃ but more manageable and less moisture-sensitive.[3] | |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | 0 - 60 | 4 - 36 | 60 - 85 | A strong Lewis acid that can be very effective but is highly sensitive to moisture and requires careful handling.[4] | |
| Solid Acid Catalysts | Zeolite H-BEA | Catalytic | 100 - 180 | 12 - 72 | 30 - 50 | Environmentally benign and recyclable; lower activity for sterically demanding reactions, requiring higher temperatures and longer reaction times. |
| Montmorillonite K-10 | Catalytic | 100 - 180 | 12 - 72 | 25 - 45 | A type of clay catalyst that can promote the reaction under heterogeneous conditions, facilitating easier product purification. | |
| Metal Triflates | Scandium Triflate (Sc(OTf)₃) | 5 - 20 | 80 - 150 | 24 - 96 | 40 - 60 | Can be used in catalytic amounts and are often recyclable; generally require higher temperatures for hindered substrates. |
| Ytterbium Triflate (Yb(OTf)₃) | 5 - 20 | 80 - 150 | 24 - 96 | 45 - 65 | Similar to other rare-earth metal triflates, offering a balance of catalytic activity and handling advantages over traditional Lewis acids. |
Experimental Protocols
A detailed methodology for a typical Friedel-Crafts acylation using this compound with aluminum chloride as the catalyst is provided below. This protocol is intended as a starting point and may require optimization for different aromatic substrates.
Friedel-Crafts Acylation of Toluene with this compound using AlCl₃
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 2.0 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0°C in an ice/water bath.[5]
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled AlCl₃ suspension over a period of 15-30 minutes.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add anhydrous toluene (1.0 to 1.2 equivalents), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux (typically 40-80°C) for 2 to 24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to 0°C and carefully poured over a mixture of crushed ice and concentrated hydrochloric acid.[5] This is done to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the desired aryl ketone.
Visualizing the Process
To better illustrate the experimental steps and the underlying chemical transformation, the following diagrams outline the general workflow and the mechanism of the Friedel-Crafts acylation.
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Simplified mechanism of Friedel-Crafts acylation.
The successful acylation with the sterically demanding this compound is achievable with careful selection of a potent Lewis acid catalyst and adherence to stringent anhydrous reaction conditions. While solid acid and metal triflate catalysts offer environmental and handling benefits, their application to such hindered systems generally results in lower yields and requires more forcing conditions. Traditional Lewis acids, particularly aluminum chloride, remain the most effective catalysts for this challenging transformation.
References
Validating the Structure of 2,4,6-Trimethylbenzoyl Chloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the structure of products from reactions involving 2,4,6-trimethylbenzoyl chloride. It includes detailed experimental protocols, comparative data, and explores alternative synthetic routes.
Introduction to this compound Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the bulky 2,4,6-trimethylbenzoyl (mesitoyl) group.[1] Its primary reactions include esterification, amidation, and Friedel-Crafts acylation. The steric hindrance provided by the three methyl groups on the aromatic ring influences the reactivity of the acyl chloride and the properties of the resulting products.[2]
Common Reactions and Product Classes
The reactivity of this compound's acyl chloride group allows for several key transformations:
-
Esterification: Reaction with alcohols or phenols, often in the presence of a base like pyridine, yields sterically hindered mesitoate esters.[3]
-
Amidation: Reaction with primary or secondary amines produces N-substituted 2,4,6-trimethylbenzamides.[4]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it reacts with aromatic compounds to form aryl mesityl ketones.[1][5]
Structural Validation of Reaction Products: A Comparative Analysis
Accurate structural elucidation of the reaction products is paramount. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
Table 1: Comparison of Spectroscopic Methods for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and stereochemistry. | Unambiguous structure determination.[6] | Can be complex to interpret for sterically hindered molecules; may require advanced 2D techniques.[6] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, C-O, N-H) based on their vibrational frequencies. | Quick and simple for functional group identification.[6] | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound and provides information about its fragmentation pattern. | High sensitivity and provides molecular weight information.[3] | Isomeric compounds can be difficult to distinguish based on mass alone. |
Chromatographic Methods
Table 2: Comparison of Chromatographic Methods for Purity Assessment and Analysis
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | Excellent for purity determination and quantification of non-volatile compounds.[7] | Requires a chromophore for UV detection; derivatization may be necessary for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | High separation efficiency and provides structural information from mass spectra.[8][9] | Limited to thermally stable and volatile compounds; derivatization may be needed for polar molecules.[9][10] |
Experimental Protocols
General Workflow for Product Validation
The following diagram illustrates a typical workflow for the validation of a this compound reaction product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
Stability Under Siege: A Comparative Analysis of Mesitoate Esters and Other Common Alcohol Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. An ideal protecting group must be robust enough to withstand a variety of reaction conditions while being selectively removable under mild conditions. This guide provides a comprehensive comparison of the mesitoate (Mes) ester protecting group against other commonly used ester protecting groups for alcohols—acetate (B1210297) (Ac), benzoate (B1203000) (Bz), and pivaloate (Piv)—with a focus on their stability, supported by experimental data and detailed protocols.
The stability of a protecting group is paramount in complex syntheses where a molecule must be subjected to a sequence of reactions. Ester protecting groups are widely employed due to their ease of installation and relatively mild removal conditions. However, their stability can vary significantly depending on their steric and electronic properties. The mesitoate ester, with its three ortho-methyl groups, presents a formidable steric barrier around the ester carbonyl, rendering it exceptionally stable to a wide range of reagents. This guide will quantitatively and qualitatively benchmark this stability against less hindered esters.
Comparative Stability Data
The choice of a protecting group is often a trade-off between its stability under various reaction conditions and the ease of its removal. The following tables summarize the stability of mesitoate, pivaloate, benzoate, and acetate protecting groups under acidic, basic, and organometallic conditions.
Table 1: Stability Under Acidic Conditions (Hydrolysis)
| Protecting Group | Reagents and Conditions | Observation | Relative Rate of Hydrolysis |
| Acetate (Ac) | 1 M HCl, THF/H₂O, 25 °C | Rapid hydrolysis | Fastest |
| Benzoate (Bz) | 1 M HCl, THF/H₂O, 25 °C | Hydrolysis occurs | Moderate |
| Pivaloate (Piv) | 1 M HCl, THF/H₂O, 25 °C | Slow hydrolysis | Slow |
| Mesitoate (Mes) | 1 M HCl, THF/H₂O, 25 °C | Very slow hydrolysis | Slowest |
Table 2: Stability Under Basic Conditions (Saponification)
| Protecting Group | Reagents and Conditions | Observation | Relative Rate of Saponification |
| Acetate (Ac) | 1 M NaOH, THF/H₂O, 25 °C | Rapid saponification | Fastest |
| Benzoate (Bz) | 1 M NaOH, THF/H₂O, 25 °C | Saponification occurs | Moderate |
| Pivaloate (Piv) | 1 M NaOH, THF/H₂O, reflux | Requires heating for complete saponification[1] | Slow |
| Mesitoate (Mes) | 1 M NaOH, THF/H₂O, reflux | Highly resistant to saponification | Slowest |
Table 3: Stability Towards Organometallic Reagents
| Protecting Group | Reagents and Conditions | Observation |
| Acetate (Ac) | MeMgBr, THF, 0 °C | Readily cleaved |
| Benzoate (Bz) | MeMgBr, THF, 0 °C | Cleaved |
| Pivaloate (Piv) | MeMgBr, THF, 0 °C | Generally stable |
| Mesitoate (Mes) | MeMgBr, THF, 0 °C | Highly stable |
Note: The relative rates are based on qualitative observations from various sources and the general understanding of steric effects in ester hydrolysis. Quantitative, side-by-side kinetic data under identical conditions is scarce in the literature.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application and removal of protecting groups.
Protocol 1: Protection of a Primary Alcohol (General Procedure)
Materials:
-
Primary Alcohol (1.0 mmol)
-
Acyl Chloride (1.2 mmol, e.g., Acetyl Chloride, Benzoyl Chloride, Pivaloyl Chloride, or Mesitoyl Chloride)
-
Pyridine (B92270) (1.5 mmol)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
Procedure:
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) is added pyridine (1.5 mmol).
-
The mixture is cooled to 0 °C in an ice bath.
-
The respective acyl chloride (1.2 mmol) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). Reaction times will vary depending on the steric hindrance of the acyl chloride (Acetate: ~1-2 h; Benzoate: ~2-4 h; Pivaloate: ~12-24 h; Mesitoate: ~24-48 h).
-
Upon completion, the reaction is quenched with water (10 mL) and the layers are separated.
-
The organic layer is washed with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the protected alcohol.
Protocol 2: Deprotection of Ester Protecting Groups
Materials:
-
Protected Alcohol (1.0 mmol)
-
1 M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
The ester-protected alcohol (1.0 mmol) is dissolved in a mixture of THF (5 mL) and 1 M HCl (5 mL).
-
The solution is stirred at room temperature or heated to reflux, with reaction progress monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and the THF is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated to give the deprotected alcohol.
Materials:
-
Pivaloate-protected Alcohol (1.0 mmol)
-
1 M Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Methanol (MeOH)
Procedure:
-
The pivaloate ester (1.0 mmol) is dissolved in a mixture of THF or MeOH (10 mL) and 1 M NaOH (5 mL).
-
The mixture is heated to reflux and the reaction is monitored by TLC.[1]
-
After completion, the mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The aqueous solution is acidified to pH ~2 with 1 M HCl and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected alcohol.
Materials:
-
Mesitoate-protected Alcohol (1.0 mmol)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, a solution of the mesitoate ester (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, with progress monitored by TLC.
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting white precipitate is filtered off and washed with ethyl acetate.
-
The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the deprotected alcohol.
Strategic Application in Complex Synthesis: A Logical Workflow
The exceptional stability of the mesitoate group makes it an invaluable tool in complex multi-step syntheses where other protecting groups might fail. For instance, in the synthesis of a complex natural product with multiple hydroxyl groups of varying reactivity, a robust protecting group is required to survive numerous synthetic transformations.
The following diagram illustrates a logical workflow for selecting a protecting group in a hypothetical synthesis that involves both acidic and organometallic steps.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,4,6-Trimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the purity of starting materials and intermediates is paramount to ensure the desired reaction outcome, optimize yields, and minimize downstream purification challenges. 2,4,6-Trimethylbenzoyl chloride, a sterically hindered acylating agent, is a critical reagent in various applications, including the formation of hindered esters and as a precursor for photoinitiators.[1] Ensuring its purity is a critical step in any synthetic workflow. This guide provides a comparative analysis of analytical methods to assess the purity of synthesized this compound, alongside a comparison with two common alternatives: 2,4,6-trichlorobenzoyl chloride and pivaloyl chloride.
Synthesis and Potential Impurities
The common method for synthesizing this compound involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] The primary impurities in the synthesized product are typically residual starting materials (2,4,6-trimethylbenzoic acid), unreacted chlorinating agents, and byproducts from side reactions. Distillation is a common method for purification.[2]
Purity Assessment Methodologies
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the required accuracy, and the nature of the expected impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. It provides both qualitative and quantitative information about the sample's composition.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[3][4]
Titration
Titration is a classic and cost-effective method for determining the concentration of an acidic or basic substance. For acyl chlorides, which readily hydrolyze to form hydrochloric acid (HCl), an argentometric titration can be employed to quantify the chloride content, which is then related to the purity of the acyl chloride.
Comparison of Purity Assessment Methods for this compound and Alternatives
The following table summarizes the key parameters for assessing the purity of this compound and two of its alternatives, 2,4,6-trichlorobenzoyl chloride and pivaloyl chloride, using GC-MS, qNMR, and titration.
| Parameter | This compound | 2,4,6-Trichlorobenzoyl Chloride | Pivaloyl Chloride |
| Typical Purity | >97% (GC)[5] | >98% (GC, Titration)[1][6] | >98% (Titration)[7] |
| GC-MS Analysis | |||
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) | DB-624 (30 m x 0.32 mm, 1.8 µm) |
| Oven Program | 50°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min | 50°C (2 min), ramp to 300°C at 15°C/min, hold for 5 min | 40°C (5 min), ramp to 230°C at 10°C/min, hold for 7 min[8] |
| Injector Temp. | 250°C | 280°C | 250°C |
| MS Detector | EI, Scan m/z 40-300 | EI, Scan m/z 50-350 | EI, SIM mode |
| ¹H NMR Analysis | |||
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Internal Standard | 1,3,5-Trimethoxybenzene | Maleic Anhydride | Dimethyl sulfone |
| Analyte Signal (ppm) | ~6.9 (s, 2H, Ar-H), ~2.3 (s, 9H, Ar-CH₃) | ~7.5 (s, 2H, Ar-H) | ~1.3 (s, 9H, -C(CH₃)₃) |
| Standard Signal (ppm) | ~6.1 (s, 3H, Ar-H), ~3.8 (s, 9H, -OCH₃) | ~7.1 (s, 2H, -CH=CH-) | ~3.0 (s, 6H, -SO₂(CH₃)₂) |
| Titration Method | |||
| Titrant | 0.1 M AgNO₃ | 0.1 M AgNO₃ | 0.1 M AgNO₃ |
| Indicator | Potassium chromate (B82759) | Potassium chromate | Dichlorofluorescein |
| Procedure | Argentometric (Mohr's method) | Argentometric (Mohr's method) | Argentometric (Fajan's method) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the acyl chloride in anhydrous dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions: Use the parameters outlined in the table above for the respective compound.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area. Identify impurities by their mass spectra.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the acyl chloride and 5-10 mg of the chosen internal standard into an NMR tube. Add ~0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure full relaxation of all protons.
-
Data Analysis: Integrate the characteristic signals of the analyte and the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Argentometric Titration Protocol (Mohr's Method for this compound and 2,4,6-Trichlorobenzoyl Chloride)
-
Sample Preparation: Accurately weigh ~0.2 g of the acyl chloride into a flask containing 50 mL of deionized water. Stir to hydrolyze the acyl chloride. Add 1 mL of potassium chromate indicator solution.
-
Titration: Titrate the solution with standardized 0.1 M silver nitrate (B79036) (AgNO₃) until the color changes from yellow to a faint reddish-brown.[9][10]
-
Calculation: Calculate the purity based on the volume of AgNO₃ consumed.
Visualizing the Workflow
The logical flow of assessing the purity of synthesized this compound can be visualized as follows:
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Signaling Pathway for Purity Determination Logic
The decision-making process for selecting a purity analysis method can be represented as a signaling pathway:
Caption: Decision pathway for selecting a purity assessment method.
References
- 1. 2,4,6-Trichlorobenzoyl Chloride | 4136-95-2 | TCI AMERICA [tcichemicals.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,4,6-Trichlorobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Benzoyl chloride(98-88-4) 1H NMR spectrum [chemicalbook.com]
- 6. Pivaloyl chloride(3282-30-2) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. rrcap.ait.ac.th [rrcap.ait.ac.th]
A Comparative Guide to 2,4,6-Trichlorobenzoyl Chloride and 2,4,6-Trimethylbenzoyl Chloride in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the formation of sterically hindered esters and macrolactones, the choice of coupling reagent is paramount to achieving high yields and preserving stereochemical integrity. Among the arsenal (B13267) of activating agents, substituted benzoyl chlorides have carved a significant niche. This guide provides a detailed comparison of two prominent reagents: 2,4,6-trichlorobenzoyl chloride, the cornerstone of the Yamaguchi esterification, and its methylated counterpart, 2,4,6-trimethylbenzoyl chloride.
Introduction and Physicochemical Properties
Both 2,4,6-trichlorobenzoyl chloride and this compound are highly reactive acyl chlorides used to activate carboxylic acids for nucleophilic attack by alcohols. Their efficacy stems from the steric hindrance provided by the ortho substituents, which directs the subsequent reaction pathway.
| Property | 2,4,6-Trichlorobenzoyl Chloride | This compound |
| Synonyms | Yamaguchi Reagent, TCBC | Mesitoyl chloride |
| CAS Number | 4136-95-2 | 938-18-1 |
| Molecular Formula | C₇H₂Cl₄O | C₁₀H₁₁ClO |
| Molecular Weight | 243.90 g/mol | 182.65 g/mol |
| Appearance | Light yellow liquid[1] | Amber colored liquid[2] |
| Boiling Point | 107-108 °C at 6 mmHg[1] | Not specified |
| Density | 1.561 g/mL at 25 °C[1] | Not specified |
Mechanism of Action in Esterification
The primary application of 2,4,6-trichlorobenzoyl chloride is in the Yamaguchi esterification.[3][4] This reaction proceeds through the formation of a mixed anhydride, which is then selectively attacked by an alcohol in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[3][4] The steric bulk of the trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid moiety, leading to a highly reactive N-acylpyridinium salt that readily reacts with the alcohol.
A similar mechanistic pathway can be inferred for this compound, where the bulky mesitoyl group serves the same directing role.
Comparative Performance
Direct comparative studies providing quantitative yield and reaction time data for both reagents under identical conditions are scarce in the published literature. However, a qualitative and inferred comparison based on their chemical properties and reported applications can be made.
| Feature | 2,4,6-Trichlorobenzoyl Chloride | This compound |
| Reactivity | Higher electrophilicity of the carbonyl carbon due to the electron-withdrawing chlorine atoms. | Lower electrophilicity due to the electron-donating nature of the methyl groups. |
| Steric Hindrance | Significant steric bulk from the three chlorine atoms. | Comparable, if not slightly greater, steric bulk from the three methyl groups. |
| Typical Applications | Widely used in Yamaguchi esterification for the synthesis of complex esters and macrolactones, especially with sensitive substrates.[3][4] | Primarily used for the synthesis of highly sterically hindered esters, such as mesityl esters, often requiring a two-step protocol involving the formation of the acid chloride first.[5][6] |
| Reaction Conditions | Generally mild conditions, often at room temperature.[7] | Can require heating (reflux) for the formation of the acid chloride from the corresponding carboxylic acid.[6] |
| Yields | High to excellent yields (80-99%) are commonly reported for a wide range of substrates.[3][7] | Good to excellent yields are achievable, particularly for hindered systems where other methods fail. |
Experimental Data and Protocols
2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Esterification)
The Yamaguchi esterification is renowned for its high efficiency in producing sterically demanding esters and for its application in macrolactonization.[3][7]
Representative Experimental Data:
| Carboxylic Acid | Alcohol | Product | Yield (%) | Reference |
| (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid | Benzyl alcohol | Benzyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate | 94 | [3] |
| 4-(Dimethylamino)benzoic acid | 1-Octanol | Octyl 4-(dimethylamino)benzoate | 92 | [3] |
| Sebacic acid | 1,12-Dodecanediol | Macrocyclic Dilactone | 81 | [4] |
| Seco-acid of Amphidinolide P | - | Amphidinolide P | 78 | [3] |
General Experimental Protocol for Yamaguchi Esterification: [7]
-
Anhydride Formation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous toluene (B28343) (0.1-0.5 M) is added triethylamine (B128534) (1.5 equiv). The solution is stirred at room temperature for 10 minutes, followed by the addition of 2,4,6-trichlorobenzoyl chloride (1.2 equiv). The resulting mixture is stirred at room temperature for 2 hours.
-
Esterification: A solution of the alcohol (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene is added to the reaction mixture.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed successively with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
This compound
This compound is particularly effective for the synthesis of extremely sterically hindered esters. A common application is the formation of mesityl esters.
Representative Experimental Data:
| Carboxylic Acid Derivative | Alcohol | Product | Yield (%) | Reference |
| This compound | Mesitol (2,4,6-trimethylphenol) | Mesityl 2,4,6-trimethylbenzoate | High (not quantified) | [5][6] |
| 2,4,6-Trimethylbenzoic acid | Mesitol (via acid chloride) | Mesityl 2,4,6-trimethylbenzoate | High (not quantified) | [5][6] |
Experimental Protocol for the Synthesis of a Hindered Ester (e.g., Mesityl 2,4,6-trimethylbenzoate): [5][6]
This is typically a two-step process:
Step 1: Synthesis of this compound [2][6]
-
In a fume hood, add 2,4,6-trimethylbenzoic acid (1 equivalent) to an anhydrous reaction vessel equipped with a reflux condenser and a gas trap.
-
Carefully add an excess of thionyl chloride (e.g., 5 equivalents).
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude this compound can be used in the next step without further purification.
-
Dissolve mesitol (1 equivalent) and anhydrous pyridine (B92270) (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) in a reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the cooled mesitol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Recommendations
Both 2,4,6-trichlorobenzoyl chloride and this compound are powerful reagents for esterification, particularly in challenging cases involving steric hindrance.
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) is the more versatile and widely documented reagent, with a proven track record in the synthesis of a broad range of complex esters and macrolactones under mild conditions. Its higher reactivity, stemming from the electron-withdrawing nature of the chlorine substituents, makes it a go-to choice for many challenging esterifications.
-
This compound is a specialist reagent, excelling in the synthesis of exceptionally sterically congested esters where other methods may fail. The electron-donating methyl groups render it less reactive than its trichlorinated counterpart, which can be advantageous in preventing side reactions with other sensitive functional groups, but may necessitate more forcing conditions for the initial acid chloride formation.
Recommendation: For general-purpose esterification of sterically hindered substrates and for macrolactonization, the Yamaguchi protocol using 2,4,6-trichlorobenzoyl chloride is the recommended starting point due to its broad applicability and mild reaction conditions. For the targeted synthesis of extremely hindered esters, such as those involving tertiary alcohols or highly substituted phenols, This compound is an excellent and often necessary alternative. The choice between the two will ultimately depend on the specific steric and electronic properties of the substrates and the desired reactivity profile.
References
- 1. 2,4,6-Trichlorobenzoyl chloride 97 4136-95-2 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Evaluating the performance of novel photoinitiators against TPO and BAPO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several novel photoinitiators against the widely used standards, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). The information presented is based on available experimental data and aims to assist in the selection of the most suitable photoinitiator for specific research and development applications.
Executive Summary
The development of novel photoinitiators is driven by the need for improved efficiency, lower toxicity, and enhanced performance in various photopolymerization applications, including 3D printing and the fabrication of biomedical devices. This guide evaluates a selection of recently developed photoinitiators, comparing their key performance metrics with those of the commercial benchmarks TPO and BAPO. The evaluated novel photoinitiators include carbazole-based phosphine (B1218219) oxides (CPO-1 and CPO-2), a TPO analog (TDOPO), and carbazole (B46965) chalcone (B49325) glyoxylate (B1226380) oxime ester derivatives (C5), among others. These next-generation initiators demonstrate significant advancements in molar extinction coefficients, photoinitiation efficiency, and, in some cases, reduced cytotoxicity, offering promising alternatives to traditional systems.
Performance Data of Photoinitiators
The following tables summarize the key quantitative performance data for TPO, BAPO, and a selection of novel photoinitiators. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with this in mind.
Absorption and Photolysis Efficiency
| Photoinitiator | Molar Extinction Coefficient (ε) at 395 nm (L·mol⁻¹·cm⁻¹) | Quantum Yield of Photolysis (Φ) | Reference |
| TPO-L | ~150 | ~0.55 | [1][2] |
| BAPO | ~300 | 0.6 | [1] |
| CPO-1 | >1500 | >0.6 | [1] |
| CPO-2 | >1500 | >0.6 | [1] |
| TDOPO | Not explicitly stated, but absorption extends into the visible spectrum | Not explicitly stated | [3] |
| C5 | Higher than TPO and BAPO at 405 nm and 450 nm | Not explicitly stated | [1] |
Note: TPO-L (Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate) is often used as a benchmark alongside TPO and BAPO.[1] CPO-1 and CPO-2 are novel carbazole-based phosphine oxides.[1] TDOPO is a TPO analog with a DOPO moiety.[3] C5 is a carbazole chalcone glyoxylate oxime ester derivative.[1]
Photopolymerization Performance
| Photoinitiator | Monomer System | Light Source | Final Monomer Conversion (%) | Polymerization Rate | Reference |
| TPO-L | TMPTA | 395 nm LED | ~55% | Slower than CPO-2 | [1] |
| BAPO | Various | UV and visible light | High | High | [4] |
| CPO-2 | TMPTA | 395 nm LED | ~65% | Faster than TPO-L | [1] |
| TPO-L-X | Acrylate (B77674) Mix | 395 nm LED | High | Comparable or higher than BAPO | [2] |
| C5 | TMPTA/ETPTA | 405 nm & 450 nm LED, Sunlight | Higher than TPO and BAPO | Improved by 40-132% vs. TPO | [1] |
Note: TMPTA (Trimethylolpropane triacrylate) and ETPTA (Ethoxylated trimethylolpropane (B17298) triacrylate) are common monomers used for testing. TPO-L-X is a novel phosphine oxide.[2]
Cytotoxicity
| Photoinitiator | Cell Line | EC₅₀ (µM) | Cytotoxicity Level | Reference |
| TPO | L-929 mouse fibroblasts | ~25-50 | Higher than TPO-L | [5] |
| BAPO | L-929 mouse fibroblasts | <25 | Highest | [5] |
| TPO-L | L-929 mouse fibroblasts | >50 | Lowest | [5] |
| TDOPO | Not specified | Not cytotoxic in a 20-hour assay | Significantly lower than TPO | [3] |
Experimental Protocols
UV-Visible Spectroscopy
Purpose: To determine the molar extinction coefficient (ε) of the photoinitiator at specific wavelengths.
Methodology:
-
Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) of a known concentration (C).
-
Use a UV-Visible spectrophotometer to measure the absorbance (A) of the solution in a quartz cuvette with a defined path length (l), typically 1 cm.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 250-500 nm).
-
Calculate the molar extinction coefficient at a specific wavelength using the Beer-Lambert law: ε = A / (C * l) .
Photolysis Quantum Yield Determination
Purpose: To quantify the efficiency of a photoinitiator in generating free radicals upon light absorption.
Methodology:
-
Prepare a solution of the photoinitiator in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Irradiate the solution with a light source of a specific wavelength (e.g., 385 nm LED) and known intensity.
-
Record the UV-Visible absorption spectrum of the solution at different irradiation times.
-
The quantum yield (Φ) is calculated by comparing the rate of disappearance of the photoinitiator's absorption band to that of a reference compound with a known quantum yield (e.g., BAPO, Φ = 0.6) under the same conditions.[1]
Photopolymerization Kinetics Measurement (RT-FTIR)
Purpose: To monitor the rate of polymerization and determine the final monomer conversion.
Methodology:
-
Prepare a formulation containing the monomer(s) and the photoinitiator at a specific concentration.
-
Place a thin film of the formulation between two transparent substrates (e.g., polypropylene (B1209903) films).
-
Position the sample in a Real-Time Fourier-Transform Infrared (RT-FTIR) spectrometer.
-
Initiate photopolymerization by exposing the sample to a light source (e.g., LED at a specific wavelength) with a controlled intensity.
-
Simultaneously, record the IR spectra over time.
-
The decrease in the intensity of the characteristic absorption band of the monomer's reactive group (e.g., acrylate C=C bond at ~1635 cm⁻¹) is monitored to calculate the monomer conversion as a function of time. The slope of this curve represents the polymerization rate.
Cytotoxicity Assessment (MTT Assay)
Purpose: To evaluate the potential toxicity of the photoinitiator to living cells.
Methodology:
-
Culture a specific cell line (e.g., L-929 mouse fibroblasts) in a 96-well plate.
-
Prepare solutions of the photoinitiator at various concentrations in the cell culture medium.
-
Expose the cells to different concentrations of the photoinitiator for a specified period (e.g., 24 hours).
-
After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Living cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells. The EC₅₀ value, the concentration at which 50% of the cells are no longer viable, is determined.[5]
Visualizations
Photoinitiation Mechanisms
Caption: Norrish Type I cleavage mechanisms of TPO and BAPO photoinitiators.
Experimental Workflow for Performance Evaluation
Caption: General experimental workflow for evaluating photoinitiator performance.
References
- 1. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radtech.org [radtech.org]
- 3. mdpi.com [mdpi.com]
- 4. Three methods to measure the photopolymerization kinetics for different radiant emittance and composite type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,4,6-Trimethylbenzoyl Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of reactive chemical reagents like 2,4,6-Trimethylbenzoyl chloride is a cornerstone of laboratory safety and environmental stewardship. This guide delivers essential safety and logistical information, offering a clear, procedural plan for the proper management and disposal of this compound.
This compound is a corrosive and moisture-sensitive acyl chloride.[1][2][3] Its disposal necessitates strict adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental harm. The core principle of its safe disposal is the conversion of the reactive acyl chloride into less hazardous substances through a controlled neutralization process before it is collected by a licensed waste disposal service.
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat.[2] All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to minimize exposure to its corrosive and toxic vapors.[2]
Chemical and Hazard Data
The following table summarizes key quantitative and qualitative data for this compound.
| Parameter | Data | Reference |
| Chemical Name | This compound | [1][4] |
| Synonym | Mesitoyl chloride | [1] |
| CAS Number | 938-18-1 | [1][4] |
| Molecular Formula | (CH₃)₃(C₆H₂)C(O)Cl | N/A (General Chemical Knowledge) |
| Primary Hazards | Causes severe skin and eye burns; Causes digestive and respiratory tract burns.[1][2][4] | [1][2][4] |
| Reactivity Hazard | Reacts with water/moisture to release toxic, corrosive hydrogen chloride gas.[1][2][3] | [1][2][3] |
| Recommended Neutralizing Agent | 5-10% aqueous solution of Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). | Inferred from general acyl chloride disposal protocols |
| Storage Temperature | 2-8°C | [2] |
Spill Management
In the event of a spill, contain the material immediately to prevent its spread.
-
Minor Spills : Absorb the spill using an inert, dry absorbent material such as sand, vermiculite, or dry earth.[3] Do not use water or combustible materials like sawdust.[4] Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[5] Ensure the area is well-ventilated.[3]
-
Major Spills : Should a large spill occur, evacuate the immediate area and promptly contact your institution's Environmental Health and Safety (EHS) department for emergency assistance.
Disposal Protocol: Neutralization
The preferred method for disposing of residual or waste this compound is through a slow, controlled neutralization reaction. This procedure converts the reactive acyl chloride into the significantly less hazardous sodium 2,4,6-trimethylbenzoate, sodium chloride, and carbon dioxide.
Experimental Protocol for Neutralization
-
Preparation : In a chemical fume hood, place a large beaker or flask, equipped with a magnetic stir bar, into an ice-water bath.
-
Neutralizing Solution : Prepare a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Fill the reaction vessel with this solution to no more than 25% of its total volume to allow for potential foaming or gas evolution.
-
Slow Addition : While vigorously stirring the cold basic solution, add the this compound dropwise using a pipette or dropping funnel. The addition rate must be slow and carefully controlled to manage the exothermic reaction and the resulting effervescence (release of CO₂ gas).
-
Reaction Monitoring : After the addition is complete, continue to stir the mixture in the ice bath for at least one hour.
-
Completion Check : Remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for several more hours to ensure the neutralization is complete. Check the pH of the aqueous solution with pH paper or a calibrated pH meter to confirm it remains basic (pH > 8). If the solution becomes acidic or neutral, slowly add more of the basic solution until the pH is stable in the basic range.
-
Waste Collection : Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste into a properly labeled hazardous waste container. Consult your institution's EHS guidelines for the final collection and disposal procedures.[4]
Caption: Logical workflow for the disposal of this compound.
By diligently following these procedures, laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of this compound, contributing to a secure and protected research environment.
References
- 1. 573. The mechanism of hydrolysis of acid chlorides. Part X. Salt effects - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. longchangchemical.com [longchangchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

